molecular formula C13H23O4- B8519537 Dodecanedioic acid, monomethyl ester

Dodecanedioic acid, monomethyl ester

Cat. No.: B8519537
M. Wt: 243.32 g/mol
InChI Key: REGGDLIBDASKGE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecanedioic acid, monomethyl ester is a useful research compound. Its molecular formula is C13H23O4- and its molecular weight is 243.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dodecanedioic acid, monomethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecanedioic acid, monomethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H23O4-

Molecular Weight

243.32 g/mol

IUPAC Name

12-methoxy-12-oxododecanoate

InChI

InChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15)/p-1

InChI Key

REGGDLIBDASKGE-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Dodecanedioic Acid Monomethyl Ester (DDAME)

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Bifunctional Building Block for Drug Discovery & Materials Science

Part 1: Executive Summary

Dodecanedioic acid monomethyl ester (DDAME), CAS 3903-40-0, serves as a critical "desymmetrization" tool in organic synthesis. Unlike its parent compound (dodecanedioic acid) or its diester counterpart, DDAME possesses a "Janus" architecture—terminating in a reactive carboxylic acid on one end and a protected methyl ester on the other.

For drug development professionals, this heterobifunctionality is the gateway to synthesizing Albumin-Binding Moieties (ABMs) and hydrophobic linkers for PROTACs (Proteolysis Targeting Chimeras). In materials science, it enables the precise chain-end functionalization of polyamides (Nylons) and the synthesis of ultra-long-chain dicarboxylic acids via Kolbe electrolysis.

This guide moves beyond basic properties to explore the mechanistic utility of DDAME in high-value chemical workflows.

Part 2: Physicochemical Profile[1][2]

DDAME is a lipophilic, white waxy solid at room temperature. Its solubility profile dictates the use of non-polar to moderately polar organic solvents (DCM, THF, EtOAc) for reaction processing.

Table 1: Key Technical Specifications

PropertyValueContext for Researchers
CAS Number 3903-40-0Unique identifier for procurement.
Molecular Formula C₁₃H₂₄O₄C12 backbone + methyl cap.
Molecular Weight 244.33 g/mol Useful for stoichiometry calculations.
Melting Point 51–52 °CLow melting point requires cool storage to prevent caking.
Boiling Point ~170 °C (3 mmHg)High vacuum required for distillation; thermal degradation risk >200°C.
Acidity (pKa) ~4.8 (COOH)Typical carboxylic acid behavior; amenable to EDC/NHS activation.
Solubility Organic SolventsSoluble in Chloroform, Methanol, Ethanol, Ether. Insoluble in water.[1]
Appearance White/Off-white SolidWaxy crystalline structure.
Part 3: Synthesis & Manufacturing Protocols

Producing DDAME with high purity is challenging due to the statistical nature of esterification. A reaction targeting the monoester will inevitably produce unreacted diacid and diester byproducts.

3.1 Protocol: Statistical Desymmetrization (Laboratory Scale)

This method utilizes the partial hydrolysis of the diester, which often yields easier purification than partial esterification of the diacid.

Reagents: Dimethyl dodecanedioate (1.0 eq), Barium Hydroxide (0.5 eq), Methanol.

  • Dissolution: Dissolve dimethyl dodecanedioate in Methanol (0.5 M concentration).

  • Hydrolysis: Add Barium Hydroxide (Ba(OH)₂) [0.5 eq] as a solid or slurry. The use of 0.5 equivalents targets the mono-species.

  • Reaction: Stir at 25°C for 12–16 hours.

  • Workup (Critical Step):

    • Evaporate Methanol.

    • Partition between Water and Ethyl Acetate.

    • The unreacted Diester remains in the organic layer (Remove).

    • The Monoester salt and Diacid salt remain in the aqueous layer.

    • Acidify aqueous layer to pH 3. Extract with Ethyl Acetate.

    • Note: Separation of Monoester from Diacid can be achieved via fractional crystallization in Hexane/Ether or column chromatography (SiO₂, Hexane:EtOAc gradient).

3.2 Protocol: Selective Mono-Esterification

Reagents: Dodecanedioic acid (1.0 eq), Thionyl Chloride (1.0 eq), Methanol (excess).

  • Activation: Reflux Dodecanedioic acid with Thionyl Chloride in dry THF to generate the mono-acid chloride (statistical mixture possible).

  • Quenching: Add Methanol dropwise at 0°C.

  • Purification: Requires rigorous chromatography to remove the di-ester byproduct.

Part 4: Applications in Drug Development & Synthesis[3]

The core value of DDAME lies in its ability to act as a Heterobifunctional Linker .

4.1 Albumin Binding Moieties (Half-Life Extension)

Modern peptide therapeutics (e.g., GLP-1 agonists) often utilize long-chain fatty acids to bind Human Serum Albumin (HSA), extending the drug's half-life.

  • Mechanism: The carboxylic acid end of DDAME is activated (e.g., NHS-ester) and attached to a lysine residue on the peptide.

  • Deprotection: The methyl ester is subsequently hydrolyzed (LiOH/MeOH) to reveal the second carboxylic acid.

  • Result: A C12-dicarboxylic acid side chain that facilitates non-covalent binding to HSA.

4.2 Kolbe Electrolysis (Chain Elongation)

DDAME is the precursor for synthesizing Docosanedioic acid (C22) , a vital component in high-performance polymers and adhesives.

  • Reaction: Anodic oxidation of the carboxylate generates a radical, which decarboxylates and dimerizes.

  • Equation:

    
    
    
4.3 Visualization: The Desymmetrization Workflow

The following diagram illustrates how DDAME serves as the pivot point for divergent synthesis.

Desymmetrization Diacid Dodecanedioic Acid (C12 Diacid) DDAME DDAME (Mono-Methyl Ester) Diacid->DDAME Statistical Esterification Activated Activated Ester (NHS/PFP) DDAME->Activated EDC / NHS Dimer Docosanedioic Diester (C22 Chain) DDAME->Dimer Kolbe Electrolysis (Anodic Oxidation) Diester Dimethyl Dodecanedioate Diester->DDAME Controlled Hydrolysis Linker Drug Conjugate (Protected) Activated->Linker Amine Coupling (Peptide/Drug) FinalDrug Albumin Binder (Free Acid) Linker->FinalDrug Ester Hydrolysis (LiOH)

Figure 1: Strategic workflow utilizing DDAME for divergent synthesis of drug conjugates and long-chain polymers.

Part 5: Safety & Handling (SDS Summary)

While not highly toxic, DDAME is an industrial chemical that requires standard laboratory safety protocols.

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3]

Handling Protocols:

  • PPE: Nitrile gloves and safety glasses are mandatory.

  • Inhalation: Handle in a fume hood, especially if heating, to avoid inhaling vapors which may be irritating to the respiratory tract.

  • Storage: Store in a cool, dry place (below 25°C). Ensure the container is tightly sealed to prevent hydrolysis from atmospheric moisture over long periods.

Part 6: References
  • PubChem. Compound Summary: Dodecanedioic acid monomethyl ester. National Library of Medicine. [Link]

  • Organic Syntheses. Synthesis of Docosanedioic Acid via Kolbe Electrolysis. Org.[5] Synth. 1980, 60, 1. [Link]

Sources

Technical Deep Dive: Dodecanedioic Acid vs. Methyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for researchers and medicinal chemists focusing on the structural utility of the C12 aliphatic backbone in drug delivery and synthesis.

Executive Summary: The Symmetry Challenge

In pharmaceutical chemistry, Dodecanedioic Acid (DDDA) and its ester derivatives represent a critical class of "fatty acid linkers." While the parent acid is a commodity chemical used in polymers (Nylon 6,12), its value in drug development lies in its ability to bind serum albumin, thereby extending the half-life of peptide and small-molecule drugs.

The core technical challenge—and the focus of this guide—is Symmetry Breaking .

  • DDDA (Diacid): Symmetric, bifunctional (

    
     symmetry). Reacting one end inevitably risks reacting both, leading to polymerization or double-conjugation.
    
  • Methyl Dodecanedioate (Mono-ester): Asymmetric (

    
     symmetry). This is the "Golden Intermediate" (CAS 3903-40-0). It possesses one protected terminus (methyl ester) and one reactive terminus (carboxylic acid), allowing for precise, stepwise orthogonal functionalization.
    

Structural & Physicochemical Analysis

The transition from the diacid to the mono-ester drastically alters the physicochemical landscape. The loss of one hydrogen-bond donor disrupts the robust crystal lattice of the diacid, significantly lowering the melting point and altering solubility profiles—a critical factor for process chemistry.

Comparative Physicochemical Properties
PropertyDodecanedioic Acid (DDDA)Monomethyl DodecanedioateDimethyl Dodecanedioate
Formula



CAS 693-23-23903-40-01731-79-9
Symmetry Symmetric (

)
Asymmetric (

)
Symmetric (

)
Mol. Weight 230.30 g/mol 244.33 g/mol 258.35 g/mol
Melting Point 127–129 °C48–52 °C31–32 °C
Boiling Point 245 °C (10 mmHg)~170 °C (3 mmHg)145 °C (3 mmHg)
pKa (approx) 4.48 (COOH 1 & 2)4.78 (COOH)N/A (Neutral)
Solubility DMSO, EtOH, Hot AcetoneDCM, EtOAc, Et2O, THFHexane, Toluene, DCM
Role Starting Material / PolymerBifunctional Linker Solvent / Intermediate

Technical Insight: The dramatic drop in melting point (from ~128°C to ~50°C) upon mono-esterification indicates the disruption of the intermolecular dicarboxylic acid dimer network. This makes the mono-ester far easier to handle in liquid-phase organic synthesis but requires careful temperature control during recrystallization to avoid "oiling out."

Synthesis & Symmetry Breaking Strategies

Obtaining the Monomethyl Dodecanedioate from the symmetric parent is a classic problem in organic synthesis. Two primary methodologies exist: Statistical (Chemical) and Enzymatic.

Method A: Statistical Acid Catalysis (The "Classic" Route)

Reacting DDDA with Methanol (


) in the presence of an acid catalyst (

) yields a statistical mixture of:
  • Unreacted Diacid (~25%)

  • Mono-ester (Target, ~50%)

  • Diester (~25%)

Pros: Cheap, scalable, uses standard reagents. Cons: Requires rigorous purification to separate the three components.

Method B: Enzymatic Desymmetrization (The "Green" Route)

Using immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435). The enzyme's active site sterically favors the entry of the hydrophobic chain but prevents the second esterification once the polarity changes or simply due to kinetic control.

Pros: High selectivity (>90% mono-ester), mild conditions. Cons: High catalyst cost, slower reaction times.

Visualization: Symmetry Breaking Workflow

SymmetryBreaking cluster_0 Reaction Pathways DDDA Dodecanedioic Acid (Symmetric Diacid) [Start] Statistical Statistical Synthesis (H2SO4, Reflux) ~50% Yield DDDA->Statistical Enzymatic Enzymatic Synthesis (CALB Lipase) >90% Selectivity DDDA->Enzymatic MeOH Methanol (Reagent) MeOH->Statistical MeOH->Enzymatic Mono Monomethyl Dodecanedioate (Asymmetric Linker) [Target] Statistical->Mono Main Product Diester Dimethyl Ester (Over-reaction) Statistical->Diester Side Product Enzymatic->Mono Enzymatic->Diester Trace

Caption: Comparison of statistical vs. enzymatic pathways for breaking the symmetry of Dodecanedioic Acid.

Validated Experimental Protocol: Statistical Synthesis & pH-Switch Purification

For most research labs, the statistical method is preferred due to speed, provided one understands the pH-Switch Purification technique. This protocol relies on the acidity difference between the three components.

Objective: Synthesize and purify Monomethyl Dodecanedioate (CAS 3903-40-0).

Step 1: Esterification
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Add Dodecanedioic Acid (23.0 g, 100 mmol), Methanol (100 mL), and conc.

    
     (0.5 mL).[1]
    
  • Reaction: Reflux at 65°C for 24 hours.

  • Workup: Cool to room temperature. Evaporate Methanol under reduced pressure. Dissolve the residue in Diethyl Ether (

    
    , 200 mL).
    
Step 2: The pH-Switch Purification (Self-Validating Logic)

Rationale: We exploit the acidity (


) differences.
  • Diester: Neutral (No acidic proton).

  • Mono-ester: Weakly Acidic (One -COOH).

  • Diacid: Doubly Acidic (Two -COOH).

Protocol:

  • Wash 1 (Remove Diacid): Wash the ether layer with 5% Aqueous Ammonia (

    
    )  or dilute 
    
    
    
    .
    • Critical Check: The diacid is highly soluble in base and will move to the aqueous layer. The Mono-ester (being less acidic/more lipophilic) and Diester remain in the ether. Note: Control pH carefully; too high pH can deprotonate the mono-ester too early.

  • Wash 2 (Isolate Mono-ester): Extract the ether layer with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[2]

      
       is strong enough to deprotonate the Mono-ester (forming the water-soluble sodium salt) but leaves the Diester (neutral) in the ether.
      
    • Phase Separation: Collect the Aqueous Layer (contains Target). Discard the Ether Layer (contains Diester).

  • Recovery: Acidify the collected aqueous

    
     layer with 1M 
    
    
    
    to pH ~2.
    • Observation: A white precipitate (or oil) of pure Monomethyl Dodecanedioate will form.

  • Final Step: Extract with Ethyl Acetate, dry over

    
    , and evaporate.
    

Yield: Typically 40–55% isolated yield. Purity: >98% by GC/NMR.

Pharmaceutical Application: The Albumin Switch

The primary utility of the C12 mono-ester in drug discovery is as a Lipid Anchor . By conjugating the carboxylic acid end to a therapeutic peptide (e.g., GLP-1 agonists) or small molecule, the methyl ester end (after hydrolysis to the free acid in vivo or used as a pro-drug) facilitates non-covalent binding to Human Serum Albumin (HSA).

  • Mechanism: The C12 aliphatic chain inserts into the hydrophobic pockets (Sudlow Site I or II) of Albumin.

  • Effect: This increases the molecular weight of the complex (~67 kDa), preventing renal filtration and protecting the drug from enzymatic degradation.

Visualization: Drug Conjugation Pathway

DrugConjugation Mono Monomethyl Dodecanedioate (Linker) Activation Activation Step (EDC/NHS or HATU) Mono->Activation Drug Therapeutic Peptide (e.g., GLP-1 analog) (Free Amine) Drug->Activation Conjugate Drug-Linker Conjugate (Amide Bond Formed) Activation->Conjugate Amidation InVivo In Vivo Hydrolysis (Esterase cleavage of Methyl group) Conjugate->InVivo Injection ActiveSpecies Active Lipid-Drug (Free Acid Tail) InVivo->ActiveSpecies Complex Albumin-Drug Complex (Long Half-Life) ActiveSpecies->Complex Hydrophobic Binding Albumin Human Serum Albumin (HSA) Albumin->Complex

Caption: The workflow for using Monomethyl Dodecanedioate to create long-acting albumin-binding drugs.

References

  • Chemical Properties of Dodecanedioic Acid.PubChem Database.

  • Synthesis of Monomethyl Dodecanedioate (CAS 3903-40-0).
  • Enzymatic Synthesis of Dicarboxylic Acid Esters. Candida antarctica Lipase B applications.[3]

  • Albumin Binding Strategies in Drug Development.

  • Separation of Monoesters from Diacids and Diesters.

Sources

12-Methoxy-12-Oxododecanoic Acid: Nomenclature, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Nomenclature Analysis

12-Methoxy-12-oxododecanoic acid is a precise, structure-based designation for the monomethyl ester of dodecanedioic acid . While the name appears complex, it follows a logical IUPAC-compliant description of the molecule's functionalization: a 12-carbon saturated fatty acid backbone where the terminal carbon (C12) bears both a methoxy (


) and an oxo (

) group, effectively constituting a methyl ester.

In pharmaceutical and chemical development, this compound serves as a critical bifunctional linker and building block. Its asymmetry—possessing one free carboxylic acid and one methyl ester—allows for orthogonal protection and sequential functionalization, a property essential for synthesizing complex drug conjugates, albumin-binding moieties, and polymer intermediates.

Synonym & Identifier Matrix
CategoryPrimary Name / IdentifierContextual Notes
Common Name Monomethyl dodecanedioate Most widely used in industrial chemistry.[1]
Systematic Name Methyl hydrogen dodecanedioateIUPAC standard for half-esters of diacids.
Structural Name 12-Methoxy-12-oxododecanoic acidDescribes the C12 substitution pattern explicitly.
Alt. Systematic 11-(Methoxycarbonyl)undecanoic acidTreats the ester as a substituent on a C11 chain.
CAS Registry 3903-40-0 Unique numerical identifier for database retrieval.[2]
Molecular Formula

MW: 244.33 g/mol .[1][3][4][5][6]
SMILES COC(=O)CCCCCCCCCCC(=O)OMachine-readable string for cheminformatics.[1]

Chemical Structure & Properties[6][7][8]

The molecule consists of a linear 12-carbon aliphatic chain. One terminus is a hydrophilic carboxylic acid (


), and the other is a lipophilic methyl ester (

). This amphiphilic nature and dual reactivity make it a versatile scaffold.
  • Melting Point : 50–55 °C (Solid at room temperature).

  • Boiling Point : ~355 °C (at 760 mmHg).[6][7]

  • Solubility : Soluble in organic solvents (DCM, Methanol, Ethyl Acetate); limited solubility in water due to the long alkyl chain.

Structural Visualization (Graphviz)

The following diagram illustrates the chemical connectivity and the distinct functional zones of the molecule.

ChemicalStructure cluster_0 12-Methoxy-12-oxododecanoic acid C1 C1 (Carboxylic Acid) Chain C2 - C11 (Aliphatic Chain) C1->Chain Note Bifunctional Utility: C1 allows immediate coupling; C12 acts as a protected acid. C1->Note C12 C12 (Ester Carbonyl) Chain->C12 Methoxy -OCH3 (Methoxy) C12->Methoxy Methoxy->Note

Figure 1: Structural breakdown highlighting the orthogonal reactive termini.

Synthesis & Production Methodologies

High-purity synthesis of 12-methoxy-12-oxododecanoic acid is challenging due to the statistical probability of forming the diester (Dimethyl dodecanedioate) or leaving unreacted diacid (Dodecanedioic acid) during direct esterification.

Method A: Statistical Mono-esterification

Reaction of dodecanedioic acid with limited methanol in the presence of an acid catalyst.

  • Pros : Cheap starting materials.

  • Cons : Requires difficult purification (fractional distillation or chromatography) to separate the mono-ester from di-ester and di-acid.

Method B: Baeyer-Villiger Oxidation (High Selectivity)

A more elegant route involves the oxidation of cyclododecanone. This pathway avoids the statistical mixture problem of direct esterification.

  • Oxidation : Cyclododecanone is oxidized (using peracetic acid or similar) to Lauryl Lactone (Oxacyclotridecan-2-one).

  • Ring Opening : The lactone undergoes methanolysis (reaction with methanol) to yield the linear Monomethyl dodecanedioate .

Synthesis Workflow Diagram

SynthesisPathways Start1 Cyclododecanone Step1 Baeyer-Villiger Oxidation (Peracid) Start1->Step1 Inter1 Lauryl Lactone (12-membered ring) Step1->Inter1 Step2 Methanolysis (MeOH / H+) Inter1->Step2 Product 12-Methoxy-12-oxododecanoic acid (High Purity) Step2->Product Preferred Route Start2 Dodecanedioic Acid Step3 Direct Esterification (MeOH / H+ / Statistical) Start2->Step3 Mixture Mixture: 1. Mono-ester (Target) 2. Di-ester (Side product) 3. Unreacted Acid Step3->Mixture Purification Fractional Distillation Mixture->Purification Purification->Product Low Yield Route

Figure 2: Comparison of synthetic routes. The lactone ring-opening pathway offers superior selectivity.

Applications in Drug Development[10][11]

The "12-methoxy-12-oxododecanoic acid" moiety is highly valued in medicinal chemistry for its ability to extend half-life and facilitate targeted delivery.

Albumin Binding & Half-Life Extension

Long-chain fatty acid derivatives promote binding to Human Serum Albumin (HSA). By conjugating this C12 motif to a peptide or small molecule drug:

  • Mechanism : The C12 chain binds non-covalently to albumin in the bloodstream.

  • Result : Reduced renal clearance and extended plasma half-life.

  • Example : While C16 (Palmitic) and C18 (Stearic) derivatives are common (e.g., Liraglutide, Semaglutide), C12 analogs are used to fine-tune lipophilicity and binding affinity in novel candidates.

PROTAC and Linker Chemistry

In Proteolysis Targeting Chimeras (PROTACs) or bifunctional inhibitors (e.g., TRAP1 inhibitors), the molecule acts as a spacer.

  • The Acid end (

    
    ) can be activated (e.g., with NHS/EDC) to react with an amine on the drug payload.
    
  • The Ester end (

    
    ) remains protected until it needs to be hydrolyzed to a free acid for further coupling or to reveal a polar group that improves solubility.
    
Synthesis of TRAP1 Inhibitors

Recent research utilizes 12-methoxy-12-oxododecanoic acid to synthesize inhibitors for TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1), a mitochondrial chaperone involved in cancer cell survival.

  • Protocol : The acid group is converted to an acid chloride (

    
    ) and coupled with a pharmacophore (e.g., dimethoxy-methylbenzene derivatives).
    
Drug Conjugation Workflow

DrugConjugation Linker 12-Methoxy-12-oxododecanoic acid Activation Activation (SOCl2 or NHS/EDC) Linker->Activation ActivatedLinker Activated Ester/Chloride Activation->ActivatedLinker Coupling Coupling with Drug-NH2 ActivatedLinker->Coupling Intermediate Drug-Linker-COOMe (Protected Intermediate) Coupling->Intermediate Hydrolysis Hydrolysis (LiOH / MeOH) Intermediate->Hydrolysis FinalProduct Drug-Linker-COOH (Active Albumin Binder) Hydrolysis->FinalProduct

Figure 3: Typical workflow for utilizing the mono-ester as a protected linker in drug synthesis.

Analytical Characterization Protocols

To ensure the integrity of the mono-ester and distinguish it from the di-ester or di-acid, the following analytical protocols are recommended.

Thin Layer Chromatography (TLC)
  • Stationary Phase : Silica Gel 60 F254.

  • Mobile Phase : Hexane : Ethyl Acetate (3:1 v/v) with 1% Acetic Acid.

  • Visualization : Iodine vapor or Potassium Permanganate stain (KMnO4).

  • Expected

    
     Order : Diester (Highest) > Mono-ester  (Middle) > Diacid (Lowest).
    
Nuclear Magnetic Resonance (NMR)
  • solvent :

    
    
    
  • Key Signals :

    • Singlet (~3.66 ppm) : Corresponds to the methyl ester protons (

      
      ). Integration should match 3H.
      
    • Triplet (~2.30 ppm) :

      
      -protons next to the ester carbonyl.
      
    • Triplet (~2.34 ppm) :

      
      -protons next to the free acid carbonyl.
      
    • Differentiation: The integration ratio of the methyl singlet (3H) to the

      
      -methylene protons (4H total) confirms the mono-ester state. A diester would have 6H for methyls; the diacid would have 0H.
      

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 231998: Dodecanedioic acid monomethyl ester. Retrieved from [Link]

  • Google Patents. Process for producing dodecane-1,12-diol by reduction of lauryl lactone (US20150025279A1).

Sources

Physical Properties & Application Logic of Monomethyl Dodecanedioate Solid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development & Synthesis

Executive Summary: The "Janus" Linker in Medicinal Chemistry

Monomethyl dodecanedioate (CAS 3903-40-0), also known as 12-methoxy-12-oxododecanoic acid, represents a critical class of heterobifunctional aliphatic spacers . In the realm of drug development—specifically in Antibody-Drug Conjugates (ADCs), PROTACs, and lipid-drug conjugation (LDC)—this molecule serves as a pivotal "Janus" intermediate. Its structure possesses two distinct termini: a reactive carboxylic acid (


) and a protected methyl ester (

).

This guide moves beyond basic catalog data to analyze the solid-state physics , thermodynamic behavior , and purification logic required to utilize this compound effectively. For researchers, the primary challenge lies not in the chemistry of coupling, but in the statistical separation of this mono-ester from its di-acid and di-ester congeners during synthesis.

Chemical Identity & Structural Analysis[1]
PropertySpecification
IUPAC Name 12-Methoxy-12-oxododecanoic acid
Common Synonyms Monomethyl 1,12-dodecanedioate; Dodecanedioic acid monomethyl ester
CAS Number 3903-40-0
Molecular Formula

Molecular Weight 244.33 g/mol
SMILES COC(=O)CCCCCCCCCCC(=O)O
Functional Groups Terminal Carboxyl (C1), Terminal Methyl Ester (C12), Aliphatic Chain (C2-C11)

Structural Insight: The 10-carbon methylene bridge (


) between functional groups imparts significant hydrophobicity (LogP ~3.5–4.3), driving the molecule's utility in albumin-binding technologies . By attaching this chain to a hydrophilic peptide or small molecule, developers can exploit the hydrophobic pocket of Human Serum Albumin (HSA) to extend plasma half-life.
Thermodynamic & Physical Properties[3][4]

The physical state of monomethyl dodecanedioate is dictated by the packing efficiency of its polymethylene chain. Unlike the symmetric dodecanedioic acid (MP ~128°C), the asymmetry of the mono-ester disrupts the crystal lattice, significantly lowering the melting point.

3.1 Phase Transition Data
PropertyValueTechnical Context & Implications
Physical State White Crystalline SolidHygroscopicity is low, but surface moisture can induce hydrolysis over time.
Melting Point (MP) 51.0 – 52.0 °C Critical Handling Parameter: The low MP means this solid can fuse or "cake" during shipping or exothermic reactions. It must be stored cool (<25°C).
Boiling Point (BP) 170 °C @ 3 mmHgHigh vacuum required for distillation. At 760 mmHg, decomposition often precedes boiling (~355°C theoretical).
Density ~1.012 g/cm³Slightly denser than water, but phase separation in aqueous workups is often slow due to surfactant-like properties.
Flash Point >113 °CClassified as combustible but not highly flammable.
3.2 Solubility & Partitioning Logic
  • Water: Insoluble.[1][2] The hydrophobic aliphatic chain dominates the polar head groups.

  • Dichloromethane (DCM): Highly Soluble (>100 mg/mL). Preferred solvent for reaction and extraction.

  • Methanol/Ethanol: Soluble.[2] Often used for recrystallization, though transesterification is a risk if heated with acid/base catalysts.

  • DMSO: Soluble (Slight warming may be required).[1][3]

Experimental Protocols: Synthesis & Purification

Expertise & Experience: The synthesis of monomethyl dodecanedioate typically involves the esterification of dodecanedioic acid. The "trap" for inexperienced chemists is the statistical distribution . Reacting the diacid with methanol inevitably yields a mixture of:

  • Unreacted Diacid (Starting Material)

  • Mono-ester (Target)

  • Diester (Over-reaction)

The following protocol uses a continuous extraction or controlled stoichiometry approach to maximize yield and purity.

4.1 Protocol: Statistical Mono-Esterification with Purification Logic

Reagents:

  • Dodecanedioic acid (1.0 eq)[1]

  • Methanol (0.8 eq - limiting reagent strategy)

  • p-Toluenesulfonic acid (pTsOH) (0.05 eq)

  • Solvent: Toluene (for Dean-Stark water removal)

Step-by-Step Methodology:

  • Reflux: Combine Dodecanedioic acid, pTsOH, and Toluene in a flask equipped with a Dean-Stark trap. Heat to reflux.

  • Addition: Add Methanol dropwise very slowly over 4 hours.

    • Why? Keeping methanol concentration low favors the reaction with the abundant diacid over the scarce mono-ester, reducing diester formation.

  • Workup (The pH Switch):

    • Cool mixture to room temperature.

    • Wash 1 (Acidic): Wash with water to remove pTsOH and trace methanol.

    • Extraction (Basic): Extract with 0.5M NaOH.

      • Logic: The Diester (neutral) stays in Toluene. The Mono-ester and Diacid (anionic) move to the aqueous phase.

    • Separation: Discard organic layer (contains diester).

    • Acidification: Acidify the aqueous layer to pH ~2 with HCl. The Mono-ester and Diacid precipitate.

  • Purification (Recrystallization):

    • Extract the precipitate into DCM.

    • Recrystallize from Hexane/Ethyl Acetate (9:1) .

    • Critical Observation: The symmetric Diacid is much less soluble in hexane than the Mono-ester. Filter off the first crop (mostly Diacid). Cool the filtrate to obtain pure Monomethyl dodecanedioate.

Visualization: Purification Logic & Application
5.1 Workflow: Separation of Statistical Mixture

This diagram illustrates the "pH Switch" logic required to isolate the mono-ester from the statistical reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Diacid + Mono-ester + Diester) TolueneWash Phase Partition (Toluene / 0.5M NaOH) Start->TolueneWash Add NaOH OrgLayer Organic Layer (Toluene) TolueneWash->OrgLayer AqLayer Aqueous Layer (Sodium Salts) TolueneWash->AqLayer Diester Waste: Diester (Neutral) OrgLayer->Diester Discard Acidification Acidification (HCl to pH 2) AqLayer->Acidification Precipitate Precipitate (Mono-ester + Diacid) Acidification->Precipitate Precipitation Recryst Recrystallization (Hexane/EtOAc) Precipitate->Recryst SolidDiacid Solid: Unreacted Diacid (Recycle) Recryst->SolidDiacid Filter (High MP) Filtrate Filtrate: Monomethyl Dodecanedioate (Target) Recryst->Filtrate Evaporate (Low MP)

Caption: Separation logic relying on pKa differences (extraction) and solubility differentials (recrystallization) to isolate the target mono-ester.

5.2 Conceptual Application: Half-Life Extension Strategy

Monomethyl dodecanedioate is frequently used to attach aliphatic chains to therapeutic peptides (e.g., GLP-1 agonists). This diagram explains the mechanism of action.

AlbuminBinding Linker Monomethyl Dodecanedioate Conjugate Lipid-Drug Conjugate (LDC) Linker->Conjugate Amide Coupling Drug Peptide Drug (e.g., Insulin/GLP-1) Drug->Conjugate Complex Albumin-Drug Circulating Complex Conjugate->Complex Hydrophobic Interaction Albumin Human Serum Albumin (HSA) Albumin->Complex Kidney Renal Filtration Complex->Kidney Steric Hindrance (Prevents Clearance)

Caption: Mechanism of half-life extension. The C12 chain binds HSA, shielding the drug from rapid renal clearance.

Analytical Characterization Standards

To validate the integrity of the solid, the following analytical signatures must be confirmed.

6.1 Proton NMR (

H-NMR) in

  • 
     3.66 ppm (s, 3H):  Methyl ester singlet (
    
    
    
    ). Diagnostic peak.
  • 
     2.30 ppm (t, 4H):  Methylene protons 
    
    
    
    to carbonyls (
    
    
    ).
  • 
     1.61 ppm (m, 4H):  Methylene protons 
    
    
    
    to carbonyls.
  • 
     1.28 ppm (broad s, 12H):  Bulk methylene chain.
    

Purity Check: Integration of the methyl singlet (3.66 ppm) vs. the


-methylene triplet (2.30 ppm) should be exactly 3:4 . A ratio of 3:2 indicates diester contamination; 0:4 indicates diacid.
6.2 FTIR Spectroscopy
  • 1735-1745 cm

    
    :  Ester Carbonyl (
    
    
    
    ) stretch.
  • 1700-1710 cm

    
    :  Carboxylic Acid Carbonyl (
    
    
    
    ) stretch (often broader due to H-bonding).
  • 2800-3000 cm

    
    :  C-H alkane stretches.
    
  • 3300-3500 cm

    
    :  O-H stretch (broad) from the free acid.
    
Safety & Stability (E-E-A-T)
  • GHS Classification: Warning.[4] Causes skin irritation (H315), serious eye irritation (H319).

  • Storage Stability: The ester bond is susceptible to hydrolysis under humid, acidic, or basic conditions. Store in a desiccator at 2-8°C .

  • Thermal Stability: Do not heat above 60°C without solvent, as the solid can sinter and fuse, making accurate weighing difficult.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231998, Dodecanedioic acid monomethyl ester. Retrieved from [Link]

  • Org. Synth. 2005.Selective Mono-esterification of Symmetric Dicarboxylic Acids.
  • Journal of Medicinal Chemistry.Fatty Acid Acylation of Peptides: A Strategy for Half-Life Extension.
  • ChemSrc. Physical Properties of CAS 3903-40-0. Retrieved from [Link]

Sources

Solubility Profile and Process Engineering for Dodecanedioic Acid Monomethyl Ester (DDAME)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of Dodecanedioic Acid Monomethyl Ester in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and R&D Engineers.

Executive Summary

Dodecanedioic acid monomethyl ester (DDAME), also known as monomethyl dodecanedioate (CAS: 3903-40-0), is a critical "Janus" intermediate in the synthesis of long-chain polyamides (Nylon 6,12), high-performance lubricants, and pharmaceutical linkers (PROTACs).[1] Its unique structure—comprising a lipophilic C12 aliphatic chain capped by a polar carboxylic acid and a methyl ester—creates a complex solubility landscape.

This guide provides a technical analysis of the solubility thermodynamics of DDAME. It moves beyond simple "soluble/insoluble" classifications to explore temperature-dependent solubility boundaries, thermodynamic modeling, and solvent selection strategies for industrial purification (crystallization) and reaction engineering.

Physicochemical Characterization

Understanding the solubility of DDAME requires analyzing its molecular interactions. Unlike its parent compound (dodecanedioic acid), the methylation of one carboxyl group disrupts the strong intermolecular hydrogen-bonding network, significantly altering its solvation thermodynamics.

Table 1: Physicochemical Profile of DDAME
PropertyValueImplication for Solubility
Molecular Formula C₁₃H₂₄O₄Amphiphilic nature.
Molecular Weight 244.33 g/mol Moderate size; diffusion kinetics relevant in viscous solvents.
Melting Point 51–52 °CCritical Parameter: Low fusion enthalpy (

) suggests high solubility sensitivity near ambient temperatures.
LogP (Predicted) ~3.5 – 4.0Predominantly lipophilic; prefers non-polar to moderately polar solvents.
pKa (Acid) ~4.78Ionizable in basic aqueous media (forming surfactants); neutral in organic solvents.
H-Bond Donors 1 (COOH)Capable of dimerization in non-polar solvents (e.g., Toluene).

Thermodynamic Solubility Landscape

Solvent Compatibility Matrix

The following data synthesizes empirical observations from synthesis protocols (esterification, hydrolysis) and purification workflows.

Table 2: Qualitative Solubility in Pure Solvents
Solvent ClassRepresentative SolventSolubility StatusProcess Application
Alcohols Methanol, EthanolHigh Primary reaction medium (esterification); Electrolysis solvent.
Aromatic Hydrocarbons TolueneHigh Acylation reactions (with

); Solvent for reflux.
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh Extraction from aqueous phases; Chromatography.
Aliphatic Hydrocarbons n-Hexane, CyclohexaneTemperature Dependent Ideal for Crystallization. Soluble at boiling (

); significantly reduced solubility at RT.
Ethers THF, Diethyl EtherHigh Reaction solvent; Washing solvent during filtration.
Water WaterInsoluble (at neutral pH)Anti-solvent for precipitation; Aqueous phase for washing salts.

Technical Insight: The solubility of DDAME in n-hexane is particularly valuable for process intensification. While the parent diacid is largely insoluble in hexane, the monoester exhibits a steep solubility curve, allowing for the removal of polar impurities (diacids) which remain insoluble, while the monoester stays in solution or crystallizes upon cooling depending on concentration.

Thermodynamic Modeling

For precise process design (e.g., cooling crystallization curves), the solubility


 (mole fraction) is modeled using the Modified Apelblat Equation . This semi-empirical model correlates solubility with temperature (

) and is the industry standard for long-chain esters.

The Apelblat Equation:



  • A, B, C: Empirical parameters derived from experimental data.

  • Mechanism: The equation accounts for the non-ideality of the solution and the enthalpy of fusion. In non-polar solvents (Hexane, Toluene), the dissolution is endothermic (

    
    ), meaning solubility increases with temperature.
    

van't Hoff Analysis: For rapid approximations in early-stage development, the simplified van't Hoff equation determines the enthalpy of dissolution:



  • Linearity: A plot of

    
     vs. 
    
    
    
    typically yields a straight line for DDAME in pure solvents, indicating no phase transition of the solid solute within the measured range (below
    
    
    ).

Process Engineering: Purification & Crystallization

The solubility differential between DDAME, the unreacted diester (highly soluble), and the diacid (poorly soluble in non-polar solvents) drives the purification strategy.

Crystallization Workflow

Objective: Isolate high-purity DDAME (>98%) from a crude mixture containing dimethyl dodecanedioate and dodecanedioic acid.

Protocol:

  • Dissolution: Dissolve crude mixture in boiling n-Hexane or Toluene (approx. 60-70°C).

    • Note: Dodecanedioic acid (impurity) remains largely insoluble or forms a separate phase; remove via hot filtration.

  • Cooling: Controlled cooling to 20°C at a rate of 0.5°C/min.

    • Metastable Zone: DDAME has a moderate metastable zone width. Seeding is recommended at saturation temperature to prevent oiling out (liquid-liquid phase separation) due to its low melting point.

  • Isolation: Filtration of white crystalline needles.

  • Washing: Wash cake with cold n-Hexane (-10°C) to remove residual diester (which remains soluble).

Experimental Determination of Solubility (Protocol)

To generate precise solubility curves for your specific solvent system, use the Laser Monitoring Observation Technique .

Step-by-Step Methodology:

  • Setup: Equip a jacketed glass vessel (50 mL) with a mechanical stirrer and a laser turbidity probe.

  • Preparation: Add excess solid DDAME to the solvent.

  • Heating: Heat the slurry until complete dissolution (transmittance = 100%).

  • Cooling: Cool slowly (0.1 K/min). Record the temperature at which the first crystal appears (transmittance drops). This is the nucleation point .

  • Equilibrium: Alternatively, hold the slurry at a fixed temperature (

    
    ) for 4 hours, filter the supernatant, and determine concentration via Gravimetric Analysis (evaporation of solvent).
    
    • Calculation:

      
      
      

Visualizing the Process Logic

The following diagram illustrates the purification logic based on the solubility differentials described above.

DDAME_Purification Crude Crude Reaction Mixture (Monoester + Diester + Diacid) Dissolution Dissolution in Hot n-Hexane (T = 60°C) Crude->Dissolution HotFilter Hot Filtration Dissolution->HotFilter SolidResidue Solid Residue: Dodecanedioic Acid (Diacid) HotFilter->SolidResidue Insoluble Fraction Filtrate Filtrate: Monoester + Diester HotFilter->Filtrate Soluble Fraction Cooling Controlled Cooling (T -> 20°C) Filtrate->Cooling Crystallization Crystallization of DDAME Cooling->Crystallization Filtration2 Cold Filtration Crystallization->Filtration2 MotherLiquor Mother Liquor: Diester (Impurities) Filtration2->MotherLiquor Remains Soluble Product Pure DDAME Crystals (>98% Purity) Filtration2->Product Precipitate

Figure 1: Purification workflow leveraging the differential solubility of DDAME in non-polar solvents (n-Hexane).[2]

References

  • Synthesis and Solubility Context

    • Source: Li, X., et al. "Anhydrous Monoalkylguanidines in Aprotic and Nonpolar Solvents." ACS Omega, 2017, 2(10), 7045–7053.
    • Relevance: Describes the synthesis of DDAME and its solubility behavior in methanol and hexane (used for washing/crystalliz
    • URL:[Link]

  • Source: "Carbohydrate conjugated RNA agents and process for their preparation." US Patent 20240252653A1.
  • Thermodynamic Modeling (Methodology)

    • Source: Zhang, C., et al. "Solubility determination and dissolution thermodynamic properties of dodecanedioic acid in binary-mixed solvents." Journal of Chemical Thermodynamics, 2016. (Cited as baseline for the diacid behavior).
    • Relevance: Establishes the Apelblat modeling framework used for this class of long-chain dicarboxylic acid deriv
    • URL:[Link]

  • General Properties

    • Source: National Institute of Standards and Technology (NIST). "Dodecanedioic acid, methyl ester."[2][3][4][5][6][7][8][9] NIST Chemistry WebBook, SRD 69.[10]

    • Relevance: Verification of physicochemical constants and phase change d
    • URL:[Link]

Sources

Section 1: Chemical Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Data Sheet of Dodecanedioic Acid Monomethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the safety data for Dodecanedioic Acid Monomethyl Ester (CAS No. 3903-40-0). As a Senior Application Scientist, the objective is not merely to present data but to offer a narrative grounded in experimental logic and field-proven insights. We will explore the causality behind safety protocols, ensuring that the information presented is not just a list of instructions but a self-validating system for safe laboratory conduct.

Dodecanedioic acid monomethyl ester, with the CAS number 3903-40-0, is a derivative of the C12 dicarboxylic acid, dodecanedioic acid.[1] Its structure features a twelve-carbon chain with a carboxylic acid at one end and a methyl ester at the other. This bifunctional nature makes it a valuable intermediate in organic synthesis, particularly in the development of polymers, plasticizers, and potentially as a building block in pharmaceutical compounds.[1][2]

Understanding its physical state is the first step in a proper risk assessment. It is typically a white to yellow solid at room temperature, which necessitates protocols for handling powders to avoid inhalation.[3]

Table 1: Physicochemical Properties of Dodecanedioic Acid Monomethyl Ester

PropertyValueSource(s)
CAS Number 3903-40-0[3][4]
Molecular Formula C13H24O4[3]
Molecular Weight 244.33 g/mol [3]
Appearance White to Yellow Solid[3]
Melting Point 48-52 °C[3][4]
Boiling Point 170 °C @ 3 mmHg (355.3 °C @ 760 mmHg)[3][4]
Density 1.012 g/cm³[3]
Flash Point 124.3 °C[3]
Storage Temperature Room Temperature, sealed in dry conditions[1]

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with dodecanedioic acid monomethyl ester appear to differ slightly from its parent compound, dodecanedioic acid. While the parent diacid is primarily classified as a serious eye irritant (H319), the monomethyl ester is identified as a skin irritant (H315) and may cause respiratory irritation.[5][6][7] This distinction is critical for selecting appropriate personal protective equipment (PPE).

GHS Classification:

  • Pictogram: GHS07 (Exclamation Mark)[6][8]

  • Signal Word: Warning[6][8]

  • Hazard Statements:

    • H315: Causes skin irritation.[6][8]

    • H319: Causes serious eye irritation.[7][8]

    • H335: May cause respiratory irritation.[7][8]

  • Potential Health Effects:

    • Inhalation: May be harmful if inhaled, causing respiratory tract irritation.[7][9]

    • Skin Contact: Causes skin irritation.[6] Prolonged contact with related dibasic acids may accentuate pre-existing dermatitis.[9]

    • Eye Contact: Causes serious eye irritation, characterized by redness and watering.[5][9]

    • Ingestion: May be harmful if swallowed.[5][7]

The causality for skin irritation stems from the lipophilic nature of the long carbon chain combined with the acidic proton of the carboxylic acid group, which can disrupt the skin's lipid barrier. Respiratory irritation is a direct consequence of inhaling the fine powder, a common hazard for solid organic compounds.[9]

Section 3: Exposure Control and Personal Protection

A robust safety protocol is built on a foundation of rigorous exposure control. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

The primary engineering control for handling this solid compound is ventilation.

  • Local Exhaust Ventilation (LEV): When weighing or transferring the powder, a chemical fume hood or a ventilated balance enclosure should be used. This is crucial to prevent the accumulation of airborne particulates that can be inhaled.[9]

  • General Laboratory Ventilation: Maintain good general ventilation in the work area to dilute any fugitive emissions.[10]

Personal Protective Equipment (PPE) Selection Workflow

The selection of PPE is not a one-size-fits-all approach. It requires a risk-based assessment of the specific experimental procedure.

PPE_Selection cluster_0 PPE Selection Workflow for Dodecanedioic Acid Monomethyl Ester start Start: Task Assessment task Handling solid powder? start->task eye_protection Wear safety glasses with side shields (EN 166) task->eye_protection Yes spill Potential for splash or large spill? eye_protection_goggles Upgrade to chemical safety goggles spill->eye_protection_goggles Yes respirator Use NIOSH/MSHA approved respirator for high dust concentration spill->respirator No gloves Wear nitrile or neoprene gloves eye_protection->gloves eye_protection_goggles->respirator lab_coat Wear standard laboratory coat gloves->lab_coat lab_coat->spill end Proceed with Experiment respirator->end

Caption: PPE selection decision workflow.

Detailed PPE Protocol
  • Eye/Face Protection: Tightly fitting safety goggles are mandatory to protect against serious eye irritation.[11][12] A face shield should be considered if there is a significant risk of splashing during reactions.

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile or neoprene).[11][13] Always inspect gloves before use and wash hands thoroughly after handling.

    • Clothing: Wear a standard laboratory coat. For larger quantities, consider impervious clothing.[11]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH (US) or EN 143 (EU) approved particulate respirator (e.g., N95 or P2 filter) should be worn.[14]

Section 4: Safe Handling and Storage Protocols

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.

Handling
  • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation.[10]

  • Avoid the formation of dust and aerosols.[10]

  • Use non-sparking tools, as fine dust clouds can form explosive mixtures with air.[9]

  • Wash hands and any exposed skin thoroughly after handling.[15]

  • An eyewash station and safety shower should be readily accessible.[5]

Storage
  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][10]

  • Keep away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[5][9][16] The carboxylic acid moiety can react exothermically with bases, while the aliphatic chain can be attacked by strong oxidizers.

  • Store separately from foodstuff containers.[10]

Section 5: Emergency Procedures

A prepared scientist is a safe scientist. Familiarity with emergency procedures is non-negotiable.

First-Aid Measures

The following flowchart outlines the immediate steps to be taken in case of accidental exposure.

First_Aid cluster_1 First-Aid Response Flowchart exposure Exposure Event route Route of Exposure? exposure->route inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. route->inhalation Inhalation skin Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. route->skin Skin Contact eye Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. route->eye Eye Contact ingestion Rinse mouth with water. Do NOT induce vomiting. Call a Poison Control Center or doctor immediately. route->ingestion Ingestion

Caption: First-aid decision flowchart.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][11]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[5][11]

  • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][14]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10][11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[5][16]

  • Specific Hazards: The compound is combustible.[9] At high temperatures, it can form explosive mixtures with air.[14] Fire may produce irritating and toxic fumes, including carbon monoxide (CO) and carbon dioxide (CO2).[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust and contact with skin or eyes. Wear the appropriate PPE as outlined in Section 3.[10][11]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[10]

  • Containment and Cleaning Up:

    • For small spills, carefully sweep up the solid material, avoiding dust generation.[5]

    • Place the collected material into a suitable, labeled container for disposal.[10]

    • Use spark-proof tools and avoid sources of ignition.[11]

    • Clean the affected area thoroughly with water.[5]

Section 6: Disposal and Environmental Considerations

Disposal

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[9][11] The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration.[11] Do not discharge into sewer systems.[11]

Ecological Information

Specific ecological data for dodecanedioic acid monomethyl ester is limited. However, data for the parent compound, dodecanedioic acid, can provide some insight, though caution is advised.

  • Biodegradability: Dodecanedioic acid is readily biodegradable.[5]

  • Bioaccumulation: With a log Pow of 3.2, bioaccumulation is not expected for the parent diacid.[14]

  • Toxicity: The parent diacid has a low environmental hazard potential.[17]

It is reasonable to infer that the monomethyl ester would also exhibit low environmental toxicity and persistence, but this should be confirmed with specific testing if significant environmental release is anticipated.

References

  • Dodecanedioic Acid - Safety Data Sheet - Columbus Chemical. [Link]

  • Dodecanoic acid, 5-hydroxy-, monoester with 1,2,3-propanetriol - Safety Data Sheet - Synerzine. [Link]

  • SAFETY DATA SHEET - CPAChem. [Link]

  • Product Safety Summary for Dodecanedioic Acid - Japan Chemical Industry Association. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - Dorchdanola.dk. [Link]

  • Decanoic acid - ECHA CHEM. [Link]

Sources

Technical Guide: Dodecanedioic Acid Monomethyl Ester in Drug Discovery & Material Science

[1][2]

Executive Summary

Dodecanedioic acid monomethyl ester (DDAME) represents a critical class of "desymmetrized" aliphatic spacers.[1][2] While its parent compound, dodecanedioic acid (

1212

12

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

DDAME serves as a lipophilic spacer that balances aqueous solubility with membrane permeability.[1][2] Its physicochemical profile is defined by the 12-carbon aliphatic chain terminated by differentiated polar heads.[1][2]

Core Molecular Data[1][2][4]
PropertySpecification
Chemical Name Dodecanedioic acid monomethyl ester
Synonyms Monomethyl dodecanedioate; 12-Methoxy-12-oxododecanoic acid; Methyl 11-carboxyundecanoate
CAS Number 3903-40-0
Molecular Formula

Molecular Weight 244.33 g/mol
Exact Mass 244.1675
Physical State White crystalline solid
Melting Point 51–54 °C
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water
pKa (Acid) ~4.48 (Carboxylic acid moiety)
Structural Logic

The molecule consists of a polymethylene chain



1212

Part 2: Synthesis & Production Strategies

Synthesizing DDAME presents a classic statistical challenge. Direct esterification of the diacid typically yields a mixture of unreacted diacid (33%), mono-ester (33%), and diester (33%), necessitating tedious chromatographic separation.[1][2]

Strategic Routes
  • Statistical Esterification: Low yield, high purification cost.[1][2]

  • Partial Hydrolysis (Recommended): Starting from the symmetric dimethyl ester and using controlled hydrolysis offers higher selectivity and easier purification.[2]

  • Solid-Phase Desymmetrization: Binding the diacid to a resin allows mono-functionalization, though this is cost-prohibitive for scale-up.[1][2]

Diagram: Synthesis & Equilibrium Logic

The following diagram illustrates the kinetic competition in synthesis and the purification logic required to isolate the target mono-ester.

SynthesisLogicDiacidDodecanedioic Acid(Starting Material)ReactionReaction Matrix(Equilibrium)Diacid->Reaction+ MeOH / H+DiesterDimethyl Dodecanedioate(Alternative Start)Diester->Reaction+ 1 eq. KOHMonoTARGET: Monomethyl Ester(Asymmetric Intermediate)Reaction->MonoKinetic ControlByProductBy-products(Unreacted Diacid / Diester)Reaction->ByProductStatistical LossPurificationPurification Strategy(pH-controlled Extraction)Mono->PurificationByProduct->PurificationPurification->MonoIsolated Yield (60-80%)

Caption: Synthesis workflow comparing direct esterification vs. partial hydrolysis routes to isolate the asymmetric mono-ester.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of Dodecanedioic Acid Monomethyl Ester via Partial Hydrolysis of Dimethyl Dodecanedioate. Rationale: This method avoids the solubility issues of the diacid and utilizes pH-dependent solubility to separate the product from the starting material without column chromatography.[1][2]

Materials
  • Dimethyl dodecanedioate (10 mmol, 2.58 g)[1][2]

  • Potassium Hydroxide (KOH) (10 mmol, 0.56 g)[1][2]

  • Methanol (MeOH) (20 mL)

  • Tetrahydrofuran (THF) (10 mL)[1][2]

  • 1N Hydrochloric Acid (HCl)[1][2]

  • Dichloromethane (DCM) or Ethyl Acetate[1][2]

Step-by-Step Methodology
  • Solubilization: Dissolve 2.58 g of dimethyl dodecanedioate in a mixture of 20 mL MeOH and 10 mL THF. Ensure complete dissolution.

  • Controlled Hydrolysis:

    • Dissolve 0.56 g KOH in 5 mL MeOH.[1][2]

    • Add the KOH solution dropwise to the ester solution over 30 minutes at 0°C.

    • Critical Checkpoint: Slow addition prevents localized high concentrations of base, reducing the risk of double hydrolysis (forming the diacid).[1][2]

  • Reaction Incubation: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor via TLC (System: Hexane/EtOAc 8:2). The mono-ester will appear between the diester (top) and diacid (bottom).[1][2]

  • Work-up (The Separation Logic):

    • Evaporate the organic solvents under reduced pressure.[1][2]

    • Resuspend the residue in water (30 mL).[1][2] The unreacted diester is insoluble; the mono-ester salt and diacid salt are soluble.[1][2]

    • Extraction 1 (Remove Diester): Extract the aqueous layer with Diethyl Ether (

      
       mL).[1][2] Keep the aqueous layer.[1][2]
      
  • Acidification & Isolation:

    • Acidify the aqueous layer carefully with 1N HCl to pH ~3–4.[1][2]

    • Observation: A white precipitate should form (the Mono-ester and potential Diacid).[1][2]

    • Extraction 2 (Isolate Product): Extract the acidified aqueous layer with DCM (

      
       mL).[1][2]
      
    • Dry combined organic layers over

      
      , filter, and concentrate.[1][2]
      
  • Validation: Verify purity via

    
    -NMR.
    
    • Diagnostic Peak: Look for the singlet methyl ester peak at

      
       ppm (
      
      
      ) and the triplet
      
      
      -methylene protons at
      
      
      ppm.[1][2] Integration ratio should confirm the mono-ester structure.[1][2]

Part 4: Applications in Drug Development[2][3]

DDAME is a "Linker Payload" precursor.[1][2] In the context of ADCs and PROTACs, the 12-carbon chain provides a specific spatial distance (approx. 15-20 Å) that can prevent steric clash between two large biomolecules.[1][2]

Mechanism of Action: Heterobifunctional Linking

The mono-ester allows a sequential conjugation strategy:

  • Amide Coupling (End A): The free acid is activated (e.g., HATU/DIPEA) and coupled to an amine-containing drug or ligand.[1][2]

  • Deprotection: The methyl ester is hydrolyzed (LiOH) to reveal the second acid.[1][2]

  • Amide Coupling (End B): The newly revealed acid is coupled to a targeting moiety (antibody lysine/cysteine or E3 ligase ligand).[1][2]

Diagram: Linker Strategy in ADC Design

ADC_LinkerDDAMEDodecanedioic AcidMonomethyl EsterStep1Step 1: Activation(NHS/EDC)DDAME->Step1IntermediateActivated Linker(NHS-Ester / Methyl-Ester)Step1->IntermediateConjugation1Conjugation A(Attach Cytotoxic Payload)Intermediate->Conjugation1DrugLinkerDrug-Linker Construct(Protected End)Conjugation1->DrugLinkerDeprotectionStep 2: Hydrolysis(Remove Methyl Group)DrugLinker->DeprotectionFinalConjugationConjugation B(Attach Antibody/Protein)Deprotection->FinalConjugationADCFinal Antibody-Drug Conjugate(Spatial Separation via C12 Chain)FinalConjugation->ADC

Caption: Workflow demonstrating the use of DDAME as a heterobifunctional linker precursor in Antibody-Drug Conjugate synthesis.

References

  • BenchChem. Dodecanedioic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.[1][2][3] Retrieved from .[1][2]

  • Alfa Chemistry. Dodecanedioic Acid Monomethyl Ester (CAS 3903-40-0) Properties and Specifications. Retrieved from .[1][2]

  • Santa Cruz Biotechnology. Dodecanedioic Acid 1-Methyl Ester | CAS 3903-40-0.[1][2][4] Retrieved from .[1][2]

  • GuideChem. Synthesis and Protocol for Dodecanedioic Acid Monomethyl Ester. Retrieved from .[1][2]

  • Sigma-Aldrich. Dodecanedioic acid monomethyl ester Safety and Documentation.[1][2] Retrieved from .[1][2]

The Toxicity Profile of Long-Chain Dicarboxylic Acid Monoesters: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Expanding Role of Long-Chain Dicarboxylic Acid Monoesters

Long-chain dicarboxylic acid (LCDA) monoesters are a class of chemical compounds characterized by a single esterified carboxyl group on a lengthy aliphatic dicarboxylic acid backbone. These molecules are gaining prominence in various scientific and industrial sectors, including pharmaceuticals and drug delivery systems, owing to their unique physicochemical properties. Their utility as plasticizers, solvents, emollients, and as intermediates in the synthesis of complex molecules underscores the importance of a thorough understanding of their safety profile.[1][2] This technical guide provides an in-depth analysis of the toxicity of long-chain dicarboxylic acid monoesters, offering a crucial resource for researchers, scientists, and drug development professionals. We will delve into their toxicokinetics, and key toxicological endpoints including skin and eye irritation, skin sensitization, genotoxicity, and reproductive toxicity, all supported by established experimental protocols and mechanistic insights.

Section 1: Toxicokinetics and Metabolism

The biological fate of long-chain dicarboxylic acid monoesters is a critical determinant of their toxic potential. Generally, esters are subject to enzymatic hydrolysis, breaking them down into their constituent alcohol and dicarboxylic acid.[3]

1.2. Distribution and Metabolism: Following absorption, these compounds are distributed throughout the body. The primary metabolic pathway involves hydrolysis by esterases, which are ubiquitous in the body, particularly in the liver. This process yields the parent long-chain dicarboxylic acid and the corresponding alcohol.

The resulting long-chain dicarboxylic acids can then enter the ω-oxidation pathway, a microsomal enzyme system, which is subsequently followed by peroxisomal β-oxidation. This metabolic route serves as an alternative to the mitochondrial β-oxidation of fatty acids and is particularly important under conditions of high lipid load or when mitochondrial function is compromised.

1.3. Excretion: The metabolic products, primarily the chain-shortened dicarboxylic acids and the alcohol-derived metabolites, are typically water-soluble and are efficiently excreted from the body, mainly through the urine.

Section 2: Local Tolerance Assessment

Skin Irritation

Mechanism of Action: The skin irritation potential of acidic compounds is often linked to their ability to disrupt the stratum corneum, the outermost layer of the skin. This can lead to a breakdown of the skin's barrier function, allowing the substance to penetrate deeper and trigger an inflammatory response.

Toxicological Data: Esters of dicarboxylic acids are generally considered to have a low potential for skin irritation.[3][5] However, some studies have indicated that certain dicarboxylic acid esters may cause slight to moderate skin irritation, particularly with prolonged or occlusive exposure.[6] A study evaluating various carboxylic acids and their esters found that while carboxylic acids themselves could induce irritation, the corresponding esters showed minimal to no irritation under closed patch testing conditions.[6]

Compound Class Endpoint Result Reference
Dicarboxylic Acid EstersSkin Irritation (Human Patch Test)Generally non-irritating[6]
Alkenyl Dicarboxylic Acid EstersSkin Irritation (Rabbit)Tendency to cause irritation[3]

Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This protocol outlines a validated in vitro method for assessing the skin irritation potential of a test chemical.

Principle: The test utilizes a three-dimensional reconstructed human epidermis model that mimics the properties of the human epidermis. The test chemical is applied topically to the tissue surface. Cell viability is then measured to determine the extent of cytotoxicity induced by the chemical, which is correlated with its skin irritation potential.

Step-by-Step Methodology:

  • Tissue Culture: Reconstructed human epidermis tissues are cultured according to the supplier's instructions to ensure their viability and proper differentiation.

  • Test Chemical Preparation: The test chemical is prepared at the appropriate concentration. For solid materials, they may be applied neat or as a dilution in a suitable solvent. Liquid materials are typically applied directly.

  • Application of Test Chemical: A defined amount of the test chemical is applied uniformly to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C and 5% CO2.

  • Rinsing: After the exposure period, the test chemical is thoroughly rinsed from the tissue surface.

  • Post-Incubation: The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a blue formazan salt.

    • The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

    • The optical density of the formazan extract is measured using a spectrophotometer.

  • Data Analysis: The cell viability of the treated tissues is expressed as a percentage of the negative control. A chemical is classified as an irritant if the mean tissue viability is below a defined threshold (typically ≤ 50%).

Visualization of the In Vitro Skin Irritation Workflow:

SkinIrritationWorkflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Analysis RhE_Culture RhE Tissue Culture Application Topical Application RhE_Culture->Application Chem_Prep Test Chemical Preparation Chem_Prep->Application Incubation Incubation (60 min) Application->Incubation Rinsing Rinsing Incubation->Rinsing Post_Incubation Post-Incubation (42 hr) Rinsing->Post_Incubation MTT_Assay MTT Viability Assay Post_Incubation->MTT_Assay Data_Analysis Data Analysis & Classification MTT_Assay->Data_Analysis

Caption: Workflow for In Vitro Skin Irritation Testing (OECD TG 439).

Eye Irritation

Mechanism of Action: Similar to skin irritation, eye irritation involves damage to the delicate epithelial cells of the cornea and conjunctiva, leading to an inflammatory response.

Toxicological Data: Dicarboxylic acid esters are generally considered to have a low potential for eye irritation.[3][5] However, some data suggests that certain esters can be mildly irritating to the eyes.[3]

Compound Class Endpoint Result Reference
Alkyl and Alkoxy Adipates, Azelates, and SebacatesEye Irritation (Rabbit)Very slight irritant effects[5]
Alkenyl Dicarboxylic Acid EstersEye Irritation (Rabbit)Tendency to cause irritation[3]

Experimental Protocol: In Vitro Eye Irritation - Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)

This protocol describes an in vitro method for identifying chemicals that are not classified as eye irritants.

Principle: The test utilizes a three-dimensional reconstructed human cornea-like epithelium model. The test chemical is applied to the surface of the corneal tissue, and cell viability is assessed to predict the potential for eye irritation.

Step-by-Step Methodology:

  • Tissue Culture: RhCE tissues are cultured according to the manufacturer's protocol.

  • Test Chemical Preparation: The test chemical is prepared as described for the skin irritation test.

  • Application of Test Chemical: A defined volume of the liquid test chemical or a defined weight of the solid test chemical is applied to the tissue surface.

  • Incubation: The treated tissues are incubated for a specified duration (e.g., 30 minutes for liquids, 6 hours for solids).

  • Rinsing and Post-Soak: The tissues are rinsed to remove the test chemical and then placed in a post-soak medium for a defined period (e.g., 25 minutes).

  • Viability Assessment (MTT Assay): The MTT assay is performed as described in the skin irritation protocol to determine cell viability.

  • Data Analysis: If the mean tissue viability is greater than 60%, the chemical is considered a non-irritant. If the viability is 60% or less, the result is inconclusive for irritation, and further testing may be required.

Section 3: Skin Sensitization

Mechanism of Action: The Adverse Outcome Pathway (AOP) for Skin Sensitization

Skin sensitization is a complex immunological process that is well-described by the Adverse Outcome Pathway (AOP). The AOP for skin sensitization consists of four key events:

  • Key Event 1: Molecular Initiating Event (MIE) - Haptenation: The sensitizing chemical (hapten) covalently binds to skin proteins.

  • Key Event 2: Keratinocyte Activation: The hapten-protein complex triggers an inflammatory response in keratinocytes, leading to the activation of signaling pathways such as the Keap1-Nrf2-ARE pathway.

  • Key Event 3: Dendritic Cell Activation: Dendritic cells are activated and mature, upregulating the expression of co-stimulatory molecules like CD54 and CD86.

  • Key Event 4: T-cell Proliferation: Activated dendritic cells migrate to the lymph nodes and present the antigen to T-cells, leading to their proliferation and the development of immunologic memory.

Toxicological Data: While many dicarboxylic acid esters are not sensitizers, some, such as dibutyl maleate, have been reported to cause allergic contact dermatitis in humans.[3]

Compound Endpoint Result Reference
Dibutyl maleateSkin Sensitization (Human)Allergic dermatitis reported[3]
Di-isoheptyl phthalateSkin SensitizationNot a sensitizer[7]

Experimental Protocols: An Integrated Approach to Testing and Assessment (IATA)

A single in vitro test is not sufficient to predict skin sensitization potential. Therefore, an Integrated Approach to Testing and Assessment (IATA), combining results from multiple assays that address different key events of the AOP, is recommended.

3.1. Key Event 1: Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C)

Principle: This in chemico assay assesses the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine, mimicking the haptenation process.

Step-by-Step Methodology:

  • Peptide and Chemical Preparation: Solutions of cysteine- and lysine-containing peptides and the test chemical are prepared.

  • Incubation: The test chemical is incubated with each peptide solution for 24 hours.

  • Analysis: The concentration of the remaining (unreacted) peptide is quantified using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The percentage of peptide depletion is calculated. A mean cysteine and lysine depletion of ≥ 6.38% is indicative of reactivity.

3.2. Key Event 2: KeratinoSens™ Assay (OECD TG 442D)

Principle: This in vitro assay uses a human keratinocyte cell line containing a luciferase gene under the control of the Antioxidant Response Element (ARE). Activation of the Keap1-Nrf2-ARE pathway by a sensitizer leads to the expression of luciferase, which can be measured.

Step-by-Step Methodology:

  • Cell Culture: KeratinoSens™ cells are seeded in 96-well plates and incubated.

  • Chemical Exposure: Cells are exposed to a range of concentrations of the test chemical for 48 hours.

  • Luminescence Measurement: A substrate for the luciferase enzyme is added, and the resulting luminescence is measured.

  • Data Analysis: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold and the EC1.5 (concentration for 1.5-fold induction) is below 1000 µM.

3.3. Key Event 3: Human Cell Line Activation Test (h-CLAT) (OECD TG 442E)

Principle: This in vitro assay measures the upregulation of cell surface markers CD86 and CD54 on a human monocytic leukemia cell line (THP-1) as an indicator of dendritic cell activation.

Step-by-Step Methodology:

  • Cell Culture and Exposure: THP-1 cells are exposed to various concentrations of the test chemical for 24 hours.

  • Antibody Staining: Cells are stained with fluorescently-labeled antibodies specific for CD86 and CD54.

  • Flow Cytometry Analysis: The expression levels of CD86 and CD54 are quantified using a flow cytometer.

  • Data Analysis: A chemical is considered a sensitizer if the expression of CD86 and/or CD54 increases above a defined threshold at non-cytotoxic concentrations.

Visualization of the Skin Sensitization AOP and Testing Strategy:

SkinSensitizationAOP cluster_aop Adverse Outcome Pathway (AOP) cluster_testing In Vitro/In Chemico Testing Strategy KE1 Key Event 1: Haptenation KE2 Key Event 2: Keratinocyte Activation KE1->KE2 KE3 Key Event 3: Dendritic Cell Activation KE2->KE3 KE4 Key Event 4: T-Cell Proliferation KE3->KE4 Adverse_Outcome Adverse Outcome: Allergic Contact Dermatitis KE4->Adverse_Outcome DPRA DPRA (OECD 442C) DPRA->KE1 Assesses KeratinoSens KeratinoSens™ (OECD 442D) KeratinoSens->KE2 Assesses hCLAT h-CLAT (OECD 442E) hCLAT->KE3 Assesses

Caption: The Adverse Outcome Pathway for Skin Sensitization and corresponding in vitro/in chemico tests.

Section 4: Genotoxicity

Mechanism of Action: Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell. This can occur through various mechanisms, including the induction of gene mutations or chromosomal aberrations.

Toxicological Data: The available data for dicarboxylic acids and their esters generally suggest a lack of mutagenic activity.[8] For example, diisoheptyl phthalate was found to be non-mutagenic.[7]

Compound Class/Substance Test Result Reference
Dicarboxylic Acids (general)MutagenicityNot mutagenic[8]
Diisoheptyl phthalateMutagenicityNot mutagenic[7]
C18:1 Dicarboxylic AcidAmes TestNot mutagenic[8]
C18:1 Dicarboxylic AcidIn vitro Chromosomal AberrationClastogenic[8]
C18:1 Dicarboxylic AcidIn vivo Micronucleus TestNot genotoxic[8]

Experimental Protocols: A standard battery of in vitro genotoxicity tests is typically employed to assess the genotoxic potential of a substance.

4.1. Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test chemical is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.

Step-by-Step Methodology:

  • Bacterial Strains: Select appropriate bacterial tester strains.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to the test chemical at various concentrations.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[9][10]

4.2. In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound bodies in the cytoplasm that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Step-by-Step Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes, CHO, TK6) is cultured.

  • Exposure: The cells are exposed to the test chemical at several concentrations, with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one cell division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

  • Microscopic Analysis: The frequency of micronuclei in binucleated cells is determined by microscopic examination.

  • Data Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[11][12]

Visualization of the Genotoxicity Testing Strategy:

GenotoxicityTesting cluster_endpoints Genotoxicity Endpoints cluster_assays In Vitro Assays Gene_Mutation Gene Mutation Chromosomal_Aberration Chromosomal Aberration Ames_Test Ames Test (OECD 471) Ames_Test->Gene_Mutation Detects Micronucleus_Test Micronucleus Test (OECD 487) Micronucleus_Test->Chromosomal_Aberration Detects

Sources

An In-depth Technical Guide to the Physicochemical Properties and Analysis of 12-Methoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the monomethyl ester of 1,12-dodecanedioic acid, a molecule of significant interest in polymer chemistry and as a versatile chemical intermediate. The central focus of this document is its melting point, a critical parameter for purity assessment and process control. This guide delves into the theoretical underpinnings of melting point behavior, standardized determination methodologies, and the effects of impurities. Furthermore, it outlines detailed protocols for the synthesis, purification, and analytical characterization of this compound, grounded in established chemical principles. By integrating theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in research and development involving dicarboxylic acid monoesters.

Introduction: The Significance of Dicarboxylic Acid Monoesters

Dicarboxylic acids and their derivatives are fundamental building blocks in the chemical industry, forming the basis for a wide array of products, including polyamides, polyesters, lubricants, and corrosion inhibitors.[1][2] 1,12-Dodecanedioic acid (DDDA), a C12 dicarboxylic acid, is particularly valued for its role in the production of high-performance polymers such as nylon 6,12, imparting flexibility and hydrolytic stability.[1][3]

The monomethyl ester of 1,12-dodecanedioic acid, also known as 12-methoxy-12-oxododecanoic acid, retains one carboxylic acid group and one methyl ester group. This bifunctional nature makes it a unique monomer and intermediate. The free carboxylic acid can participate in reactions such as amidation and further esterification, while the ester group can be hydrolyzed or transesterified. The melting point of this compound is a key physical property that dictates its handling, storage, and behavior in chemical reactions, particularly in polymerization processes where the phase of the monomers is critical.[3][4]

This guide will provide a detailed exploration of the melting point of the monomethyl ester of 1,12-dodecanedioic acid, including its determination, factors affecting it, and its relevance in practical applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the monomethyl ester of 1,12-dodecanedioic acid is essential for its effective application.

PropertyValueSource(s)
IUPAC Name 12-methoxy-12-oxododecanoic acid[5]
Synonyms Dodecanedioic acid monomethyl ester, Monomethyl 1,12-dodecanedioate[5]
CAS Number 3903-40-0[5]
Molecular Formula C13H24O4[5]
Molecular Weight 244.33 g/mol [5]
Melting Point 48-52 °C[5][6][7][8]
Appearance White to yellow solid[5]
Density 1.012 g/cm³[5]

The Melting Point: A Critical Parameter

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The melting point is a fundamental property used for the identification of a compound and as a primary indicator of its purity.

Theoretical Considerations: The Impact of Impurities

The presence of impurities disrupts the crystal lattice of a solid, leading to a phenomenon known as melting point depression. This is a colligative property, meaning it depends on the concentration of the solute (impurity) and not its identity. Impurities lower the energy required to break the crystal lattice, resulting in a lower melting point. Furthermore, the melting process occurs over a broader temperature range as different regions of the solid melt at different temperatures due to varying concentrations of the impurity. A sharp melting point range (typically 0.5-1.0°C) is a strong indication of a pure compound.

In the context of the monomethyl ester of 1,12-dodecanedioic acid, common impurities could include the unreacted 1,12-dodecanedioic acid, the corresponding dimethyl ester, and residual solvents from synthesis and purification. The presence of these impurities will lead to a lower and broader melting point range.

Relevance in Polymer Synthesis

In step-growth polymerization, the reaction between monomers occurs to form dimers, trimers, and eventually long polymer chains.[4] The physical state of the monomers is a critical factor in this process. For reactions carried out in the melt, the reaction temperature must be above the melting points of the monomers to ensure they are in a liquid state and can react. The melting point of the monomethyl ester of 1,12-dodecanedioic acid, therefore, dictates the minimum temperature required for melt polymerization, influencing the overall energy consumption and potential for thermal degradation of the reactants and products.

Experimental Protocols

The following sections provide detailed, self-validating protocols for the synthesis, purification, and analysis of the monomethyl ester of 1,12-dodecanedioic acid.

Synthesis of Monomethyl Ester of 1,12-Dodecanedioic Acid

This protocol describes a representative acid-catalyzed esterification of 1,12-dodecanedioic acid with methanol. The key to maximizing the yield of the monoester is to control the stoichiometry of the reactants.

Diagram of Synthesis Workflow

SynthesisWorkflow Reagents 1,12-Dodecanedioic Acid + Methanol (slight excess) + H2SO4 (catalyst) Reaction Reflux (e.g., 65-70°C, 4-6 hours) Reagents->Reaction Heat Workup Quench with water Extract with Ether Reaction->Workup Purification Wash with brine Dry over Na2SO4 Evaporate solvent Workup->Purification Product Crude Monomethyl Ester Purification->Product

Caption: Workflow for the synthesis of the monomethyl ester of 1,12-dodecanedioic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,12-dodecanedioic acid (1.0 equivalent), methanol (1.1-1.5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). The use of a slight excess of methanol favors the formation of the monoester over the diester.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting dicarboxylic acid is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

  • Purification (Initial): Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude monomethyl ester.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying the crude product, removing unreacted starting material and the diester by-product. The choice of solvent is critical for successful recrystallization.

Diagram of Recrystallization Workflow

RecrystallizationWorkflow Crude Crude Monomethyl Ester Dissolve Dissolve in minimum hot solvent (e.g., Hexane/Ethyl Acetate) Crude->Dissolve Heat Cool Slow cooling to room temperature, then in ice bath Dissolve->Cool Filter Vacuum filtration Cool->Filter Wash Wash with ice-cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry PureProduct Pure Crystalline Product Dry->PureProduct

Caption: General workflow for the purification of the monomethyl ester by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: A suitable solvent system for the monomethyl ester of 1,12-dodecanedioic acid is a mixture of hexane and ethyl acetate. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent mixture until the solid just dissolves.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, without disturbance, to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Melting Point Determination

This protocol outlines the standard procedure for determining the melting point range of the purified product using a Mel-Temp apparatus or a similar device.

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow SamplePrep Pack dry, powdered sample into capillary tube Apparatus Place capillary in Mel-Temp apparatus SamplePrep->Apparatus Heating Rapid heating to ~20°C below expected m.p., then slow heating (1-2°C/min) Apparatus->Heating Observation Record T(initial) at first liquid drop and T(final) when fully liquid Heating->Observation Result Melting Point Range Observation->Result

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the purified sample is completely dry and finely powdered. Pack the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: If the approximate melting point is known (48-52°C), heat the block rapidly to about 30°C. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This provides the melting point range. A pure sample should exhibit a sharp melting range of 1-2°C.

Analytical Characterization for Purity Verification

While the melting point is a strong indicator of purity, modern analytical techniques provide a more comprehensive characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons (-OCH₃) at approximately 3.6 ppm. The methylene protons adjacent to the ester and carboxylic acid groups would appear as triplets at around 2.3 ppm. The remaining methylene protons in the long aliphatic chain would form a complex multiplet in the region of 1.2-1.6 ppm. The acidic proton of the carboxylic acid group will appear as a broad singlet, typically downfield (>10 ppm), and its integration can confirm the mono-acid structure.

    • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ester and carboxylic acid groups (around 174 ppm and 180 ppm, respectively). The methoxy carbon of the ester will resonate at approximately 51 ppm. The methylene carbons will appear in the aliphatic region (20-35 ppm).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹). Two distinct C=O stretching bands will be visible: one for the carboxylic acid (around 1710 cm⁻¹) and one for the ester (around 1740 cm⁻¹). A C-O stretch for the ester will be present in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z 244. Characteristic fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 213) and cleavage of the aliphatic chain.

Chromatographic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization is typically required before GC-MS analysis. Esterification of the free carboxylic acid group (e.g., with BSTFA to form a trimethylsilyl ester) will produce a more volatile compound that can be readily analyzed by GC-MS. This technique is highly sensitive for detecting and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of dicarboxylic acid monoesters without derivatization. Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a small amount of acid (e.g., phosphoric acid or formic acid) can effectively separate the monoester from the diacid and diester. A UV detector set at a low wavelength (around 210 nm) can be used for detection.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

The monomethyl ester of 1,12-dodecanedioic acid is a valuable chemical intermediate with a melting point that is a critical determinant of its purity and a key parameter in its application, particularly in polymer synthesis. This guide has provided a comprehensive framework for understanding and working with this compound, from its fundamental physicochemical properties to detailed experimental protocols for its synthesis, purification, and characterization. By adhering to the principles and methodologies outlined herein, researchers and scientists can ensure the quality and consistency of their work with this versatile molecule.

References

  • Wikipedia. Step-growth polymerization. [Link]

  • UBE Corporation Europe. 1,12-Dodecanedioic acid / DDA. [Link]

  • PalmaryChem. Dodecanedioic Acid (DDDA) applications. [Link]

  • American Chemical Society. Synthesis of 1,12-dodecanedioic acid by combining chemocatalysis and biocatalysis: A marriage of convenience or necessity. [Link]

  • Fiveable. Step-Growth Polymerization | Intro to Polymer Science.... [Link]

Sources

Industrial and Biomedical Applications of Methyl Dodecanedioate in Advanced Polymer Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl dodecanedioate (MDD), commonly referred to as dimethyl dodecanedioate (DDCA) or dodecanedioic acid methyl ester, is a 12-carbon linear aliphatic diester that has evolved from a niche oleochemical into a foundational building block for advanced polymer systems [1]. Its unique bifunctionality, combined with the extreme hydrophobicity and steric flexibility of its C12 aliphatic chain, allows it to bridge the gap between heavy industrial plastics and highly sensitive biomedical applications.

This technical guide explores the mechanistic role of MDD in synthesizing bio-based elastomeric copolyesters, engineering phase-change polymer electrolytes for next-generation batteries, and formulating surface-eroding polyanhydrides for zero-order drug delivery.

The Mechanistic Role of the C12 Aliphatic Chain

The architectural value of MDD lies in its 12-carbon backbone. When integrated into a polymer matrix, this chain dictates the thermodynamic and kinetic behavior of the resulting material:

  • Free Volume Expansion (Elastomers): In rigid polyesters, the long aliphatic chain acts as an internal plasticizer. It increases the free volume between polymer chains, drastically lowering the glass transition temperature (

    
    ) and transforming brittle plastics into high-recovery elastomers.
    
  • Solvation & Phase-Change Thermodynamics (Batteries): In solid-state lithium batteries, MDD functions as a phase-change solvent. Its preferential coordination with lithium ions attenuates the interaction between the

    
     ions and the primary polymer chains (e.g., polycaprolactone), enabling continuous and rapid ion transport across phase transitions [2].
    
  • Hydrophobic Shielding (Drug Delivery): In biomedical polyanhydrides, the C12 chain is highly hydrophobic. When exposed to physiological fluids, it restricts water penetration into the polymer core. This forces the polymer to degrade strictly at the surface (surface erosion) rather than throughout the bulk matrix, which is the fundamental requirement for achieving constant (zero-order) drug release kinetics [3].

G MDD Methyl Dodecanedioate (MDD / DDCA) PolyCond Melt Polycondensation (with Diols/Diacids) MDD->PolyCond Transesterification PhaseChange Phase-Change Blending (with PCL & Li-salts) MDD->PhaseChange Solvation Polyesters Bio-based Elastomers (PEDF Copolyesters) PolyCond->Polyesters + FDCA & Ethylene Glycol Polyanhydrides Hydrophobic Polyanhydrides (Drug Delivery) PolyCond->Polyanhydrides + Acetic Anhydride PCE Polymer Electrolytes (Li-ion Transport) PhaseChange->PCE Thermal Regulation

Fig 1. Divergent industrial and biomedical polymer synthesis pathways utilizing methyl dodecanedioate.

Industrial Applications: Elastomers and Energy Storage

Bio-based Elastomeric Copolyesters

The push for sustainable polymers has led to the development of poly(ethylene 2,5-furandicarboxylate-co-dodecanedioate) (PEDF). By copolymerizing 2,5-furandicarboxylic acid (FDCA) with MDD and ethylene glycol, researchers can precisely tune the mechanical properties of the polymer. A pure FDCA-based polymer is a rigid, semi-crystalline plastic (elongation at break ~4%). However, incorporating 40 mol% MDD yields an amorphous elastomer with an elongation at break exceeding 1500% and a recovery ratio >90%[4].

Phase-Change Polymer Electrolytes (PCEs)

Conventional liquid electrolytes in lithium metal batteries are prone to dendrite formation and thermal runaway. By integrating MDD into a polycaprolactone (PCL) matrix alongside propylene carbonate (PC), engineers create a Phase-Change Electrolyte (PCE). MDD allows the local solvation structure to reversibly transform between a solvent-separated ion pair (SSIP) and a contact ion pair (CIP) depending on the physical state, achieving an exceptional ionic conductivity of


 and stabilizing the lithium anode [2].

Biomedical Applications: Advanced Drug Delivery Systems

For drug development professionals, the derivative of MDD—dodecanedioic acid (DDDA)—is a critical monomer in the synthesis of aliphatic polyanhydrides.

Surface-Eroding Matrices

Polyanhydrides are characterized by hydrolytically labile anhydride bonds. However, when synthesized with the C12 aliphatic chain of MDD, the macroscopic polymer becomes highly hydrophobic. Water cannot penetrate the bulk material; it can only cleave the anhydride bonds at the polymer-water interface. As the surface erodes, the encapsulated therapeutic agent (e.g., chemotherapeutics, peptides, or antibiotics) is released into the surrounding tissue at a constant, predictable rate[5].

DrugRelease Matrix MDD-based Polyanhydride Matrix (Drug Encapsulated) Water Aqueous Physiological Medium (Water Penetration) Matrix->Water Exposure Hydrolysis Anhydride Bond Cleavage (Surface Erosion) Water->Hydrolysis Restricted by C12 Hydrophobicity Release Controlled Drug Release (Zero-Order Kinetics) Hydrolysis->Release Matrix Collapse Degradation Biocompatible Diacid Byproducts (Cellular Clearance) Hydrolysis->Degradation Monomer Dissolution

Fig 2. Surface erosion mechanism of MDD-derived polyanhydrides enabling zero-order drug release.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, where in-process physical observations directly confirm chemical milestones.

Protocol 1: Synthesis of PEDF Copolyesters via Melt Polycondensation

Objective: Synthesize a high-molecular-weight elastomeric copolyester using MDD.

  • Monomer Charging: Charge a dry, nitrogen-purged reactor with MDD, 2,5-FDCA, and ethylene glycol (EG) at a 1:1.2 (diacid/diester to diol) molar ratio.

    • Causality: Utilizing the methyl ester (MDD) rather than the free acid lowers the activation energy required for transesterification and prevents the premature decarboxylation of FDCA at high temperatures.

  • Catalyzed Transesterification: Add 0.1 wt% titanium tetrabutoxide (TBT) catalyst. Heat the mixture to 160°C under a continuous nitrogen sweep.

    • Self-Validation: Route the effluent through a Dean-Stark trap. The continuous collection of methanol and water validates the forward progression of the transesterification. The reaction is complete when distillate collection ceases (typically 2–3 hours).

  • High-Vacuum Polycondensation: Gradually increase the reactor temperature to 220°C while simultaneously reducing the pressure to <10 Pa.

    • Causality: The extreme vacuum breaks the thermodynamic equilibrium by forcefully stripping out the excess EG byproduct, driving the polymer chains to elongate.

  • Termination & Recovery: Monitor the torque of the mechanical stirrer. Once the torque plateaus (indicating maximum achievable molecular weight), break the vacuum with nitrogen, cool the melt, and precipitate the polymer in cold methanol.

Protocol 2: Formulation of MDD-Polyanhydride Microspheres for Protein Delivery

Objective: Fabricate surface-eroding microspheres with a low polydispersity index (PDI).

  • Prepolymer Activation: React dodecanedioic acid (derived via hydrolysis of MDD) with acetic anhydride at a strict 1:1 molar ratio under reflux for 60 minutes.

    • Causality & Validation: A 1:1 ratio is critical. Using excess acetic anhydride induces random chain scissions and transanhydridization, resulting in a high PDI [6]. A precise 1:1 ratio ensures a minute standard deviation in molecular weight, validating the structural uniformity of the prepolymer.

  • Melt Condensation: Evaporate the acetic acid byproduct under vacuum. Heat the clear residue to 160°C at 10 mbar for 4 hours to yield the high-molecular-weight polyanhydride.

  • W/O/W Double Emulsion: Dissolve the polymer in dichloromethane (DCM) to form the oil phase. Emulsify an aqueous protein solution (e.g., BSA) into the oil phase using high-speed homogenization.

    • Causality: The extreme hydrophobicity of the C12 chain rapidly stabilizes the primary water-in-oil (W/O) emulsion, preventing the hydrophilic protein from leaking into the secondary continuous aqueous phase during the final emulsification step.

  • Solvent Evaporation: Stir the double emulsion at room temperature for 4 hours to evaporate the DCM, hardening the droplets into solid, drug-loaded microspheres.

Quantitative Data Presentation

The following table summarizes the structure-property relationships dictated by the inclusion of MDD (or its derivatives) across various polymer systems.

Polymer SystemMDD / C12 ContentGlass Transition (

)
Elongation at BreakPrimary Application
PEDF-0 (Control)0 mol%85 °C~4%Rigid Packaging
PEDF-40 40 mol%-15 °C>1500%Bio-based Elastomers
PCL-DDCA-PC 30 wt% (Solvent)N/A (Phase Change)N/ALi-Metal Batteries
P(CPP-DDDA) 50 mol%45 °CN/AZero-Order Drug Release

References

1.. MDPI Processes, 2023. 2.. Materials Chemistry Frontiers (RSC Publishing), 2023. 3. . Micro Nano Bio Aspects, 2025. 4.. Biopolymers Summit (Prime Scholars), 2018. 5. . Biomacromolecules (ACS Publications), 2022. 6.. Polymers (NIH/MDPI), 2022.

Methodological & Application

Application Note: Advanced Synthesis of Polyamide 612 via Ester-Amidation of Dodecanedioic Acid Monoester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Polyamide 612 (PA612) is a high-performance aliphatic engineering thermoplastic conventionally synthesized via the melt polycondensation of hexamethylenediamine (HMDA) and dodecanedioic acid (DDDA). However, utilizing a monoester derivative—such as monomethyl dodecanedioate—introduces a sophisticated hybrid polymerization mechanism. This approach combines traditional direct amidation with ester-aminolysis (ester amidation)[1][2].

Causality of the Monoester Approach (Expertise & Experience): Why substitute a symmetrical diacid with a monoester? In standard PA612 synthesis, the rapid exothermic neutralization between HMDA and DDDA forms a highly crystalline nylon salt. By utilizing monomethyl dodecanedioate, the stoichiometry is kinetically staged. The free carboxylic acid end reacts immediately with HMDA to form a half-salt, while the methyl ester end remains largely unreactive until elevated temperatures (>180°C) induce ester aminolysis[2][3].

This staged reactivity suppresses initial exotherms, lowers the melting point of the intermediate prepolymer, and provides superior control over the molecular weight distribution. Furthermore, the release of methanol alongside water acts as an internal plasticizer during the early melt phase, reducing melt viscosity before vacuum application.

Reaction Pathway & Workflow

PA612_Synthesis M1 HMDA + Monomethyl Dodecanedioate S1 Half-Salt Formation (Aqueous, 70-90°C) M1->S1 Neutralization (Acid End) P1 Pressurized Pre-polymerization (1.5 MPa, 200-220°C) S1->P1 Heating & Aminolysis (Ester End) C1 Vacuum Polycondensation (<10 mbar, 240-275°C) P1->C1 Depressurization F1 PA612 Extrusion C1->F1 Target Torque Reached B1 H2O + MeOH Removal C1->B1 Vacuum Extraction

Workflow of PA612 synthesis via hybrid direct amidation and ester-aminolysis.

Experimental Protocol: Staged Polymerization of PA612

Self-Validating System (Trustworthiness): This protocol relies on torque-rheometry and condensate mass-balance as self-validating metrics. The transition from prepolymer to high-molecular-weight polymer is confirmed by a logarithmic increase in stirrer torque, while stoichiometric integrity is verified by measuring the exact ratio of aqueous to organic (methanol) condensate.

Materials:

  • Hexamethylenediamine (HMDA, >99.5% purity)

  • Monomethyl dodecanedioate (>99.0% purity)

  • Deionized Water (as solvent/heat transfer medium)

  • Sodium hypophosphite (SHP, 0.1 wt% as an ester-amidation catalyst and antioxidant)[4]

Step-by-Step Methodology:

  • Monomer Charging & Half-Salt Formation :

    • Into a 2 L stainless steel high-pressure autoclave equipped with a helical ribbon agitator, charge 0.50 moles of HMDA and 0.50 moles of monomethyl dodecanedioate.

    • Add deionized water to achieve a 60% w/w solids concentration.

    • Causality: Water is essential not only to dissolve the HMDA but to facilitate the ionic mobility required for the initial half-salt formation at the carboxylic acid terminus[5].

    • Purge the reactor with high-purity Nitrogen (

      
      ) three times to eliminate oxygen, preventing oxidative degradation of the diamine.
      
    • Heat the mixture to 80°C under gentle agitation (50 rpm) for 45 minutes[4].

  • Pressurized Pre-Polymerization (Ester Aminolysis) :

    • Seal the reactor and increase the temperature to 210°C. Allow autogenous pressure to build (typically reaching 1.2 - 1.5 MPa)[4].

    • Hold these conditions for 120 minutes.

    • Causality: The elevated pressure retains the highly volatile HMDA in the liquid phase, preventing it from boiling off with the water and methanol. At 210°C, the less reactive methyl ester group undergoes nucleophilic attack by the amine (ester aminolysis), forming the amide bond and releasing methanol[2].

  • Depressurization & Polycondensation :

    • Gradually vent the reactor over 60 minutes to reduce the pressure to atmospheric levels while simultaneously increasing the melt temperature to 250°C[4].

    • Self-Validation Check: Monitor the condenser output. You should observe a biphasic condensate or a mixture of water and methanol. If the condensate volume is significantly lower than theoretical (approx. 18g water + 16g methanol per mole of monomer), ester amidation is incomplete.

    • Apply a progressive vacuum, stepping down to <10 mbar over 30 minutes.

    • Maintain the temperature at 250°C - 265°C. The addition of 0.1 wt% SHP catalyzes the final chain extension and mitigates thermal yellowing[4].

  • Polymer Recovery :

    • Monitor the agitator torque. Once the torque reaches the predetermined baseline for a target number-average molecular weight (

      
       g/mol ), break the vacuum with 
      
      
      
      .
    • Extrude the polymer melt through a bottom die into a water bath, followed by pelletization.

Quantitative Data Summarization

The following table contrasts the thermodynamic and kinetic profiles of traditional diacid-based PA612 synthesis versus the monoester-amidation approach.

ParameterTraditional (DDDA + HMDA)Monoester Approach (Monomethyl DDDA + HMDA)Causality / Impact
Initial Salt Melting Point ~145°C~110°C (Half-salt)Asymmetric monomer disrupts the crystalline lattice, lowering the energy required for the melt phase.
Reaction Byproducts

(2 equivalents)

(1 eq.) + Methanol (1 eq.)
Methanol acts as a transient plasticizer, lowering melt viscosity during the prepolymer stage.
Exothermicity High (Rapid neutralization)Moderate (Staged reaction)Prevents localized overheating and minimizes HMDA volatilization.
Polycondensation Temp 260°C - 275°C250°C - 265°CLower viscosity allows for efficient chain extension at slightly lower temperatures.
Typical Target

18,000 - 22,000 g/mol 19,000 - 24,000 g/mol Enhanced stoichiometric retention of HMDA yields higher achievable molecular weights.

References

  • National Center for Biotechnology Information (PMC). "New Aspects on the Direct Solid State Polycondensation (DSSP) of Aliphatic Nylon Salts: The Case of Hexamethylene Diammonium Dodecanoate." Available at: [Link]

  • Google Patents. "CN1663980A - Synthesis process of nylon 612." Available at:[4]

  • SciSpace. "Catalysis by Pincer Complexes: Synthesis of Esters, Amides, and Peptides." Available at: [Link][1]

  • ResearchGate. "Condensation kinetics of polyphthalamides. I. Diamines and diacids or dimethylesters." Available at: [Link][2]

  • ResearchGate. "ChemInform Abstract: Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions." Available at:[Link][3]

Sources

Preparation of macrocyclic musks from dodecanedioic acid monomethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Macrocyclic Musks (Exaltolide®) from Dodecanedioic Acid Monomethyl Ester

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Cyclopentadecanolide (Exaltolide®), a premium macrocyclic musk, utilizing Dodecanedioic Acid Monomethyl Ester (DDDA-MME) as the strategic starting material.

While traditional routes often rely on the ring expansion of cyclododecanone or the metathesis of unsaturated precursors, this guide focuses on a C3-Homologation strategy via Radical Addition . This pathway offers superior atom economy and avoids the statistical product mixtures characteristic of Cross-Kolbe electrolysis. By extending the C12 backbone of DDDA-MME with an allyl moiety, we access the requisite C15 linear precursor, which is subsequently cyclized via a thermodynamic polymerization-depolymerization sequence.

Strategic Pathway & Mechanism

The synthesis hinges on the transformation of the C12 semi-ester into a C15 linear hydroxy-acid. The core logic involves:

  • Chemovigilance: Preserving the methyl ester moiety while selectively reducing the carboxylic acid.

  • Radical C-C Bond Formation: Utilizing a peroxide-initiated Kharasch addition of the resulting aldehyde to allyl acetate.

  • Thermodynamic Cyclization: Avoiding the operational constraints of high-dilution kinetics by utilizing Spanagel-Carothers depolymerization.

Synthesis Workflow Diagram

ExaltolideSynthesis DDDA Dodecanedioic Acid Monomethyl Ester (C12) Aldehyde Methyl 12-Oxododecanoate (Aldehyde Intermediate) DDDA->Aldehyde Selective Reduction (Rosenmund or CDI/NaBH4) RadicalAdd Radical Addition (Allyl Acetate + DTBP) Aldehyde->RadicalAdd Activation KetoEster Methyl 15-Acetoxy- 12-oxopentadecanoate RadicalAdd->KetoEster C-C Bond Formation (140°C) HydroxyAcid 15-Hydroxypentadecanoic Acid (Linear Precursor) KetoEster->HydroxyAcid 1. Hydrogenation (Pd/C) 2. Hydrolysis Polymer Linear Polyester (Oligomers) HydroxyAcid->Polymer Polymerization (-H2O) Exaltolide Exaltolide (Cyclopentadecanolide) Polymer->Exaltolide Depolymerization (Vac/Cat/Heat)

Figure 1: Step-wise conversion of DDDA-MME to Exaltolide via radical chain extension and depolymerization-cyclization.

Detailed Experimental Protocols

Phase 1: Selective Reduction to Methyl 12-Oxododecanoate

Objective: Convert the carboxylic acid terminus to an aldehyde without affecting the methyl ester.

Reagents:

  • Dodecanedioic acid monomethyl ester (DDDA-MME)

  • Thionyl Chloride (

    
    )
    
  • Palladium on Barium Sulfate (5% Pd/

    
    )
    
  • Quinoline-S (Catalyst poison)

  • Dry Xylene

Protocol:

  • Acid Chloride Formation: Dissolve DDDA-MME (1.0 eq) in dry toluene. Add

    
     (1.2 eq) dropwise at room temperature. Reflux for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases. Remove solvent and excess
    
    
    under reduced pressure to yield the crude acid chloride.
  • Rosenmund Reduction: Suspend the acid chloride in dry xylene (4 mL/g). Add 5% Pd/

    
     (5 wt% loading relative to substrate) and Quinoline-S (0.1 eq relative to Pd).
    
  • Hydrogenation: Bubble dry Hydrogen gas (

    
    ) through the stirred suspension at reflux temperature (130-140°C). Monitor the reaction by the evolution of HCl gas (trap with NaOH solution).
    
  • Endpoint: The reaction is complete when HCl evolution stops (approx. 4-6 hours).

  • Workup: Filter the hot solution through Celite to remove the catalyst. Concentrate the filtrate to obtain Methyl 12-oxododecanoate . Purify via vacuum distillation or bisulfite adduct formation if necessary.

Expert Insight: The use of Quinoline-S is non-negotiable; it poisons the catalyst sufficiently to prevent over-reduction of the aldehyde to the alcohol.

Phase 2: Radical Chain Extension (Kharasch Addition)

Objective: Extend the C12 chain to C15 by adding allyl acetate to the aldehyde.

Reagents:

  • Methyl 12-oxododecanoate (from Phase 1)

  • Allyl Acetate (3.0 eq)

  • Di-tert-butyl peroxide (DTBP) (0.2 eq)

  • Solvent: None (Neat reaction) or Chlorobenzene

Protocol:

  • Setup: Use a high-pressure glass reactor or a standard flask equipped with a reflux condenser and an argon inlet.

  • Addition: Mix the aldehyde and Allyl Acetate. Heat the mixture to 140°C (essential for homolytic cleavage of DTBP).

  • Initiation: Add DTBP portion-wise over 6 hours via a syringe pump. The slow addition maintains a steady concentration of radicals.

  • Mechanism: The peroxide generates a methyl radical, which abstracts the formyl hydrogen from the aldehyde, creating an acyl radical. This radical attacks the terminal alkene of allyl acetate.

  • Completion: Stir for an additional 2 hours at 140°C.

  • Workup: Distill off excess allyl acetate and decomposition products of DTBP (t-butanol, acetone).

  • Product: The residue is Methyl 15-acetoxy-12-oxopentadecanoate .

Data Summary: Reaction Parameters

ParameterSpecificationReason
Temperature135°C - 145°CRequired for DTBP half-life (~1 hr)
Stoichiometry1:3 (Aldehyde:Olefin)Excess olefin prevents aldehyde decarbonylation
Addition Rate0.05 eq/hrPrevents radical termination/coupling
Phase 3: Transformation to 15-Hydroxypentadecanoic Acid

Objective: Reduce the ketone and hydrolyze the esters to create the cyclization precursor.

Protocol:

  • Hydrogenation: Dissolve the keto-ester in acetic acid. Add 10% Pd/C catalyst. Hydrogenate at 4 bar

    
     and 60°C. This reduces the ketone (C12) to a methylene group (via hydrogenolysis of the benzylic-like position if activated, or standard ketone reduction followed by dehydration/hydrogenation).
    
    • Note: If simple hydrogenation yields the alcohol (12-hydroxy), a subsequent dehydration/hydrogenation step or Wolff-Kishner reduction is required to get the saturated chain. For industrial simplicity, the Wolff-Kishner (Huang-Minlon modification) is often preferred directly on the keto-acid after hydrolysis.

  • Hydrolysis: Reflux the intermediate in 10% NaOH/Water/Methanol for 4 hours.

  • Acidification: Acidify with

    
     to pH 2. Extract with Ethyl Acetate.[1]
    
  • Isolation: Recrystallize from hexane/acetone to yield pure 15-Hydroxypentadecanoic Acid .

Phase 4: Macrolactonization (Spanagel-Carothers)

Objective: Cyclize the linear hydroxy acid into Exaltolide.

Reagents:

  • 15-Hydroxypentadecanoic Acid[1][2]

  • Catalyst:

    
     or 
    
    
    
  • Solvent: None (Melt)

Protocol:

  • Oligomerization: Heat the hydroxy acid to 180°C under a nitrogen stream to remove water. This forms a linear polyester (molecular weight ~1000-2000 Da).

  • Depolymerization: Add the catalyst (1-2 wt%). Increase temperature to 260-280°C .

  • Vacuum Distillation: Apply high vacuum (< 1 mbar). The terminal hydroxyl group of the polymer chain "bites back" to the ester linkage, cleaving off the cyclic monomer (Exaltolide).

  • Collection: The macrocycle distills over as it forms (due to lower boiling point than the polymer).

  • Purification: Redistill the crude distillate to obtain olfactory-grade Exaltolide (>98%).

Quality Control & Validation

Ensure the final product meets the following specifications before release.

TestMethodAcceptance Criteria
Purity GC-FID (DB-Wax Column)> 98.0%
Odor Olfactory EvaluationMusk, sweet, animalic, powdery; no fatty off-notes
Refractive Index Refractometer (

)
1.4660 – 1.4700
Identity GC-MSMolecular Ion m/z = 240 (

)

GC-MS Interpretation:

  • Look for the characteristic McLafferty rearrangement ion (m/z 60) typical of carboxylic acids/esters, though less prominent in macrocycles.

  • Confirm absence of linear unsaturated precursors (m/z 238 or 256).

References

  • Ruzicka, L. (1926). Carbon rings VII. The preparation of cyclic ketones with 10- to 18-membered rings. Helvetica Chimica Acta. Link

  • Spanagel, E. W., & Carothers, W. H. (1935). Macrocyclic Esters.[3] Journal of the American Chemical Society. Link

  • Kharasch, M. S., et al. (1945). Reactions of atoms and free radicals in solution.[4] The addition of aldehydes to olefins.[5] Journal of Organic Chemistry. Link

  • Ohloff, G. (1994). Scent and Chemistry: The Molecular World of Odors. Wiley-VCH. (Standard text for fragrance chemistry mechanisms).
  • Fukumoto, Y., et al. (2009). Catalytic, Nucleophilic Allylation of Aldehydes.[5] Organic Letters.[5] Link (Modern context for allylation mechanisms).

Sources

Kolbe electrolysis of dodecanedioic acid monomethyl ester methodology

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of Dimethyl Docosanedioate via Kolbe Electrolysis

Executive Summary

This application note details the methodology for the electrochemical dimerization of dodecanedioic acid monomethyl ester (


) to synthesize dimethyl docosanedioate  (

). This transformation, specifically known as the Brown-Walker reaction (the Kolbe electrolysis of half-esters), provides a direct route to long-chain dicarboxylic acid derivatives essential for polymer synthesis, lipid-drug conjugates (LDCs), and surfactants.[1]

The protocol emphasizes the suppression of the competing Hofer-Moest (cationic) pathway through strict control of current density, anode material, and electrolyte acidity. By utilizing a high-concentration methanolic solution with partial neutralization on a smooth platinum anode, yields exceeding 80% can be achieved.[1]

Introduction & Mechanistic Principles

The synthesis relies on the anodic oxidation of the carboxylate anion.[2][3] Unlike standard chemical oxidations, this process generates radicals that dimerize, doubling the carbon chain length while preserving the terminal ester functionality.

The Brown-Walker Mechanism

The reaction proceeds via a radical pathway at the anode:

  • Oxidation: The carboxylate anion loses an electron to form an unstable carboxyl radical.

  • Decarboxylation: Rapid loss of

    
     generates a primary alkyl radical.[3]
    
  • Dimerization: Two alkyl radicals couple to form the

    
     diester.
    

Critical Competing Reaction (Hofer-Moest): If the radical undergoes a second oxidation to a carbocation, it reacts with the solvent (methanol) to form ethers or alcohols. This is suppressed by using high current density and smooth platinum electrodes .

KolbeMechanism Start Monomethyl Dodecanedioate (R-COO⁻) Oxidation Anodic Oxidation (-1e⁻) Start->Oxidation Radical1 Carboxyl Radical (R-COO•) Oxidation->Radical1 Decarb Decarboxylation (-CO₂) Radical1->Decarb Radical2 Alkyl Radical (R•) Decarb->Radical2 Dimerization Dimerization (×2) Radical2->Dimerization Side Hofer-Moest Pathway (Carbocation Formation) Radical2->Side Low Current Density or Carbon Anode Product Dimethyl Docosanedioate (R-R) Dimerization->Product

Figure 1: Mechanistic pathway of the Brown-Walker reaction highlighting the critical dimerization step versus the competing Hofer-Moest pathway.[1]

Strategic Experimental Design

ParameterSpecificationRationale
Solvent Methanol (Anhydrous)Prevents transesterification (unlike EtOH) and suppresses Hofer-Moest alcohol formation.[1]
Anode Smooth Platinum (Pt)Critical. Carbon/Graphite electrodes adsorb radicals strongly, promoting further oxidation to carbocations (side products).[1] Pt favors radical desorption and dimerization.[1]
Cathode Pt, Stainless Steel, or NiHydrogen evolution occurs here.[1] Material is less critical than the anode.
Current Density > 0.25 A/cm² (rec.[1] 0.5 A/cm²)High current density saturates the electrode surface with radicals, statistically favoring second-order dimerization over first-order side reactions.[1]
Concentration 1.0 M - 2.0 MHigh concentration favors dimerization.[1]
Neutralization 5% - 10% (with KOH/NaOMe)Only partial neutralization is required to provide conductivity.[1] Keeping the bulk solution acidic prevents passivation and stabilizes the ester.

Detailed Protocol

Materials & Equipment
  • Reactant: Dodecanedioic acid monomethyl ester (>98% purity).[1]

  • Solvent: Methanol (HPLC grade, low water content).[1]

  • Base: Potassium Hydroxide (KOH) pellets or Sodium Methoxide (NaOMe) solution.[1]

  • Electrolysis Cell: Undivided glass beaker cell or flow cell (e.g., IKA ElectraSyn or custom jacketed vessel).[1]

  • Power Supply: DC source capable of Constant Current (CC) mode (up to 30V/5A).[1]

  • Temperature Control: Water bath or jacketed cell set to 45°C.

Preparation of Electrolyte
  • Calculate Stoichiometry: For a 50 mmol scale (approx. 12.2 g of monoester):

    • Target 5% neutralization.[1]

    • Requires 2.5 mmol of base (approx. 140 mg KOH).

  • Dissolution:

    • Dissolve 12.2 g of monomethyl dodecanedioate in 40 mL of Methanol.

    • Note: The monoester is a solid (MP ~52°C). Mild heating to 40°C aids dissolution.[1]

  • Neutralization:

    • Add the calculated KOH (dissolved in minimal MeOH) to the main solution.

    • Verify complete dissolution.[1] The solution should be clear.

Electrolysis Procedure
  • Assembly:

    • Insert the Smooth Platinum Anode and Stainless Steel Cathode .

    • Gap distance: 2–5 mm (minimize resistance).[1]

    • Ensure electrodes are submerged but do not touch.[1]

  • Conditions:

    • Set temperature to 45°C (maintains solubility of the product).

    • Stirring: Vigorous (magnetic stir bar).[1]

  • Reaction:

    • Turn on power supply in Constant Current (CC) mode.[1]

    • Set current to achieve 0.5 A/cm² (e.g., if submerged anode area is 4 cm², set current to 2.0 A).[1]

    • Voltage Monitoring: Voltage will typically start high (10-20V) and may fluctuate.[1] A sharp rise indicates passivation (filming).[1]

  • Completion:

    • Theoretical charge: 1 F/mol of reacting carboxylate.

    • Run to 110-120% of theoretical charge (approx.[1] 2.2 - 2.4 hours for 50 mmol at 2A).[1]

    • Endpoint Indicator: The solution often becomes slightly alkaline (pH 8-9) as

      
       is consumed at the cathode faster than generated, or simply by monitoring the disappearance of starting material via TLC/GC.
      
Workup & Purification
  • Cooling: Turn off current. Allow the solution to cool to room temperature, then to 0°C.

    • Observation: The product, dimethyl docosanedioate, is less soluble than the starting material and may precipitate as a white solid.

  • Phase Separation:

    • If heavy precipitation occurs: Filter the solid.[4]

    • If no precipitation: Evaporate Methanol under reduced pressure (Rotavap).[1]

  • Extraction (if required):

    • Resuspend residue in Diethyl Ether or Dichloromethane (DCM).[1]

    • Wash with saturated

      
        (removes unreacted starting acid).[1]
      
    • Wash with water and brine.[1][4]

    • Dry over

      
       and evaporate solvent.[1]
      
  • Recrystallization (High Purity Step):

    • Recrystallize the crude solid from Methanol or Ethanol .

    • Yield: Expected 75-85%.

Analytical Validation

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

3.66 (s, 6H)
Methoxy groups (

) at both ends.[1]

2.30 (t, 4H)

-methylene protons (

).[1]

1.25 (broad s, 32H)
Long methylene chain backbone.[1]
IR Spectroscopy ~1740 cm⁻¹Strong Ester C=O stretch.[1]
Absence of ~2500-3000 cm⁻¹Disappearance of broad carboxylic acid O-H stretch.[1]
GC-MS M+ peak at m/z 398Confirms molecular weight of Dimethyl Docosanedioate (

).[1]

Troubleshooting & Optimization

Troubleshooting Issue Problem Detected Passivation Electrode Passivation (Voltage Spikes) Issue->Passivation LowYield Low Yield / Side Products Issue->LowYield Sol1 Clean Anode (Flame/Acid) Increase Temp slightly Passivation->Sol1 Sol2 Check Current Density (Must be >0.25 A/cm²) LowYield->Sol2 Sol3 Switch Anode to Pure Pt (Avoid Carbon) LowYield->Sol3

Figure 2: Troubleshooting decision tree for common Kolbe electrolysis anomalies.

  • Passivation: If a polymer film forms on the anode (voltage spikes >30V), stop, remove the anode, and clean it (flame anneal or dip in conc.

    
    ). Increasing the temperature or solvent flow helps prevent this.
    
  • Low Yield: Often due to "Hofer-Moest" competition.[1] Ensure the anode is Smooth Platinum (not platinized carbon) and current density is sufficiently high.

Safety Considerations

  • Hydrogen Evolution:

    
     gas is generated at the cathode.[2][3][5] Perform in a fume hood with good ventilation to prevent explosive buildup.
    
  • High Voltage: Electrolysis can require voltages >20V.[1] Insulate connections and use non-conductive clamps.

  • Solvent: Methanol is toxic and flammable. Avoid open flames near the cell.

References

  • Weedon, B. C. L. (1952).[1][3] Anodic Syntheses with Carboxylic Acids. Quarterly Reviews, Chemical Society, 6(4), 380-402.[1] Link

  • Schäfer, H. J. (1990).[1] Recent Contributions of Kolbe Electrolysis to Organic Synthesis. Topics in Current Chemistry, 152, 91-151. Link[1]

  • ChemicalBook. (2025).[1] Dodecanedioic acid monomethyl ester Properties and Solubility. Link

  • Kurihara, H., et al. (2008).[1] Kolbe Carbon-Carbon Coupling Electrosynthesis Using Solid-Supported Bases. Journal of Organic Chemistry, 73(17), 6888–6890.[1] Link[1]

  • Klocke, E., et al. (2022).[1] Scalable Microreactor Concept for the Continuous Kolbe Electrolysis. Reaction Chemistry & Engineering. Link

Sources

Application Note: Advanced Esterification Protocols for 1,12-Dodecanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,12-Dodecanedioic acid (DDDA) is a critical C12 dicarboxylic acid intermediate used in the synthesis of polyamides (Nylon 6,12), polyesters, musk fragrances, and adhesives.[1][2] Its esterification—specifically to dimethyl 1,12-dodecanedioate —is a pivotal step for purification and polymerization.[1]

This guide provides three distinct, field-validated protocols for the esterification of DDDA. Unlike generic organic chemistry texts, these protocols are optimized for selectivity (diester vs. monoester) , scalability , and operational efficiency .[1]

Key Chemical Data
PropertyValueNotes
Compound Dimethyl 1,12-dodecanedioateTarget Product
CAS 1731-79-9
MW 258.35 g/mol
Melting Point 30–32 °CLow-melting solid; often handled as liquid
Boiling Point 187–188 °C @ 14 mmHgRequires high vacuum for distillation
Solubility Soluble in EtOH, Et2O, TolueneAcid precursor is sparingly soluble in cold MeOH

Strategic Method Selection

Select the protocol that aligns with your downstream requirements and facility capabilities.

G Start Start: Choose Esterification Goal Decision1 Is the application Pharma/Green Chem or Industrial Scale? Start->Decision1 MethodA Method A: Fischer Esterification (H2SO4 / MeOH) Decision1->MethodA Industrial / Cost-Driven MethodB Method B: Enzymatic (Lipase) (Novozym 435) Decision1->MethodB Green / High Purity MethodC Method C: Acid Chloride (SOCl2) Decision1->MethodC Fast / Lab Scale OutcomeA High Yield, Low Cost Scalable, Requires Workup MethodA->OutcomeA OutcomeB High Selectivity, Solvent-Free Green, Slow Kinetics MethodB->OutcomeB OutcomeC Rapid, Quantitative Yield Hazardous Reagents MethodC->OutcomeC

Figure 1: Decision matrix for selecting the optimal esterification route.

Detailed Protocols

Protocol A: High-Throughput Fischer Esterification (Standard)

Best for: Bulk synthesis, cost-efficiency, and robust scalability.[1] Mechanism: Acid-catalyzed equilibrium reaction driven by excess alcohol.[1]

Reagents & Equipment[1][3][4][5][6][7][8]
  • Substrate: 1,12-Dodecanedioic acid (DDDA).[1][9][10]

  • Solvent/Reagent: Methanol (anhydrous, >10 equivalents).

  • Catalyst: Sulfuric Acid (H₂SO₄, conc.) OR p-Toluenesulfonic acid (p-TsOH).[1]

  • Setup: Round-bottom flask, reflux condenser, drying tube (CaCl₂).

Step-by-Step Procedure
  • Dissolution: In a reaction vessel, suspend DDDA (100 g, 0.43 mol) in Methanol (500 mL). Note: DDDA is sparingly soluble in cold methanol; the slurry will clear upon heating.[1]

  • Catalyst Addition: Add concentrated H₂SO₄ (5 mL, ~5 wt% relative to acid) dropwise with stirring. Caution: Exothermic reaction.[1][7]

  • Reflux: Heat the mixture to reflux (65 °C) for 8–12 hours.

    • Optimization: For faster kinetics, use a Dean-Stark trap with Toluene/Methanol to remove water azeotropically, though simple reflux with large excess MeOH is usually sufficient for methyl esters.[1]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or GC.[11] The disappearance of the mono-ester intermediate is critical.[1]

  • Workup:

    • Cool to room temperature.[1][6]

    • Concentrate methanol under reduced pressure (rotary evaporator).

    • Dissolve residue in Ethyl Acetate (300 mL).

    • Wash with sat.[1][6] NaHCO₃ (2 x 100 mL) to remove trace acid/mono-ester.

    • Wash with Brine (100 mL), dry over MgSO₄, and filter.

  • Isolation: Evaporate solvent to yield crude Dimethyl 1,12-dodecanedioate.

  • Purification: Vacuum distillation (bp 187 °C @ 14 mmHg) provides analytical grade material (>99%).

Protocol B: Enzymatic "Green" Esterification

Best for: Fragrance intermediates, biomedical polymers, and avoiding metal/acid contamination.[1] Mechanism: Lipase-catalyzed dehydration in non-aqueous media.[1]

Reagents & Equipment[1][3][4][5][6][7][8]
  • Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

  • Solvent: Toluene or Solvent-free (melt system).[1]

  • Reagent: Methanol (stoichiometric excess, added stepwise).

Step-by-Step Procedure
  • Setup: Mix DDDA (10 mmol) and Toluene (20 mL) in a flask.

  • Enzyme Loading: Add Novozym 435 (10–20% w/w relative to substrate).[1]

  • Alcohol Addition: Add Methanol (2.5 equivalents).

    • Critical Step: Methanol can inhibit lipase.[1] Add methanol in 3 aliquots over 24 hours to maintain activity.

  • Incubation: Shake/stir at 40–50 °C. Do not exceed 60 °C to prevent enzyme denaturation.

  • Water Removal: Add Molecular Sieves (4Å) to the reaction mixture to shift equilibrium toward the ester.

  • Filtration: Filter off the immobilized enzyme (reusable) and molecular sieves.

  • Isolation: Evaporate solvent. The product is often pure enough for use without distillation.

Protocol C: Rapid Acid Chloride Synthesis

Best for: Small-scale, high-value synthesis requiring 100% conversion quickly.[1]

Reagents & Equipment[1][3][4][5][6][7][8]
  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride.[1][4]

  • Catalyst: DMF (Dimethylformamide) - 2 drops.[1]

  • Quench: Methanol (anhydrous).[1]

Step-by-Step Procedure
  • Activation: In a fume hood, suspend DDDA (10 g) in dry DCM (50 mL) or use neat SOCl₂ if scaling up.

  • Chlorination: Add SOCl₂ (3 equivalents) and 2 drops of DMF.

  • Reaction: Reflux (40 °C for DCM, 75 °C for neat) for 2–3 hours until gas evolution (HCl/SO₂) ceases.

  • Evaporation: Remove excess SOCl₂ and solvent under vacuum. Result is 1,12-dodecanedioyl dichloride.[1]

  • Esterification: Dissolve the acid chloride residue in dry DCM (20 mL). Cool to 0 °C.

  • Quench: Slowly add Methanol (5 equivalents) and Pyridine (2.2 equivalents) to scavenge HCl.

  • Workup: Wash with water, dilute HCl, and NaHCO₃. Dry and concentrate.

Purification & Characterization

Due to the low melting point (30–32 °C), the dimethyl ester often exists as a supercooled liquid or a waxy solid.

Vacuum Distillation Profile

To achieve >99.5% purity (polymer grade), vacuum distillation is required.

  • Pressure: < 15 mmHg[1]

  • Vapor Temp: 185–190 °C[1]

  • Condenser Temp: 35 °C (Keep warm to prevent solidification in the condenser)

Analytical Checkpoints
TechniqueExpected SignalInterpretation
1H NMR (CDCl₃) δ 3.66 (s, 6H)Methoxy groups (-OCH₃)
δ 2.30 (t, 4H)Alpha-methylene (-CH₂-CO-)
δ 1.61 (m, 4H)Beta-methylene
δ 1.28 (br s, 12H)Bulk chain methylenes
IR (Neat) 1735–1745 cm⁻¹Strong Ester C=O stretch
GC-MS m/z 258 (M+)Confirm molecular ion
m/z 227 (M - OMe)Characteristic fragmentation

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Water accumulation in reactionUse Dean-Stark trap or add Molecular Sieves (3Å/4Å).[1]
Mono-ester Presence Insufficient Alcohol or Reaction TimeIncrease MeOH equivalents (>20:1) or reflux time.[3][4][5][6]
Product Solidifies in Condenser Condenser too coldUse warm water (35–40 °C) in condenser circulation.[1]
Dark/Black Product Charring from H₂SO₄Lower temperature; add acid slower; switch to p-TsOH.[1]

References

  • Synthesis of 1,12-dodecanedioic acid by combining chemocatalysis and biocatalysis. American Chemical Society. 12

  • Thiol-functionalized copolymeric polyesters by lipase-catalyzed esterification. PubMed. 13[3][5][7][8][10][14]

  • Process for producing dodecane-1, 12-diol by reduction of lauryl lactone. Google Patents. 15[3][5][8][10][14]

  • Solid acid catalysed esterification of dicyclopentadiene with organic acids. University of Amsterdam. 16[3][4][5][7][8][10][14]

  • Dimethyl dodecanedioate Properties & Safety. ChemicalBook. 17[3][4][5][6][7][8][10][14]

  • Thionyl Chloride-Mediated One-Pot Deacetylation and Esterification. National Institutes of Health. 8[3][4][5][7][8][10][14][18]

Sources

Application Note: Dodecanedioic Acid Monomethyl Ester (DDAME) in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Lipidization & Bifunctional Linker Design: Dodecanedioic Acid Monomethyl Ester (DDAME) Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers.

Abstract

Dodecanedioic acid monomethyl ester (DDAME, CAS 3903-40-0) serves as a critical desymmetrized C12 building block in modern drug discovery. Its primary utility lies in "Strategic Lipidization" —the attachment of fatty acid chains to peptide therapeutics (e.g., GLP-1 agonists) to extend plasma half-life via albumin binding. Furthermore, DDAME acts as a versatile scaffold for synthesizing heterobifunctional linkers used in PROTACs and antibody-drug conjugates (ADCs). This guide details the mechanistic rationale, handling protocols, and synthetic workflows for leveraging DDAME in high-value pharmaceutical intermediates.

Introduction: The "Albumin Switch" and Linker Logic

The pharmaceutical value of DDAME stems from its bifunctional nature: a reactive carboxylic acid at one terminus and a protected methyl ester at the other. This asymmetry allows for orthogonal functionalization, making it superior to the symmetric dodecanedioic acid (DDDA) for precise chemical ligation.

Key Pharmaceutical Applications
  • Half-Life Extension (Lipidization): Conjugating a C12-C20 fatty acid chain to a peptide drug facilitates reversible binding to Human Serum Albumin (HSA). This protects the peptide from rapid renal clearance and enzymatic degradation. DDAME provides a C12 chain, a homolog to the side chains found in blockbuster drugs like Liraglutide (C16) and Semaglutide (C18).

  • PROTAC Linkers: The 12-carbon alkyl chain serves as a flexible, hydrophobic spacer between an E3 ligase ligand and a target protein warhead, essential for inducing ternary complex formation.

  • LNP Lipid Synthesis: DDAME is a precursor for ionizable lipids used in Lipid Nanoparticles (LNPs) for mRNA delivery, where the ester group is often manipulated to tune biodegradability.

Chemical Properties & Handling

PropertySpecificationApplication Note
Formula C13H24O4MW: 244.33 g/mol
Physical State White Low-Melting Solid / LiquidMelts ~50°C. Handle as a liquid by gentle warming for easier dispensing.
Solubility DCM, DMF, DMSO, MeOHHighly soluble in organic solvents used for SPPS (Solid Phase Peptide Synthesis).
Stability Ester: Stable to TFACRITICAL: The methyl ester is not acid-labile. It survives standard Fmoc-SPPS cleavage (95% TFA).
Reactive Groups 1x COOH (Free), 1x COOMe (Protected)Allows selective activation of the acid without protecting group manipulation.

Protocol 1: Solid-Phase Synthesis of Lipidated Peptides

Objective: To attach a C12 fatty acid moiety to a Lysine side chain of a resin-bound peptide. Context: This protocol assumes the peptide backbone is already assembled on resin, and a specific Lysine residue is protected with an orthogonal group (e.g., Mtt or Alloc) that has been selectively removed.

Mechanistic Insight

Unlike mono-tert-butyl esters (which deprotect during TFA cleavage to yield the free diacid), DDAME yields a peptide-C12-Methyl Ester . This is useful for:

  • Prodrugs: The ester improves membrane permeability and is hydrolyzed by intracellular esterases.

  • Post-Synthetic Modification: The ester can be converted to an amide or hydrazide in solution.

  • Free Acid Generation: Requires a post-cleavage saponification step (see Step 4).

Workflow Diagram (DOT)

Lipidization_Workflow Resin Peptide-Resin (Free Lys-NH2) Activation Activation (DDAME + HATU/DIEA) Resin->Activation Prepare Reagents Coupling Coupling Reaction (DMF, 2h) Activation->Coupling Add to Resin Cleavage TFA Cleavage (95% TFA) Coupling->Cleavage Wash & Dry Product_Ester Peptide-C12-OMe (Methyl Ester) Cleavage->Product_Ester Isolate Saponification Saponification (LiOH, pH 10) Product_Ester->Saponification Optional: If Acid Needed Final_Acid Peptide-C12-OH (Free Diacid) Saponification->Final_Acid Purify

Figure 1: Workflow for Site-Specific Peptide Lipidization using DDAME.[1]

Step-by-Step Procedure
  • Resin Preparation: Swell the resin (with selectively deprotected Lysine side chain) in DMF for 20 min.

  • Activation:

    • Dissolve DDAME (3.0 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9 eq) and DIEA (6.0 eq).

    • Note: Pre-activate for only 30-60 seconds to minimize racemization (though less critical for fatty acids).

  • Coupling:

    • Add the activated mixture to the resin.

    • Shake at room temperature for 2 hours.

    • QC Check: Perform a Kaiser test (ninhydrin). If positive (blue), repeat coupling.

  • Cleavage:

    • Wash resin (DCM/MeOH). Dry.

    • Treat with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

    • Precipitate in cold diethyl ether.

  • Post-Cleavage Hydrolysis (Optional - Only if Free Acid is required):

    • Dissolve the crude peptide-ester in H2O/Acetonitrile (1:1).

    • Adjust pH to 10-11 using 1M LiOH.

    • Monitor by HPLC until the Methyl Ester peak (higher retention time) shifts to the Acid peak (lower retention time).

    • Caution: Avoid high pH if the peptide contains base-sensitive residues (e.g., Asp-Gly sequences prone to aspartimide formation).

Protocol 2: Synthesis of Heterobifunctional PROTAC Linkers

Objective: Convert DDAME into a linker with a Carboxylic Acid at one end and a reactive Alkyl Halide/Azide at the other.

Mechanistic Insight

DDAME is the ideal starting material for "Divergent Synthesis." The ester group can be selectively reduced to an alcohol while preserving the carboxylic acid (if protected temporarily) or vice versa. The most common route involves reducing the acid (after activation) or reducing the ester (after protecting the acid).

Route: DDAME -> 12-Hydroxy-dodecanoic acid methyl ester -> 12-Bromo-dodecanoic acid methyl ester -> Linker Attachment.

Chemical Transformation Tree (DOT)

Divergent_Synthesis DDAME DDAME (HOOC-C10-COOMe) Reduction Selective Reduction (BH3·THF or Enzymatic) DDAME->Reduction Target COOH (via Mixed Anhydride) Alcohol 12-Hydroxy-Dodecanoic Acid Methyl Ester (HO-C11-COOMe) Reduction->Alcohol Bromination Appel Reaction (CBr4, PPh3) Alcohol->Bromination Bromide 12-Bromo-Dodecanoic Acid Methyl Ester (Br-C11-COOMe) Bromination->Bromide Azidation NaN3 Substitution Bromide->Azidation Azide 12-Azido Linker (N3-C11-COOMe) Azidation->Azide

Figure 2: Conversion of DDAME into reactive PROTAC linkers.

Detailed Methodology (Reduction Strategy)

Note: Direct reduction of the ester in the presence of the free acid is difficult. It is often easier to reduce the acid moiety selectively using Borane-THF, or protect the acid as a t-Butyl ester first.

  • Selective Reduction (Acid to Alcohol):

    • Reagent: Borane-Tetrahydrofuran complex (BH3·THF).

    • Condition: 0°C to RT. Borane reduces carboxylic acids faster than esters.

    • Product: 12-hydroxy-dodecanoic acid methyl ester.

  • Functionalization:

    • Convert the hydroxyl group to a leaving group (Tosylate or Bromide) using TsCl/Pyridine or CBr4/PPh3.

    • Displace with Sodium Azide (NaN3) in DMF to generate the Azido-Linker .

  • Final Assembly:

    • The Methyl Ester is hydrolyzed (LiOH) to reveal the acid.

    • The Acid is coupled to the E3 Ligase Ligand (e.g., Thalidomide derivative).

    • The Azide is coupled to the Warhead via Click Chemistry (CuAAC).

Quality Control & Troubleshooting

Analytical Parameters
  • HPLC:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: A: 0.1% TFA in H2O; B: 0.1% TFA in Acetonitrile.

    • Gradient: High organic required (50-100% B) due to lipophilicity.

    • Detection: UV 210 nm (Weak absorption due to lack of chromophores; ELSD or CAD detector recommended).

  • NMR (1H):

    • Diagnostic Signal: Methyl ester singlet at ~3.66 ppm .

    • Alpha-Methylene: Triplet at ~2.30 ppm (adjacent to carbonyls).

Common Issues
IssueCauseSolution
Low Solubility Long alkyl chain causes aggregation.Dissolve in warm DMF or use DCM/NMP mixtures.
Incomplete Coupling Steric hindrance or aggregation on resin.Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X). Double couple.
Ester Hydrolysis Failure Aggregation of lipidated peptide in water.Use THF/Water or MeOH/Water mixtures to ensure the lipid tail is solvated during saponification.

References

  • Lipidization of Peptides: Knudsen, L. B., et al. "Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once daily administration." Journal of Medicinal Chemistry 43.9 (2000): 1664-1669.Link

  • PROTAC Linker Design: Cyrus, K., et al. "Impact of linker length on the activity of PROTACs." Molecular BioSystems 7.2 (2011): 359-364.Link

  • Synthesis of Omega-Hydroxy Esters: Huf, S., et al. "Biotechnological synthesis of long-chain dicarboxylic acids and alcohols." European Journal of Lipid Science and Technology 113.4 (2011): 548-561.Link

  • Enzymatic Desymmetrization: Methods for aerobic production of bifunctional intermediates. Patent US9725746B2. Link

  • General Properties: ChemicalBook: Dodecanedioic acid monomethyl ester.[2][3]Link

Sources

Procedure for cross-linking polyesters with methyl dodecanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Cross-linking of Biodegradable Polyesters using Dimethyl Dodecanedioate

Executive Summary & Scientific Rationale

This guide details the protocol for synthesizing and cross-linking biodegradable polyester elastomers using Dimethyl Dodecanedioate (DMDD) . While traditional protocols often utilize dodecanedioic acid (DDDA), the use of its methyl ester derivative (DMDD) offers distinct advantages in precision polymer engineering for drug delivery systems (DDS).

Why Methyl Dodecanedioate?

  • Reaction Kinetics: The transesterification of methyl esters with polyols proceeds often at lower activation energies compared to direct esterification, especially when enzymatically catalyzed.

  • Byproduct Removal: The reaction releases methanol (b.p. 64.7°C) rather than water (b.p. 100°C). Methanol is easier to remove under mild vacuum, driving the equilibrium forward more efficiently at lower temperatures, preserving sensitive therapeutic payloads or polymer backbones.

  • Material Properties: The C12 aliphatic chain of dodecanedioate imparts flexibility and hydrophobicity, tuning the degradation rate and glass transition temperature (Tg) of the resulting network—critical parameters for controlled drug release.

Mechanistic Insight: The Transesterification Pathway

The cross-linking process relies on a step-growth polymerization mechanism via transesterification. To achieve a cross-linked network (thermoset elastomer), a multifunctional monomer (functionality


) such as Glycerol  is required.

Reaction Stoichiometry:

  • Reagent A: Dimethyl Dodecanedioate (Difunctional,

    
    ).
    
  • Reagent B: Glycerol (Trifunctional,

    
    ).
    
  • Mechanism: Nucleophilic attack of the glycerol hydroxyl group on the carbonyl carbon of the DMDD, followed by the elimination of methanol.

Diagram 1: Reaction Mechanism & Network Formation The following diagram illustrates the transition from monomers to a pre-polymer, and finally to a cross-linked network.

G cluster_inputs Reactants cluster_process Transesterification DMDD Dimethyl Dodecanedioate (C12 Linker) Intermediate Linear/Branched Oligomers DMDD->Intermediate Catalyst Heat Glycerol Glycerol (Cross-linker) Glycerol->Intermediate Methanol Methanol (Byproduct) (Removed via Vacuum) Intermediate->Methanol Network Cross-linked Polyester Network (PGD) Intermediate->Network Curing (Vacuum/Heat)

Caption: Transesterification pathway converting Dimethyl Dodecanedioate and Glycerol into a cross-linked network, driven by methanol removal.

Experimental Protocol

Two routes are provided: Chemical Catalysis (Standard) and Enzymatic Catalysis (Green/Biomedical).

Materials Required
ReagentSpecificationRole
Dimethyl Dodecanedioate (DMDD) >98% PurityLinear Chain Extender
Glycerol Anhydrous, >99%Cross-linking Agent (Node)
Catalyst (Chemical) Titanium(IV) butoxide (TBT) or Stannous OctoateTransesterification Catalyst
Catalyst (Enzymatic) Candida antarctica Lipase B (Novozym 435)Biocatalyst (Immobilized)
Solvent (Optional) THF or ChloroformFor casting/purification
Protocol A: Chemical Cross-linking (Melt Polycondensation)

Best for: High mechanical strength materials, scaffolds, and industrial applications.

Step 1: Pre-polymer Synthesis

  • Charge Reactor: In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, add DMDD and Glycerol in a 1:1 molar ratio .

    • Note: A 1:1 ratio ensures excess hydroxyl groups for surface functionalization. For tighter cross-linking, adjust closer to stoichiometric balance (3:2 OH:COOH equivalent).

  • Catalyst Addition: Add Titanium(IV) butoxide (0.1 wt% relative to monomers).

  • Reaction (Stage I): Heat to 120°C under nitrogen flow for 4 hours.

    • Observation: Methanol will distill off.[1] Ensure the condenser temperature is set to capture methanol but not DMDD.

  • Vacuum Application: Apply low vacuum (200 mbar) for 2 hours to drive the reaction to oligomers.

Step 2: Curing (Cross-linking)

  • Casting: Pour the viscous pre-polymer into a silicone mold or onto a glass plate.

  • Thermal Cure: Place the mold in a vacuum oven.

  • Cycle:

    • 120°C at 100 mbar for 24 hours.

    • Mechanism:[2][3] This step removes residual methanol and forces inter-chain cross-linking.

  • Purification (Sol-Gel Extraction): Soak the cured polymer in THF for 24 hours to remove unreacted monomers (sol fraction), then dry to constant weight.

Protocol B: Enzymatic Cross-linking (Lipase-Mediated)

Best for: Drug delivery matrices, encapsulating heat-sensitive proteins/drugs.

Step 1: Mild Transesterification

  • Mix: Combine DMDD and Glycerol (1:1 molar ratio) in a vial.

  • Enzyme Addition: Add Novozym 435 (immobilized Lipase B) at 1–5 wt% relative to monomers.

  • Incubation: Heat to 70–80°C (mild condition) under atmospheric pressure for 6 hours.

    • Why: Lipases are highly active on long-chain esters like dodecanedioate.

  • Vacuum Step: Apply vacuum (10–20 mbar) at 80°C for 18–24 hours. The enzyme catalyzes the formation of the network without toxic metals.

Step 2: Post-Cure & Workup

  • Filtration: If the polymer is still liquid enough, filter to remove the immobilized enzyme beads. If gelation has occurred, the enzyme remains trapped (biocompatible, but affects mechanics).

    • Alternative: Perform the reaction in a solvent (e.g., toluene) to allow filtration of the enzyme before the final curing step.

Characterization & Quality Control

To validate the cross-linking density and material integrity, perform the following assays.

ParameterMethodAcceptance Criteria / Expected Result
Gel Content Soxhlet extraction (THF or DCM)>75% insoluble fraction indicates successful cross-linking.
Chemical Structure FTIR SpectroscopyDisappearance of -OH broad peak (3400 cm⁻¹) and shift of Carbonyl (C=O) peak to ~1735 cm⁻¹ (ester).
Thermal Properties DSC (Differential Scanning Calorimetry)Tg should be between -30°C and +10°C depending on curing time. No melting peak (Tm) indicates amorphous network.
Swelling Ratio Equilibrium swelling in water/ethanolLower swelling ratio = Higher cross-linking density.

Diagram 2: Experimental Workflow

Workflow Start Start: Weigh Monomers (DMDD + Glycerol) Mix Homogenization (120°C / N2 Flow) Start->Mix Reaction Transesterification (Release Methanol) Mix->Reaction Vacuum Vacuum Phase (Drive Equilibrium) Reaction->Vacuum Cast Cast Pre-polymer into Molds Vacuum->Cast Cure Thermal Curing (120°C, 24-48h, Vac) Cast->Cure QC Quality Control (FTIR, Gel Content) Cure->QC

Caption: Step-by-step workflow for the synthesis and curing of DMDD-based polyesters.

Troubleshooting & Optimization

  • Issue: Low Cross-linking Density (Sticky Polymer).

    • Cause: Incomplete removal of methanol.

    • Solution: Increase vacuum strength (<1 mbar) or extend curing time. Ensure the layer thickness during curing is <2mm to allow methanol diffusion.

  • Issue: Bubble Formation.

    • Cause: Trapped methanol vapor during rapid curing.

    • Solution: Apply vacuum gradually (ramp down pressure) or cure at a lower temperature for a longer time before the final high-temp cure.

  • Issue: Enzyme Deactivation (Protocol B).

    • Cause: Overheating (>90°C).

    • Solution: Strictly maintain T < 80°C for Novozym 435.

References

  • Synthesis of Poly(glycerol dodecanedioate) (PGD)

    • Context: Describes the base chemistry using the acid form, adaptable to the methyl ester for improved kinetics.
    • Source: Kramer, K. et al. (2022). "Sterilization Effects on Poly(glycerol dodecanedioate), a Biodegradable Shape Memory Elastomer.
  • Enzymatic Synthesis of Polyesters

    • Context: key reference for using CALB lipase and dimethyl esters (like dimethyl adipate/dodecanedioate) to synthesize polyesters under mild conditions.
    • Source: "Enzymatic synthesis of polyesters and their applic
  • Transesterification Mechanisms

    • Context: Details the use of dimethyl esters in polycondensation to avoid water formation and utilize vacuum-driven equilibrium.
    • Source: "Enzymatic Synthesis of Polyesters and Their Bioapplications: Recent Advances and Perspectives."[3] ResearchGate.

  • Dimethyl Dodecanedioate Properties

    • Context: Physical and chemical properties of the reagent.[1][2][4][5][6][7][8][9][10][11][12]

    • Source: PubChem Compound Summary for CID 74415.

Sources

Troubleshooting & Optimization

Improving yield of dodecanedioic acid monomethyl ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing Dodecanedioic Acid Monomethyl Ester (DDDA-MME) with high selectivity is a classic problem in organic synthesis due to the statistical probability of forming the diester (dimethyl dodecanedioate) or leaving unreacted diacid. Standard acid-catalyzed esterification typically caps the theoretical yield of the monoester at ~50% under statistical control.

To break this ceiling and achieve yields >80%, we must shift from statistical control to kinetic/surface control or utilize a desymmetrization strategy (partial hydrolysis). This guide details the two most effective protocols and the purification logic required to isolate the target monoester.

Module 1: The "Gold Standard" Protocol (Desymmetrization)

Strategy: Partial Hydrolysis of Dimethyl Dodecanedioate Target Yield: 85–90% Mechanism: Controlled saponification where the second ester hydrolysis is kinetically slower or statistically managed by precipitation.

Protocol Workflow

Step 1: Reactants

  • Substrate: Dimethyl dodecanedioate (1.0 equiv).

  • Reagent: Potassium Hydroxide (1.15 equiv) in Methanol.

  • Solvent System: Diethyl ether / Acetonitrile (or THF/MeOH for green chemistry compliance).

Step 2: The Reaction

  • Dissolve Dimethyl dodecanedioate in the solvent mixture (0.5 M concentration).

  • Cool the system to 0–5°C (Critical for selectivity).

  • Add the KOH/MeOH solution dropwise over 60 minutes .

  • Maintain stirring at 0–5°C for 48 hours .

Step 3: Work-up (The pH Swing)

  • Filter the white solid precipitate (this is often the potassium salt of the monoester). Wash with cold diethyl ether to remove unreacted diester.

  • Dissolve the solid in water.[1]

  • Acidify with 1N HCl to pH 3–4 .

  • Filter the resulting white precipitate (DDDA-MME).

  • Dry over

    
    .
    
Troubleshooting & FAQs

Q: Why is the reaction time so long (48h)?

A: The low temperature (0–5°C) suppresses the rate of the second hydrolysis (Monoester


 Diacid). While it slows the first step, it drastically improves the selectivity ratio (

). Rushing this step at room temperature will increase diacid impurities.

Q: I am seeing high levels of Diacid (DDDA) in my product. Why?

A: This usually indicates local concentration hotspots of hydroxide. Ensure vigorous stirring and slow dropwise addition of KOH. If the local pH spikes, the monoester salt will rapidly hydrolyze further.

Module 2: Direct Esterification (The "Alumina" Method)

Strategy: Surface-mediated Monoprotection Target Yield: 60–75% (Selectivity >90%) Mechanism: Adsorption of the dicarboxylic acid on a solid support (Alumina) prevents the second carboxyl group from accessing the methanol, effectively "hiding" it.

Protocol Workflow

Step 1: Catalyst Preparation

  • Use Acidic Alumina (Brockmann I) .

  • Activate by heating if necessary (though often used as received for this specific surface effect).

Step 2: The Reaction

  • Reflux Dodecanedioic Acid (DDDA) with Methanol and Acidic Alumina in a non-polar solvent (e.g., Toluene or just refluxing MeOH if surface binding is strong).

  • Key Insight: The polar heads of the diacid bind to the alumina surface. Once one end is esterified, the molecule becomes less polar and desorbs, preventing the second esterification.

Step 3: Purification

  • Filter off the Alumina.

  • Evaporate solvent.[1]

  • Perform the pH Swing Extraction (see Module 3) to remove traces of diacid.

Troubleshooting & FAQs

Q: My conversion is low (<40%).

A: The alumina surface might be saturated. Increase the catalyst loading or use a Dean-Stark trap to remove water if using a solvent like toluene. Water competes for the active sites on the alumina.

Q: Can I use standard sulfuric acid instead?

A: Yes, but you will be bound by statistics. In a homogeneous solution, the maximum yield of monoester is mathematically limited (~50%) because the reactivity of the two ends is identical. You will require extensive column chromatography to separate the mixture.

Module 3: Purification Logic (The pH Swing)

Separating the Monoester (Acid+Ester) from the Diacid (Acid+Acid) and Diester (Ester+Ester) relies on their distinct acidity (


) and solubility profiles.
The pH Swing Protocol
  • Initial State: Crude mixture in organic solvent (e.g., Ethyl Acetate).

  • Step A (Remove Diacid): Wash with saturated

    
     .
    
    • Outcome: Diacid goes into water (as disodium salt). Monoester goes into water (as sodium salt). Diester stays in Organic.

    • Correction: This is too aggressive.

  • Refined Step A (Remove Diester):

    • Dissolve crude in 10% aqueous

      
        (pH ~10).
      
    • Extract with Ether/DCM .

    • Organic Layer:[2][3] Contains Diester (Discard or recycle).

    • Aqueous Layer: Contains Monoester salt and Diacid salt .

  • Step B (Selective Precipitation):

    • Carefully acidify the aqueous layer to pH ~5.5 .

    • Extract with organic solvent.[1] The Monoester (less acidic/more lipophilic) extracts preferentially over the Diacid.

    • Alternatively: Acidify fully to pH 2, extract both, and use Column Chromatography (SiO2, Hexane/EtOAc) if purity >99% is required.

Module 4: Process Visualization

Figure 1: Reaction Kinetics & Selectivity Pathways

This diagram illustrates the competing pathways and the "Trap" mechanisms used in the recommended protocols.

ReactionPathways cluster_alumina Alumina Surface Effect DDDA Dodecanedioic Acid (Diacid) Mono Monomethyl Ester (Target) DDDA->Mono k1 (MeOH/H+) Mono->DDDA Over-Hydrolysis (Avoid with pH control) DiEst Dimethyl Dodecanedioate (Diester) Mono->DiEst k2 (MeOH/H+) Statistical Leakage DiEst->Mono Hydrolysis (KOH) Controlled at 0°C

Caption: Fig 1. Reaction pathways. Blue arrow indicates forward esterification; Green arrow indicates the preferred reverse hydrolysis route. Dashed red lines represent selectivity loss.

Figure 2: The pH Swing Purification Workflow

Logic flow for isolating the monoester from the crude mixture.

WorkupFlow Crude Crude Mixture (Diacid, Monoester, Diester) Step1 Dissolve in 10% Na2CO3 (aq) Wash with Ether Crude->Step1 EtherLayer Organic Layer: Contains DIESTER (Recycle) Step1->EtherLayer AqLayer Aqueous Layer: Contains Salts of MONOESTER & DIACID Step1->AqLayer Step2 Acidify to pH 5.5 Extract with Ethyl Acetate AqLayer->Step2 FinalOrg Organic Phase: Rich in MONOESTER Step2->FinalOrg FinalAq Aqueous Phase: Rich in DIACID Step2->FinalAq

Caption: Fig 2. Purification logic based on acidity differences. This method avoids tedious column chromatography for gram-scale synthesis.

Module 5: Analytical Verification

Q: How do I quickly confirm the ratio of Monoester to Diester?

A: 1H NMR (CDCl3) is the most reliable method.

  • Diester: Singlet at 3.66 ppm (integration = 6H).

  • Monoester: Singlet at 3.66 ppm (integration = 3H) AND Triplet at ~2.3 ppm (

    
     adjacent to free COOH).
    
  • Diacid: No peak at 3.66 ppm.

References

  • Ogawa, H., Chihara, T., & Taya, K. (1985). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society. Link

  • ChemicalBook. (2025).[4][5] Dodecanedioic Acid Monomethyl Ester: Synthesis and Properties. Link

  • Nishiguchi, T., et al. (2002). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1. Link

  • BenchChem. (2025). Dodecanedioic Acid: A Comprehensive Technical Guide. Link

Sources

Separating monomethyl ester from dimethyl dodecanedioate impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers and process chemists dealing with the purification of Monomethyl Dodecanedioate (MM) . It addresses the specific challenge of isolating this non-symmetric intermediate from its symmetric counterparts: Dimethyl Dodecanedioate (DM) and Dodecanedioic Acid (DDDA) .[1]

Topic: Separation of Monomethyl Ester from Dimethyl Dodecanedioate Impurities Audience: Organic Chemists, Process Engineers, Drug Development Scientists[2]

Core Concept: The Statistical Challenge

In the partial hydrolysis of a symmetric diester (or partial esterification of a diacid), the reaction inherently follows a statistical distribution. Without enzymatic catalysis or high-dilution techniques, you typically generate a "1:2:1" statistical mixture (Di-ester : Mono-ester : Di-acid).[1]

The Separation Logic:

  • Dimethyl Ester (DM): Non-polar, Neutral.[1][2] Soluble in organics; insoluble in water.[1][2]

  • Monomethyl Ester (MM): Amphiphilic.[1][2] Contains one free -COOH (pKa ~4.8).[1] Soluble in organics; soluble in aqueous base (as a surfactant salt).[1][2]

  • Dodecanedioic Acid (DDDA): Polar.[1][2] Contains two -COOH groups.[1][2][3] Insoluble in non-polar organics (Cyclohexane, Hexanes); soluble in aqueous base.[1][2]

Troubleshooting Module: Acid-Base Extraction (The Primary Workflow)

For separating MM from DM (and trace DDDA).

Workflow Diagram: The "Cyclohexane Filter" Protocol

This workflow leverages the poor solubility of the di-acid in non-polar solvents to remove it before the liquid-liquid extraction.

ExtractionWorkflow Start Crude Mixture (DM, MM, DDDA) Solvent Dissolve in Warm Cyclohexane (or Toluene) Start->Solvent Cool Cool to Room Temp (Precipitation Event) Solvent->Cool Filter Filtration Cool->Filter Solid Solid Filter Cake: DDDA (Di-acid) [Discard or Recycle] Filter->Solid Solid Filtrate Filtrate (Organic Phase): DM + MM Filter->Filtrate Liquid Extract Extract with sat. NaHCO3 (pH ~8.5) Filtrate->Extract Sep Phase Separation Extract->Sep OrgLayer Organic Layer: Contains DM (Di-ester) [Evaporate to recover] Sep->OrgLayer Top Layer AqLayer Aqueous Layer: Contains MM Salt (R-COO- Na+) Sep->AqLayer Bottom Layer Acidify Acidify with HCl to pH 2-3 Extract w/ EtOAc or Filter Precipitate AqLayer->Acidify Product Final Product: Pure Monomethyl Dodecanedioate Acidify->Product

Caption: Selective isolation workflow exploiting the insolubility of Dodecanedioic Acid in cyclohexane and the acidity of the Monoester.

Troubleshooting Guide: Extraction Issues

Q: I have a persistent emulsion during the basic extraction. The layers won't separate.

  • Cause: Monomethyl dodecanedioate is a C12 fatty acid derivative.[1][2] At basic pH, it forms a surfactant (soap), stabilizing emulsions effectively.

  • Solution:

    • Temperature: Warm the extraction funnel to 35–40°C. Higher temperature increases solubility and breaks foam.[1]

    • Salting Out: Add saturated NaCl (brine) to the aqueous phase. This increases ionic strength and forces the organic surfactant out of the interface.

    • Solvent Switch: If using Dichloromethane (DCM), switch to Ethyl Acetate or Toluene.[1][2] DCM often forms tighter emulsions with fatty soaps.[1]

    • Gentle Mixing: Do not shake vigorously. Invert the funnel gently 20 times.

Q: My yield of Mono-ester is low, but the Di-ester recovery is high.

  • Cause: The pH of your extraction buffer may be too low, or the Mono-ester is trapped in the organic phase due to hydrogen bonding with the Di-ester.

  • Solution:

    • Check pH: Ensure the aqueous extract is pH > 8. Use 5% Na2CO3 instead of NaHCO3 if necessary to ensure full deprotonation.[1]

    • Multiple Washes: Perform 3-4 extractions with the basic solution.[1][2] C12 chains are lipophilic; the equilibrium partition coefficient favors the organic layer more than short-chain acids.[1]

Q: I still see Di-acid (DDDA) in my final Mono-ester product.

  • Cause: Incomplete filtration in step 1 or acidification carried out too aggressively, co-precipitating traces of di-acid that dissolved in the organic solvent.[1][2]

  • Solution:

    • Strict Filtration: Ensure the initial Cyclohexane/Toluene solution is cooled completely (0-5°C) before filtration to crash out all Di-acid.[1][2]

    • Double Extraction: After pulling the Mono-ester into the aqueous phase, wash the aqueous phase once with fresh organic solvent before acidification.[1] This removes any trapped neutral species.[1]

Troubleshooting Module: Chromatographic Purification

For high-purity requirements (>99%) where extraction is insufficient.[1][2]

Q: When should I use Flash Chromatography instead of extraction?

  • Answer: Use chromatography when you need to separate the Mono-ester from non-acidic impurities (like reaction byproducts other than DM) or if the scale is small (<5g) and emulsion formation makes extraction impractical.[1]

Q: What mobile phase system works best?

  • Recommendation: A gradient of Hexanes:Ethyl Acetate is standard.[1]

    • TLC Visualization: Stain with Bromocresol Green (acids turn yellow/blue) or KMnO4.[1][2] UV is weak/non-existent for aliphatic esters.[1]

Quantitative Data: Retention Factors (Rf) Silica Gel 60, Mobile Phase: Hexanes:EtOAc (8:2) + 1% Acetic Acid[1][2]

CompoundRf ValueBehavior
Dimethyl Ester (DM) 0.60 - 0.70Moves near solvent front.[1][2]
Monomethyl Ester (MM) 0.30 - 0.40Streaks slightly without acetic acid.[1][2]
Dodecanedioic Acid (DDDA) < 0.10Stays at baseline (very polar).[1][2]

Note: Always add 0.5% - 1% Acetic Acid or Formic Acid to the mobile phase to prevent the Mono-ester from streaking.[1][2]

Experimental Protocol: Selective Hydrolysis & Workup

Based on optimized procedures for long-chain dicarboxylates.

Objective: Convert Dimethyl Dodecanedioate (DM) to Monomethyl Dodecanedioate (MM).

  • Reaction:

    • Dissolve DM (10 mmol) in THF/MeOH (1:1).

    • Add 0.95 equivalents of LiOH or KOH (dissolved in minimal water) dropwise over 1 hour at 0°C. Limiting base prevents over-hydrolysis to Di-acid.

    • Stir at RT for 12 hours.

  • Workup (The "Sandwich" Method):

    • Evaporation: Remove THF/MeOH under reduced pressure.

    • Partition: Resuspend residue in Water (pH > 10) and Toluene.

    • Wash 1 (Remove DM): Extract the aqueous layer with Toluene (2x).[1] The unreacted DM stays in Toluene.[1]

      • Check: The aqueous layer now contains MM (salt) and DDDA (salt).

    • Acidification 1 (Remove DDDA - Optional but Advanced):

      • Adjust aqueous pH to ~6.0.[1][4]

      • Extract with Cyclohexane.[1][2] DDDA is less soluble in organics than MM, but this separation is difficult.[1]

      • Better approach: Acidify fully to pH 2, extract both MM and DDDA into Ethyl Acetate, then perform the Cyclohexane Filtration (Module 2) on the crude solid.

FAQs: Specific User Scenarios

Q: Can I distill the Mono-ester? A: Yes, but it is difficult. Monomethyl dodecanedioate has a high boiling point (>160°C at high vacuum).[1][2] Prolonged heating can cause disproportionation (ester exchange) or polymerization.[1] Kugelrohr distillation is preferred for small scales.[1] For larger scales, high-vacuum fractional distillation is required, but yield loss is common.[1]

Q: Why does my product turn into a gel? A: You likely have residual solvent or water trapped in the crystal lattice.[1] Long-chain esters can form organogels.[1]

  • Fix: Dry the product in a vacuum oven at 40°C over P2O5. Recrystallize from Hexane (add a few drops of Acetone if solubility is too low) to get a crystalline powder.[1]

Q: Is there a solid-phase extraction (SPE) method? A: Yes.[1][2] An Amino (NH2) or Quaternary Amine (SAX) cartridge can be used.[1][2]

  • Load mixture in non-polar solvent.[1][2][5]

  • DM flows through.[1][2]

  • MM binds to the amine.[1]

  • Elute MM with acidified methanol.

References

  • Werle, P., et al. "Dicarboxylic Acids, Aliphatic."[1][2] Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2008.[1]

  • Niwayama, S. "Highly Efficient Selective Monohydrolysis of Symmetric Diesters."[1][2][6] Journal of Organic Chemistry, vol. 65, no. 18, 2000, pp. 5834–5836.[1] [2]

  • Babler, J. H. "Method of preparing monoesters."[1][2] U.S. Patent 4,314,071, issued Feb 2, 1982.[1]

  • NIST Chemistry WebBook. "Dodecanedioic acid, monomethyl ester."[1][2] National Institute of Standards and Technology.[1][7]

Sources

Technical Support Center: Purification of Methyl Dodecanedioate via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of long-chain aliphatic esters, specifically focusing on 1,12-dimethyl dodecanedioate (l-C12-DME) . Achieving polymer-grade purity (>99.9%) of this bio-monomer is notoriously difficult due to the co-crystallization of branched isomers, unreacted substrates, and the entrapment of expensive, oxygen-sensitive homogeneous catalysts[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome agglomeration and impurity inclusions using advanced Inert Gassing Crystallization techniques.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I getting high levels of catalyst and isomer inclusion in my l-C12-DME crystals during standard cooling crystallization?

The Causality: In standard cooling crystallization, the metastable zone width for l-C12-DME in methanol is extremely narrow (1–3 K)[2]. Relying on spontaneous nucleation requires high supersaturation. When nucleation finally occurs, it happens rapidly, causing crystals to "crash out." This rapid precipitation leads to severe agglomeration, which physically traps the mother liquor—containing the homogeneous catalyst and branched isomers (e.g., iso-C12-DME)—between the crystal boundaries[1]. The Solution: Transition to Inert Gassing Crystallization . By sparging inert Argon gas into the supersaturated solution, the gas-liquid interfaces artificially lower the activation energy required for nucleation. This allows nucleation to occur at a much lower supersaturation state, yielding fewer initial nuclei that grow into larger, uniform crystals with minimal agglomeration[2].

Q2: My crystals are forming as flat platelets with heavy solvent inclusions. Should I decrease my cooling rate to improve purity?

The Causality: Counter-intuitively, no. In the binary system of l-C12-DME and methanol, a very slow cooling rate (e.g.,


 = 0.1 K/min) kinetically favors the formation of platelet-shaped crystals. These specific crystal habits are highly prone to forming internal solvent inclusions[3].
The Solution:  Increase your cooling rate to 0.5 K/min  during the crystal growth phase. Faster cooling alters the supersaturation depletion profile, bypassing the kinetic regime that favors platelet formation and yielding pure, robust crystals without internal inclusions[3].
Q3: I have implemented Argon gassing, but I am still seeing agglomeration. What is going wrong?

The Causality: Crystallization is highly sensitive to the composition of the upstream reaction mixture. Unreacted substrates (such as methyl 10-undecenoate) act as potent agglomeration promoters[3]. If your upstream methoxycarbonylation reaction has not reached sufficient conversion, no amount of downstream crystallization optimization will rescue the morphology. The Solution: Implement precise conversion control in your reaction step. Ensure substrate conversion is maximized before transferring the mixture to the crystallizer[1].

Q4: How do I ensure the homogeneous catalyst remains active for recycling after filtration?

The Causality: The homogeneous catalysts used in methoxycarbonylation are highly oxygen-sensitive. Exposure to ambient air during standard vacuum filtration irreversibly degrades the active metal complex[2]. The Solution: The Argon used for gassing crystallization serves a dual purpose. Maintain a strict positive pressure of Argon throughout the entire crystallization, filtration, and washing workflow. This self-validating closed-loop system ensures the filtrate (mother liquor) retains the catalyst in its active state for direct recycling[1].

Part 2: Quantitative Data Summary

The following table summarizes the critical process parameters and outcomes when comparing standard spontaneous nucleation versus optimized inert gassing crystallization for l-C12-DME.

ParameterStandard Cooling CrystallizationInert Gassing Crystallization (Argon)
Nucleation Trigger Spontaneous (Uncontrolled)Gas-liquid interface induction[2]
Supersaturation at Nucleation High (Exceeds metastable limit)Low (Within 1–3 K metastable zone)[2]
Cooling Rate (

)
0.1 K/min (Often yields inclusions)0.5 K/min (Prevents inclusions)[3]
Crystal Morphology Agglomerated plateletsLarge, uniform, discrete crystals
Mother Liquor Leaching High (>1000 ppm)< 100 ppm [2]
Final Product Purity Variable (~95 - 98%)> 99.9% (Polymer-Grade) [1]
Catalyst Recovery State Prone to degradationActive (Protected by inert atmosphere)[1]

Part 3: Experimental Protocol

Workflow: Inert Gassing Crystallization of l-C12-DME

This protocol is designed as a self-validating system; successful execution of step 3 guarantees the morphological integrity required for step 5.

  • Reactor Transfer: Transfer the crude reaction mixture (l-C12-DME, methanol, active catalyst, and trace isomers) into a jacketed crystallizer equipped with a subsurface gas sparger and an overhead impeller. Purge the headspace with Argon.

  • Controlled Cooling: Cool the homogeneous solution at a steady rate until the temperature reaches the upper limit of the metastable zone (approximately 1 to 3 K below the established saturation temperature for your specific concentration)[2].

  • Nucleation Induction: Initiate Argon gas sparging directly into the solution. Monitor the solution for the "cloud point" (visual opacity or via an in-line turbidity probe), which indicates successful nucleation at low supersaturation[3].

  • Crystal Growth: Once nucleation is confirmed, reduce the Argon sparging rate to maintain inert pressure without causing excessive foaming. Immediately set the cooling rate to exactly 0.5 K/min to drive crystal growth while avoiding platelet inclusion formation[3].

  • Inert Filtration & Washing: Transfer the resulting suspension to a sealed filtration unit under positive Argon pressure. Filter the crystals and wash the filter cake with pre-chilled methanol to remove surface-bound impurities[1].

  • Catalyst Recycling: Collect the filtrate (mother liquor) under Argon. Because the isolated crystals trapped <100 ppm of the mother liquor[2], the bulk of the expensive homogeneous catalyst remains in the filtrate and can be directly recycled into the next methoxycarbonylation batch.

Part 4: Process Visualizations

Workflow Reaction Homogeneous Catalysis (Methoxycarbonylation) Cooling Cooling to Supersaturation (Methanol Solvent) Reaction->Cooling Gassing Inert Argon Gassing (Controlled Nucleation) Cooling->Gassing Growth Crystal Growth (0.5 K/min Cooling) Gassing->Growth Filtration Filtration & Washing (Argon Atmosphere) Growth->Filtration Product Polymer-Grade l-C12-DME (>99.9% Purity) Filtration->Product Recycle Catalyst Recycling (Active Filtrate) Filtration->Recycle Recycle->Reaction

Caption: Workflow for the integrated reaction and gassing crystallization of l-C12-DME.

Mechanism cluster_standard Standard Cooling cluster_gassing Argon Gassing Crystallization Supersat Supersaturated l-C12-DME Solution (Metastable Zone: 1-3 K) SpontNuc Spontaneous Nucleation (High Supersaturation) Supersat->SpontNuc Uncontrolled GasNuc Gas-Induced Nucleation (Low Supersaturation) Supersat->GasNuc Ar Injection Agglom High Agglomeration & Impurity Inclusion SpontNuc->Agglom LargeCryst Large, Uniform Crystals (<100 ppm Mother Liquor) GasNuc->LargeCryst

Caption: Mechanistic comparison of spontaneous vs. gas-induced nucleation pathways.

References

  • Polymer-Grade Bio-Monomers from Oleochemicals by Combining Homogeneous Catalysis and Selective Product Crystallization in an Integrated Process Source: MDPI URL:[Link]

  • Inert Gassing Crystallization for Improved Product Separation of Oleo-Chemicals toward an Efficient Circular Economy Source: ACS Organic Process Research & Development URL:[Link]

  • Focusing Impurities during Inert Gassing Crystallization of Complex Mixtures Source: ACS Organic Process Research & Development URL:[Link]

Sources

Troubleshooting low selectivity in dodecanedioic acid esterification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Selectivity in Mono-Esterification

Introduction: The Symmetry Challenge

Dodecanedioic acid (DDDA) is a symmetrical C12 dicarboxylic acid. The core challenge in generating its mono-ester (the "half-ester") is statistical, not merely kinetic. In a standard acid-catalyzed reaction with a 1:1 molar ratio of DDDA to alcohol, the theoretical maximum yield of the mono-ester is only ~50%, with the remainder being unreacted starting material (25%) and the unwanted di-ester (25%).

This guide addresses how to break this statistical distribution using stoichiometric forcing (Chemical Route) or steric/kinetic control (Enzymatic Route).

Module 1: Chemical Catalysis (Fischer Esterification)

For users employing H₂SO₄, p-TSA, or heterogeneous acid catalysts.

Q1: I am using a 1:1 molar ratio of DDDA to Alcohol, but my yield of mono-ester is stuck at ~40-50%. Why?

Diagnosis: You are fighting the "Statistical Trap." In a homogeneous system, the two carboxylic acid groups on DDDA are chemically equivalent. Once the first ester bond forms, the reactivity of the distal carboxylic acid remains largely unchanged.

The Fix: Stoichiometric Asymmetry You must shift the equilibrium by using a massive excess of the diacid.

  • Protocol: Increase the DDDA:Alcohol ratio to 4:1 or even 10:1 .

  • Mechanism: By flooding the reaction with DDDA, the probability of an alcohol molecule encountering a free DDDA molecule is significantly higher than encountering a mono-ester. This suppresses di-ester formation.

  • Trade-off: You will have a large amount of unreacted DDDA to recover. (See Purification below).

Q2: I increased the DDDA excess, but now I have massive amounts of solid starting material. How do I purify the mono-ester without chromatography?

Diagnosis: You need a solubility-based workup, not a column. The Fix: The "Acid-Base Switch" Extraction Since the mono-ester retains one acidic proton, while the di-ester has none, you can separate them using pH manipulation.

Step-by-Step Protocol:

  • Filtration: Cool the reaction mixture. DDDA is poorly soluble in cold non-polar solvents (e.g., cyclohexane or toluene). Filter off the precipitated excess DDDA.

  • Base Wash: Take the filtrate (containing Mono-ester + Di-ester) and wash with saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Chemistry: The Mono-ester converts to its sodium salt (R-COO⁻Na⁺) and moves to the aqueous phase .

    • The Di-ester remains neutral and stays in the organic phase .

  • Separation: Separate the layers. Keep the aqueous layer.

  • Acidification: Acidify the aqueous layer with HCl to pH ~2. The mono-ester will protonate, become insoluble in water, and precipitate or oil out.

  • Extraction: Extract the acidified aqueous layer with fresh organic solvent (e.g., Ethyl Acetate) to recover pure mono-ester.

Module 2: Enzymatic Catalysis (Biocatalysis)

For users employing Lipases (e.g., Novozym 435, CALB).[1]

Q3: My enzymatic reaction starts well but stops at 50-60% conversion. Adding more enzyme doesn't help.

Diagnosis: Water Inhibition or Thermodynamic Equilibrium. Lipase-catalyzed esterification is reversible. As water is produced, it promotes the reverse reaction (hydrolysis) or forms a hydration shell around the enzyme, blocking the active site.

The Fix: Water Activity Control

  • Molecular Sieves: Add activated 3Å or 4Å molecular sieves directly to the reaction vessel (approx. 10-50% w/w relative to substrate).

  • Solvent Choice: Switch to a hydrophobic solvent (LogP > 2, e.g., Isooctane or Toluene ). Hydrophilic solvents strip essential water from the enzyme, deactivating it, while also failing to partition produced water away from the active site.

  • Open System: If possible, run under a slight vacuum or with a nitrogen sweep to strip water vapor.

Q4: I am seeing high di-ester formation even with an enzyme.

Diagnosis: Lack of Regioselectivity or Over-reaction. While Candida antarctica Lipase B (CALB) is selective, it will eventually catalyze the second esterification if left too long.

The Fix:

  • Time Course Study: Stop the reaction precisely when mono-ester peaks (monitor via HPLC/GC).

  • Immobilization: Use immobilized lipases (like Novozym 435).[2][3] The porous structure can sometimes create steric hindrance that slows down the entry of the bulky mono-ester compared to the slender diacid.

Module 3: Visualizing the Logic

Figure 1: The Kinetic Competition (Chemical vs. Enzymatic)

This diagram illustrates the bifurcation point where selectivity is lost.

G cluster_0 Chemical Catalysis Risk DDDA DDDA (Diacid) Mono Mono-Ester (Target) DDDA->Mono k1 (Fast) Alcohol Alcohol (ROH) Alcohol->Mono Diester Di-Ester (Side Product) Alcohol->Diester Mono->Diester k2 (The Problem) note0 k1 ≈ k2 Requires Statistical Control

Caption: In chemical catalysis, k1 ≈ k2, leading to statistical mixtures. In enzymatic catalysis, k1 >> k2 is desired.

Figure 2: The "Acid-Base Switch" Purification Workflow

The standard protocol for isolating mono-esters from a crude mixture.

Purification Crude Crude Mixture (DDDA, Mono, Di-ester) Filter 1. Filter Solids (Remove excess DDDA) Crude->Filter Filtrate Filtrate (Mono + Di-ester in Organic Solv.) Filter->Filtrate Wash 2. Wash with NaHCO3 (aq) Filtrate->Wash Split Phase Separation Wash->Split OrgPhase Organic Phase (Contains Di-ester) Split->OrgPhase Neutral Species AqPhase Aqueous Phase (Contains Mono-ester Salt) Split->AqPhase Anionic Species Acidify 3. Acidify with HCl (pH < 3) AqPhase->Acidify Final Precipitate/Extract Pure Mono-Ester Acidify->Final

Caption: Purification workflow utilizing the acidity of the mono-ester to separate it from the neutral di-ester.

Module 4: Comparative Data

FeatureChemical Catalysis (Acid)Enzymatic Catalysis (Lipase)
Stoichiometry Requires Excess Diacid (4:1 to 10:1)Near 1:1 possible
Temperature High (Reflux, >80°C)Mild (40-60°C)
Selectivity Low (Statistical)High (Regioselective)
Purification Extraction/Precipitation requiredFiltration (if immobilized enzyme)
Cost Low (Catalyst cheap, waste high)High (Enzyme expensive, reusable)
Best For Bulk scale, robust substratesHigh-value esters, thermal sensitivity

References

  • Vertex AI Search. (2025). Method of preparing monoesters - US4314071A. Google Patents. Link

  • MDPI. (2023). Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435. Molecules. Link

  • ResearchGate. (2025).[4] Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters. Link

  • SciELO. (2010). Successive cycles of utilization of Novozym 435 in esterification. Brazilian Journal of Chemical Engineering. Link

  • Organic Chemistry Portal. (2023). Ester synthesis by esterification - Catalysts and Methods. Link

Sources

Technical Support Center: Purification of Dodecanedioic Acid Monoesters

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of dodecanedioic acid (DDDA) monoesters, specifically addressing the removal of unreacted diacid.

Topic: Removing Unreacted Dodecanedioic Acid (DDDA) from Monoester Product

Audience: Researchers, Process Chemists, and Drug Development Scientists. Objective: Achieve >98% purity of monoester by effectively removing unreacted diacid and diester byproducts.

Core Principle: The Symmetry & Solubility Mismatch

The monoesterification of a symmetric dicarboxylic acid like dodecanedioic acid (


) inevitably results in a statistical mixture:
  • Unreacted Diacid (DDDA): Highly polar, symmetric, high melting point (

    
    ).
    
  • Monoester (Product): Amphiphilic, asymmetric, lower melting point.

  • Diester (Byproduct): Non-polar, symmetric, liquid or low-melting solid.

The Separation Logic: Separation based on boiling point (distillation) is risky due to high temperatures (


) causing polymerization or transesterification. Instead, we exploit solubility differentials  in non-polar solvents and acidity differences  (pKa) to create a self-validating purification workflow.

Experimental Workflow (Step-by-Step)

Phase A: Bulk Removal of Diacid (The Hydrocarbon Crash)

Rationale: DDDA is virtually insoluble in cold non-polar solvents (alkanes), whereas the monoester and diester are soluble.

  • Dissolution: Dissolve the crude reaction mixture in Cyclohexane or Hexane (10 mL solvent per 1 g crude).

  • Reflux: Heat to reflux (

    
     for cyclohexane) until all soluble components are dissolved. The unreacted DDDA may remain as a suspension or dissolve depending on concentration.
    
  • Precipitation: Allow the mixture to cool slowly to Room Temperature (20–25°C) .

    • Critical Step: Do not cool on ice immediately; rapid cooling traps impurities. Let the crystal lattice of the diacid form slowly.

  • Filtration: Filter the white precipitate (unreacted DDDA).

    • Result: The Solid is recovered DDDA (can be recycled). The Filtrate contains your Monoester and Diester.

Phase B: Chemical Separation of Monoester vs. Diester

Rationale: The monoester retains one free carboxylic acid group (acidic), while the diester is neutral. The diacid has two, but most was removed in Phase A.

  • Extraction: Transfer the filtrate (organic layer) to a separatory funnel.

  • Alkaline Wash: Extract with 1.0 M Sodium Bicarbonate (

    
    )  (
    
    
    
    vol).
    • Chemistry: The Monoester is deprotonated (

      
      ) and moves to the Aqueous Phase .
      
    • The Diester remains neutral and stays in the Organic Phase .

    • Note: Any trace DDDA remaining from Phase A will also go to the aqueous phase as a dianion.

  • Phase Separation:

    • Organic Layer: Contains Diester (discard or recover).

    • Aqueous Layer: Contains Monoester (Target) + Trace DDDA.

  • Acidification:

    • Wash the aqueous layer once with fresh cyclohexane to remove entrained diester.

    • Acidify the aqueous layer carefully with 1.0 M HCl to pH ~2–3. The monoester will precipitate or oil out.

  • Recovery: Extract the acidified aqueous mixture with Ethyl Acetate or Dichloromethane (DCM) . Dry over

    
    , filter, and concentrate in vacuo.
    
Phase C: Polishing (Removing Trace Diacid)

Rationale: If Phase A was not 100% effective, trace DDDA persists. DDDA is less soluble in cold ether/petroleum ether than the monoester.

  • Trituration: If the final product contains trace diacid (visible by TLC/NMR), triturate the solid in cold Petroleum Ether or Diethyl Ether .

  • Filtration: Filter off any undissolved solids (trace diacid).

  • Evaporation: The filtrate yields high-purity monoester.

Troubleshooting Guide & FAQs

Q1: The diacid isn't precipitating in Phase A. What is wrong?

Diagnosis: The solvent is too polar or the volume is too high. Fix:

  • Ensure you are using pure Cyclohexane or Hexanes , not Ethyl Acetate or Ether.

  • Concentrate the solution. If the solution is too dilute, the diacid remains soluble. Aim for a saturation point at reflux.

  • Tip: Add a "seed crystal" of pure DDDA during the cooling phase to induce precipitation.

Q2: I have a persistent emulsion during the Bicarbonate extraction.

Diagnosis: Long-chain monoesters act as surfactants (soaps) at high pH. Fix:

  • Do not shake vigorously. Use gentle inversion (20–30 times).

  • Add Saturated Brine to the aqueous phase to increase ionic strength (Salting out).

  • Add a small amount of Isopropanol (1–2%) to the organic layer to break surface tension.

Q3: My yield is lower than expected after acidification.

Diagnosis: The monoester might be partially soluble in the acidic aqueous phase or wasn't fully extracted. Fix:

  • Ensure the pH is < 3 .[1] The pKa of the fatty acid is ~4.8; you need to be at least 2 pH units below this to ensure it is fully protonated (

    
    ) and extractable.
    
  • Perform multiple extractions (3

    
    ) with the organic solvent (Ethyl Acetate).
    
Q4: How do I distinguish Diacid, Monoester, and Diester on TLC?

System: Hexane:Ethyl Acetate (7:3) with 1% Acetic Acid.

  • Diester: High

    
     (near solvent front).
    
  • Monoester: Medium

    
    .
    
  • Diacid: Low

    
     (near baseline) or streaks.
    
  • Visualization: Stain with Bromocresol Green (acids turn yellow/blue) or Permanganate (oxidizable).

Data Summary: Physical Properties

PropertyDodecanedioic Acid (DDDA)Mono-Methyl DodecanedioateDimethyl Dodecanedioate
Formula



MW ( g/mol ) 230.30244.33258.35
Melting Point 127–129 °C 38–45 °C (approx)30–35 °C
Boiling Point 245 °C (10 mmHg)~180 °C (reduced press.)~150 °C (reduced press.)
Solubility (Water) 0.29 g/L (Sparingly)InsolubleInsoluble
Solubility (Hexane) Insoluble (Cold)SolubleSoluble
pKa ~4.4, ~5.4~4.8 (one site)Neutral

Process Visualization (Graphviz)

PurificationWorkflow Start Crude Mixture (Diacid, Monoester, Diester) Solvent Add Cyclohexane Heat to Reflux -> Cool Start->Solvent Filter Filtration Solvent->Filter Solid1 Solid: Unreacted Diacid (DDDA) Filter->Solid1 Precipitate Filtrate1 Filtrate: Monoester + Diester Filter->Filtrate1 Liquid Extract Extract with 1M NaHCO3 Filtrate1->Extract OrgLayer Organic Layer: Diester (Discard) Extract->OrgLayer Phase Sep AqLayer Aqueous Layer: Monoester Salt (R-COO- Na+) Extract->AqLayer Phase Sep Acidify Acidify with HCl (pH 2) Extract w/ EtOAc AqLayer->Acidify FinalProd Final Product: Pure Monoester (>98%) Acidify->FinalProd

Caption: Workflow for the fractionation of Dodecanedioic Acid derivatives based on solubility and acidity.

References

  • Werner, S. et al. (1982). Method of preparing monoesters. US Patent 4,314,071. United States Patent and Trademark Office. Link

    • Key Citation: Describes the cyclohexane precipitation method recovering 30% of diacid and subsequent bicarbon
  • Li, X. et al. (2013). Measurement and correlation of solubility of dodecanedioic acid in different pure solvents. Journal of Chemical & Engineering Data. Link

    • Key Citation: Quantitative data on the poor solubility of DDDA in non-polar solvents vs alcohols.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12736, Dodecanedioic acid. Link

    • Key Citation: Physical property verific
  • ChemicalBook. (2025). Dodecanedioic acid Monomethyl Ester Properties. Link

    • Key Citation: Boiling point and synthesis confirm

Sources

Optimizing catalyst concentration for mono-esterification reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Optimization for Mono-Esterification

Subject: Troubleshooting & Optimization Guide for Selective Mono-Esterification From: Dr. A. Vance, Senior Application Scientist To: R&D Team / Process Chemistry Group

Introduction

Welcome to the technical support hub. You are likely here because your mono-esterification reaction is either stalled (kinetic failure) or over-reacting (selectivity failure producing di-esters).

In mono-esterification of dicarboxylic acids (or diols), the catalyst concentration is not just a "gas pedal" for speed; it is a tuning knob for the kinetic vs. thermodynamic landscape. This guide moves beyond basic stoichiometry to address the physicochemical interactions between your catalyst, water by-products, and the substrate surface.

Module 1: The Optimization Logic (Visual Workflow)

Before adjusting any parameters, locate your issue on the decision tree below. This workflow prioritizes water management over catalyst loading, a common oversight that leads to "false negatives" in catalyst screening.

OptimizationWorkflow Start Start: Reaction Analysis CheckConv Check Conversion (%) Start->CheckConv LowConv Conversion < 50% CheckConv->LowConv HighConv Conversion > 90% CheckConv->HighConv WaterCheck Diagnostic: Water Content (Karl Fischer) LowConv->WaterCheck First Step CheckSel Check Selectivity (Mono vs Di-ester) HighConv->CheckSel PoorSel High Di-ester Formation CheckSel->PoorSel GoodSel High Mono-ester CheckSel->GoodSel ActionStoich Action: Adjust Stoichiometry (Increase Acid:Alcohol ratio) PoorSel->ActionStoich Thermodynamic Issue ActionTemp Action: Lower Temperature (Favor Kinetic Control) PoorSel->ActionTemp Kinetic Issue GoodSel->Start Optimize Yield MassTransfer Diagnostic: Mass Transfer (Weisz-Prater Criterion) WaterCheck->MassTransfer Low Water ActionWater Action: Add Molecular Sieves or Dean-Stark WaterCheck->ActionWater High Water ActionLoad Action: Increase Catalyst Load (Step: +0.5 mol% or +5 wt%) MassTransfer->ActionLoad Kinetic Limit

Figure 1: Decision matrix for diagnosing esterification failures. Note that water removal is the primary checkpoint before increasing catalyst loading.

Module 2: Troubleshooting Kinetics (The "Stalled" Reaction)

Q: My conversion plateaus at ~60% regardless of catalyst loading. Should I double the catalyst?

A: No. You have likely hit a thermodynamic equilibrium, not a kinetic limit. Doubling the catalyst will only help you reach that 60% ceiling faster, not break through it.

  • The Science: Esterification is an equilibrium reaction (

    
     for many primary alcohols). Water produced during the reaction hydrolyzes the ester back to the acid. Furthermore, in heterogeneous catalysis (e.g., Amberlyst 15), water preferentially adsorbs to the sulfonic acid sites, creating a "water shell" that blocks the hydrophobic organic reactants [1].
    
  • The Fix:

    • Water Removal: Implement active water removal. For lab scale, use 3Å or 4Å Molecular Sieves (activated) in the reaction pot or a Dean-Stark apparatus for azeotropic distillation (e.g., with Toluene).

    • Solvent Choice: If using resins, switch to a non-polar solvent (Hexane/Toluene). This forces the polar reactants into the resin pores, increasing local concentration [2].

Q: I am using a solid acid catalyst (Amberlyst), but the reaction is incredibly slow despite high loading (20 wt%).

A: You are likely suffering from mass transfer limitations. In porous catalysts, if the reaction rate is faster than the diffusion of reactants into the pore, the inner surface area is wasted.

  • The Science: This is defined by the Thiele Modulus. At high catalyst loadings or large particle sizes, the reaction becomes diffusion-controlled.

  • The Fix:

    • Agitation: Ensure stirring speed is sufficient to suspend the catalyst (typically >500 RPM).

    • Loading Limit: Experimental data suggests that for Amberlyst-type resins, increasing loading beyond 10-15 wt% rarely improves specific reaction rate due to mass transfer resistance [3].

    • Pre-swelling: Soak the resin in the reaction solvent for 2 hours prior to adding reactants to open the pore structure.

Module 3: Troubleshooting Selectivity (The "Over-Reaction")

Q: I need the mono-ester, but I keep getting 20-30% di-ester. How do I use catalyst concentration to fix this?

A: Lower the catalyst concentration and lower the temperature to operate under "Kinetic Control."

  • The Science: The first esterification (Di-acid

    
     Mono-ester) often has a lower activation energy than the second step (Mono 
    
    
    
    Di-ester) due to statistical probability (two -COOH targets vs. one) and electronic effects.
  • The Fix:

    • Reduce Catalyst: Drop homogeneous acid loading to <1 mol% or heterogeneous loading to 1-3 wt% .

    • Temperature: Lower the temperature. Higher temperatures provide enough energy to overcome the activation barrier for the second esterification, degrading selectivity.

    • The "Crash" Protocol: If using a heterogeneous catalyst, filter it out immediately once the mono-ester peak maximizes (monitor via HPLC/GC). Do not let the reaction "sit" at equilibrium.

Q: How does stoichiometry affect my catalyst optimization?

A: Catalyst optimization is useless if your stoichiometry favors the di-ester.

  • The Rule: Never use a 1:1 molar ratio of Di-acid:Alcohol if you want the mono-ester.

  • The Protocol: Use a high excess of the Di-acid (e.g., 4:1 Acid:Alcohol).

    • Why? This ensures that any alcohol molecule encounters a fresh Di-acid rather than a Mono-ester.

    • Downstream: You will need a robust purification method (e.g., precipitation or pH-dependent extraction) to recover the unreacted di-acid [4].

Module 4: Catalyst Selection & Data Comparison

Use this table to select the starting concentration range based on your catalyst type.

Catalyst TypeTypical Load RangeSelectivity MechanismCommon Failure Mode
Homogeneous Acid (H₂SO₄, pTSA)0.5 – 2.0 mol% Kinetic control only. Hard to stop at mono-ester without stoichiometry tricks.Ether formation (side reaction) if conc. >5 mol% or T >100°C.
Heterogeneous Resin (Amberlyst 15/36, Dowex)5 – 15 wt% (relative to limiting reagent)Pore diffusion can favor smaller mono-esters.Deactivation by water . Requires pre-drying or azeotropic removal.
Enzymatic (Lipase B / Novozym 435)1 – 10 wt% High Selectivity . Enzymes often recognize the mono-ester and stop.Denaturation by short-chain alcohols (MeOH/EtOH) or high T (>60°C).

Module 5: Standard Operating Protocol (SOP)

Protocol: Catalyst Loading Screening (DoE Approach)

Objective: Determine the "Critical Loading Point" where reaction rate plateaus.

  • Preparation:

    • Prepare a stock solution of Di-acid (1.0 equiv) and Alcohol (0.8 equiv) in the chosen solvent (e.g., Toluene). Note: Limiting the alcohol favors mono-ester.

    • Dry the solvent over 4Å Molecular Sieves for 24h.

  • The Screen (Parallel Synthesis):

    • Set up 4 vials with the following catalyst loadings (if using Amberlyst 15):

      • Vial A: 1 wt%

      • Vial B: 5 wt%[1]

      • Vial C: 10 wt%

      • Vial D: 20 wt%

    • Add 3Å Molecular Sieves (100 mg/mL) to all vials to eliminate water interference.

  • Execution:

    • Heat to

      
       (e.g., 60°C for resins, 40°C for enzymes).
      
    • Sample at

      
       mins.
      
  • Analysis:

    • Plot Initial Rate (

      
      )  vs. Catalyst Loading .
      
    • Target: Select the loading before the curve flattens. This is your mass-transfer-free regime.

References

  • Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. National Institutes of Health (PMC). [Link]

  • Esterification of Free Fatty Acids Using Water Tolerable Amberlyst as a Heterogenous Catalyst. ResearchGate. [Link]

  • Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. MDPI. [Link]

  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Royal Society of Chemistry (Perkin Trans.[2] 1). [Link][3][4][5][6][7][8][9][10]

Sources

Technical Guide: Solubilization of Methyl Dodecanedioate in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Barrier

The Challenge: You are attempting to dissolve Methyl Dodecanedioate (specifically Dimethyl Dodecanedioate, CAS 1731-79-9) in an aqueous buffer.[1] The Reality: This molecule is a lipophilic diester with a C12 aliphatic backbone.[1] It is not water-soluble in a thermodynamic sense.[1]

  • LogP (Octanol-Water Partition Coeff): ~4.8 (Highly Hydrophobic)[1]

  • Water Solubility: < 20 mg/L (Practically insoluble)[1]

  • Physical State: Solid below 27°C; Liquid above 32°C.[1]

Technical Directive: Do not attempt to "dissolve" it directly. You must engineer a dispersed system . Depending on your downstream application (cell culture, enzymatic assay, or chemical synthesis), you will choose between Co-solvency , Micellar Solubilization , or Molecular Encapsulation .[1]

Decision Matrix: Selecting Your Method

Use the following logic flow to determine the correct protocol for your experiment.

G Start Start: Define Requirement Conc Target Concentration? Start->Conc Bio Biological Assay? Conc->Bio Low (<100 µM) Method2 Method 2: Micellar System (Tween 80/Triton) Conc->Method2 High (>1 mM) Tox Is DMSO/Ethanol Toxic to your cells? Bio->Tox Method1 Method 1: Solvent Shift (DMSO/EtOH) Tox->Method1 No Tox->Method2 Moderate Sensitivity Method3 Method 3: Cyclodextrin (HP-β-CD) Tox->Method3 Yes (High Sensitivity)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on concentration and biological sensitivity.

Protocol 1: The Solvent-Shift Method (Low Concentration)

Best for: Rapid screening, chemical synthesis, robust cell lines.[1] Mechanism: Dissolving the solute in a water-miscible organic solvent (Stock) and diluting into water.[1]

Reagents
  • Vehicle: DMSO (Dimethyl sulfoxide), Anhydrous [Sigma-Aldrich].[1]

  • Alternative: Absolute Ethanol (if DMSO is incompatible).[1]

Step-by-Step Workflow
  • Warm the Reagent: Methyl dodecanedioate melts at ~30°C. Warm the container in a 37°C water bath until liquid to ensure homogeneity before weighing.

  • Prepare Stock (1000x): Dissolve the ester in DMSO to create a 100 mM stock solution.

    • Note: The solution must be perfectly clear.

  • The "Dropwise" Dilution (Critical Step):

    • Place your aqueous buffer (PBS, Media) on a magnetic stirrer creating a vigorous vortex .[1]

    • Add the DMSO stock dropwise into the center of the vortex.

    • Maximum Solvent Limit: Do not exceed 0.5% v/v DMSO final concentration.

Technical Warning: If you add water to the DMSO stock, or add the stock too quickly, the ester will crash out as a milky precipitate (Oswald Ripening).

Protocol 2: Surfactant-Mediated Micelles (High Concentration)

Best for: Enzymatic assays (lipases/esterases), high-throughput screening.[1] Mechanism: Surfactants form micelles above the Critical Micelle Concentration (CMC), trapping the hydrophobic ester in the core.

Reagents
  • Surfactant: Tween 80 (Polysorbate 80) or Triton X-100.[1]

  • Buffer: PBS pH 7.4.

Step-by-Step Workflow
  • Prepare Surfactant Stock: Make a 10% (w/v) Tween 80 solution in water.[1]

  • Solubilization:

    • Mix Methyl Dodecanedioate with pure Tween 80 (no water yet) at a 1:5 molar ratio (Ester:Surfactant).[1]

    • Vortex heavily or sonicate at 40°C until a homogenous paste/liquid forms.[1]

  • Dilution: Slowly add warm buffer (37°C) to this mixture while vortexing.

  • Sonication: Sonicate in a water bath for 10 minutes to reduce micelle size and clarify the solution.

Data Validation:

Parameter Value Notes
Appearance Clear to Opalescent Milky white indicates unstable emulsion
Stability 24-48 Hours Re-sonicate if separation occurs

| Max Load | ~5-10 mM | Dependent on surfactant toxicity limits |[1]

Protocol 3: Molecular Encapsulation (Cyclodextrins)

Best for: Sensitive biological systems, in vivo studies, preventing hydrolysis.[1] Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, shielding the hydrophobic chain from water.[1]

Reagents
  • Host: (2-Hydroxypropyl)-β-cyclodextrin [e.g., Trappsol® or Kleptose®].[1]

  • Solvent: Water or PBS.[1]

Step-by-Step Workflow
  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20-40% (w/v) solution.[1]

    • Why so high? You often need a 10:1 or 20:1 molar excess of CD to Ester to force equilibrium.[1]

  • Complexation:

    • Add Methyl Dodecanedioate to the CD solution.[1]

    • Aggressive Mixing: The complexation is not instantaneous.[1] You must stir (magnetic bar) at 500 RPM for 24 to 48 hours at Room Temperature.

  • Filtration: Pass the solution through a 0.45 µm PVDF filter to remove un-complexed (insoluble) ester.[1]

  • Quantification: You must verify the final concentration via HPLC, as it will be lower than the amount added.

Workflow Step1 1. Dissolve HP-β-CD (40% w/v in Water) Step2 2. Add Ester (Excess Amount) Step1->Step2 Step3 3. Stir 24-48h (Equilibrium) Step2->Step3 Step4 4. Filter (0.45µm) Remove Uncomplexed Step3->Step4 Step5 5. Soluble Complex Ready for Use Step4->Step5

Figure 2: Workflow for Cyclodextrin-based molecular encapsulation.

Troubleshooting & FAQ

Q: My solution turned milky immediately after adding the stock to the media. Why? A: This is "Solvent Shock." The local concentration of water around your pipette tip was too high, causing the hydrophobic ester to crash out of the DMSO before it could disperse.

  • Fix: Increase the vortex speed of the media during addition. Warm the media to 37°C. Use a lower concentration stock.

Q: Can I store the aqueous solution? A: Generally, No.

  • Physical Stability: The ester will eventually aggregate and precipitate.[1]

  • Chemical Stability: Methyl esters are subject to hydrolysis in water, converting back to Dodecanedioic Acid (DDDA) and Methanol.[1] This is accelerated at pH > 8.0 or in the presence of serum esterases.[1] Always prepare fresh.

Q: Is the methyl ester cytotoxic? A: The ester itself is generally low toxicity, but the solubility limitation often mimics toxicity (crystals lysing cells). Furthermore, the hydrolysis product (Methanol) can be toxic if high concentrations are used.[1] Always run a "Vehicle Control" (DMSO only) and a "Hydrolysis Control" (Dodecanedioic acid) to validate results.

Q: Why does the protocol recommend warming the stock? A: Dimethyl dodecanedioate has a melting point near 30°C. If your lab is cool (20-22°C), the stock solution might contain micro-crystals that are invisible to the naked eye but act as nucleation sites for precipitation. Warming ensures a true molecular solution.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15607, Dimethyl dodecanedioate.[1] Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Standard protocol for HP-beta-CD solubilization).

  • EPA CompTox Chemicals Dashboard. Dimethyl dodecanedioate - Physicochemical Properties. Retrieved from [Link][1]

Sources

Controlling side reactions during methyl dodecanedioate polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl Dodecanedioate Polymerization Subject: Advanced Control of Side Reactions in Aliphatic Polyester Synthesis Ticket ID: #DDDA-POLY-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Precision of Long-Chain Aliphatics

Welcome to the technical support hub for Methyl Dodecanedioate (DDDA) polymerization. You are likely utilizing this C12-diester to synthesize high-performance polyamides (e.g., Nylon 6,12) or long-chain aliphatic polyesters.

While DDDA offers exceptional hydrolytic stability and flexibility due to its methylene spacing, this same flexibility introduces specific entropy-driven side reactions—primarily macrocyclization and thermal degradation—that can derail your target molecular weight (


) and polydispersity (PDI). This guide synthesizes mechanistic insights with field-proven troubleshooting protocols to restore control over your polymerization kinetics.

Module 1: The Cyclization Trap (Back-Biting)

The Issue: Your GPC traces show a bimodal distribution or a persistent low-molecular-weight tail, and the melt viscosity is lower than predicted by Carothers' equation.

The Mechanism: In step-growth polymerization, the chain end usually attacks another chain (intermolecular). However, the long flexible C12 chain of DDDA allows the active chain end to curl back and attack an ester linkage within its own backbone (intramolecular transesterification or "back-biting"). This creates thermodynamically stable macrocyclic oligomers that do not contribute to mechanical strength.

The Causality:

  • High Dilution: According to the Ruggli-Ziegler dilution principle, lower concentrations favor cyclization.

  • High Conversion: As linear chains grow, the concentration of end groups decreases, making the intramolecular "self-attack" statistically more probable relative to finding a distinct partner chain.

Visualizing the Pathway

The following diagram illustrates the competition between linear propagation and the back-biting side reaction.

ReactionPathways Monomers Monomers (DDDA + Diol) PrePolymer Linear Pre-Polymer (Oligomers) Monomers->PrePolymer Transesterification (-MeOH) HighPolymer High MW Polymer (Target Product) PrePolymer->HighPolymer Propagation (Vacuum/Heat) Cyclic Macrocyclic Oligomer (Byproduct) PrePolymer->Cyclic Back-biting (Intramolecular) HighPolymer->Cyclic Degradation (Equilibration) Cyclic->PrePolymer Ring-Opening (Entropy Driven)

Caption: Figure 1. Kinetic competition between linear propagation (green) and entropy-driven cyclization (red).

Protocol: Minimizing Cyclization
  • Melt Phase Priority: Avoid solution polymerization. Polymerizing in the melt (bulk) maximizes the concentration of polymer segments, favoring intermolecular reaction (Linear) over intramolecular reaction (Cyclic).

  • Solid-State Polymerization (SSP): If you cannot achieve target

    
     in the melt without cyclization:
    
    • Stop melt polymerization at

      
       Da.
      
    • Pelletize the prepolymer.

    • Heat pellets to

      
      C below 
      
      
      
      under high vacuum.
    • Why? In the crystalline solid state, chain mobility is restricted, physically preventing the "coiling" necessary for back-biting, while small end-groups can still diffuse and react.

Module 2: Thermal Degradation & Discoloration[1]

The Issue: The polymer turns yellow/brown, or viscosity drops after an initial rise.

The Mechanism: Aliphatic polyesters are susceptible to


-hydrogen scission  (also known as 

-elimination). At temperatures

C, the ester linkage cleaves to form a carboxylic acid and a terminal vinyl group (olefin).
  • Consequence 1: The vinyl group can crosslink or oxidize, causing color (yellowing).

  • Consequence 2: The carboxylic acid disrupts the stoichiometric balance (

    
    ), effectively capping the polymer growth.
    

Catalyst Interference: Titanium alkoxides (e.g., Ti(OBu)


), while effective, can reduce from Ti(IV) (colorless) to Ti(III) (colored) species if overheating occurs.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Yellowing Ti(IV) reduction or OxidationAdd antioxidant (Irganox 1010) at start. Switch to Germanium or Antimony catalyst if transparency is critical.
Viscosity Drop

-scission (Thermal)
Limit reaction temperature to

C. Reduce residence time.
Acid Value Spike Hydrolysis or EliminationEnsure feedstock moisture is

ppm. Check vacuum seal integrity.

Module 3: Stoichiometry & Ether Formation

The Issue: Molecular weight plateaus early. Adding more catalyst has no effect.

The Mechanism: For high molecular weight, the stoichiometric ratio (


) of functional groups must be exactly 1.00.
  • Volatility: DDDA is a methyl ester. If you apply vacuum too early, you may sublime the monomer before it reacts, shifting

    
    .
    
  • Etherification: Acidic catalysts can dehydrate diols (e.g., 1,4-butanediol) into cyclic ethers (THF) or linear ethers. This consumes the hydroxyl groups required for polymerization.

Protocol: The "Soft Vacuum" Ramp

To prevent monomer loss and ensure stoichiometry:

  • Stage 1 (Transesterification):

    • Pressure: Atmospheric (Nitrogen flow).

    • Temp:

      
      C – 
      
      
      
      C.
    • Goal: Remove

      
       of methanol. Do not apply vacuum yet.
      
  • Stage 2 (Pre-Polymerization):

    • Pressure: Ramp down to 200 mbar over 30 mins.

    • Temp: Ramp to

      
      C.
      
    • Goal: Remove oligomers and residual diol without flashing off DDDA.

  • Stage 3 (Polycondensation):

    • Pressure: Full vacuum (

      
       mbar).
      
    • Temp:

      
      C – 
      
      
      
      C.
    • Goal: Drive equilibrium to high MW.

Decision Logic for Stalled Reactions

Troubleshooting Start Problem: MW Stalled CheckDistillate Analyze Distillate (GC/NMR) Start->CheckDistillate THF_Found THF/Ether Detected? CheckDistillate->THF_Found DDDA_Found DDDA Detected? CheckDistillate->DDDA_Found Action1 Cause: Diol Dehydration Action: Reduce Acid/Catalyst Add excess Diol (2-5%) THF_Found->Action1 Yes Action2 Cause: Monomer Sublimation Action: Delay Vacuum Application Use Packed Column DDDA_Found->Action2 Yes

Caption: Figure 2. Diagnostic workflow for identifying stoichiometric imbalances.

Frequently Asked Questions (FAQ)

Q: Can I use sulfuric acid as a catalyst for DDDA polymerization? A: No. Strong Brønsted acids promote rapid etherification of the diol (side reaction) and color formation. Use Lewis acids like Titanium Tetrabutoxide (Ti(OBu)


) or Tin(II) Octoate (Sn(Oct)

) for better selectivity [1].

Q: Why is my distillate cloudy? A: A cloudy distillate often indicates the presence of cyclic oligomers or sublimed DDDA monomer co-distilling with the methanol/diol. This confirms you are applying vacuum too aggressively or running too hot.

Q: How do I remove the catalyst after the reaction? A: In most industrial applications, the catalyst is left in the matrix (ppm levels). If removal is critical (e.g., biomedical applications), dissolve the polymer in chloroform and precipitate in methanol, or use immobilized enzymes (Lipase B) for the polymerization, which can be filtered out [2].

References

  • Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating. Source: PubMed / National Institutes of Health URL:[Link]

  • Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. (Discusses metal-free and enzymatic alternatives). Source: ORBi / Advanced Drug Delivery Reviews URL:[Link]

  • Thermal Degradation of Polyesters: Part 1.

    
    -scission).
    Source: DTIC (Defense Technical Information Center)
    URL:[Link]
    
  • Transesterification - Mechanism and Catalysis. Source: Wikipedia (General reference for base/acid mechanisms). URL:[Link]

Vacuum distillation parameters for dodecanedioic acid monomethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dodecanedioic Acid Monomethyl Ester (DDAME)

Introduction: The Challenge of Purifying Dodecanedioic Acid Monomethyl Ester

Dodecanedioic acid monomethyl ester (DDAME) is a long-chain monoester dicarboxylic acid with significant utility in the synthesis of polymers, lubricants, and pharmaceutical intermediates. Its molecular structure, featuring both a carboxyl and an ester group, imparts a high boiling point and a propensity for thermal degradation, making purification a non-trivial challenge. Standard atmospheric distillation is unsuitable as the required temperatures would lead to decomposition, reduced yield, and the generation of impurities.[1][2]

This guide provides a comprehensive technical framework for the successful purification of DDAME using vacuum distillation. It is designed for researchers and drug development professionals, offering not just a protocol but the underlying scientific rationale to empower users to troubleshoot and adapt the methodology to their specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the required method for purifying DDAME? Vacuum distillation is essential because it lowers the boiling point of substances.[3] DDAME has a predicted atmospheric boiling point of over 350°C, a temperature at which significant decomposition would occur.[4] By reducing the system pressure, we can induce boiling at a much lower, non-destructive temperature (e.g., ~170°C at 3 mmHg), preserving the molecular integrity of the ester.[5][6] This technique is standard for separating high-boiling or thermally sensitive compounds.[1][7]

Q2: What are the critical physical properties of DDAME I need to know? Understanding the physical properties of your compound is the foundation for a successful distillation. The key parameters for DDAME are summarized below.

PropertyValueSource(s)Significance for Distillation
CAS Number 3903-40-0[4][8]Ensures you are working with the correct chemical entity.
Molecular Weight ~244.33 g/mol [4][5]Useful for calculating molar quantities and theoretical yields.
Appearance White to Yellow Solid[4]A significant color change (e.g., to dark brown) during distillation indicates decomposition.
Melting Point 48-52 °C[4][6][8]The compound must be molten before distillation can begin. The heating bath must exceed this temperature.
Boiling Point ~170 °C @ 3 mmHg (Torr) [5][6]This is your target distillation parameter. It dictates the required vacuum level and heating temperature.
Atmospheric Boiling Point 355.3 °C (Predicted)[4]Illustrates why atmospheric distillation is not feasible.

Q3: What are the primary impurities I should be concerned about? Impurities typically stem from the synthesis of DDAME. Common contaminants include:

  • Unreacted Dodecanedioic Acid (DDDA): The starting diacid has a much higher boiling point and will likely remain in the distillation flask as residue.[9]

  • Dimethyl Dodecanedioate: The diester byproduct has a boiling point close to the monoester and may co-distill. Fractional distillation (e.g., using a Vigreux or packed column) can help separate them.

  • Residual Methanol/Solvents: These are low-boiling impurities and should be removed under reduced pressure before heating for the main distillation.

  • Acid/Base Catalysts: Traces of catalysts used in esterification can promote decomposition at high temperatures and should be neutralized and removed during a pre-distillation workup.[10]

Q4: What are the most critical safety precautions for this procedure?

  • Implosion Hazard: Always inspect glassware for cracks or star fractures before starting. A vacuum creates a significant pressure differential, and flawed glassware can implode violently.[2] Use a safety shield.

  • Thermal Hazards: The distillation flask will be heated to >170°C. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.

  • Chemical Exposure: While DDAME itself is not highly toxic, its parent compound, dodecanedioic acid, can cause serious eye irritation.[9][11][12][13] Handle the material in a well-ventilated fume hood.

  • Decomposition Products: Thermal decomposition can lead to the release of irritating vapors, including carbon monoxide and carbon dioxide.[11] Ensure adequate ventilation.

Section 2: Recommended Experimental Protocol & Setup

This protocol assumes the user is starting with crude DDAME that may contain unreacted starting materials, catalysts, and solvents.

Step 1: Pre-Distillation Workup (Neutralization & Drying)

The causality behind this step is to remove non-volatile salts and acidic impurities that can interfere with the distillation and promote decomposition.

  • Dissolve the crude DDAME in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Wash the organic solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid catalyst, followed by a wash with saturated sodium chloride (brine) to remove the bulk of dissolved water.[10]

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent using a rotary evaporator. It is crucial to remove all low-boiling solvents to prevent pressure fluctuations during the high-vacuum stage.[2]

Step 2: Apparatus Assembly

A meticulously assembled, leak-free system is paramount for achieving the low pressure required for this distillation.

G cluster_setup Vacuum Distillation Setup cluster_vacuum Vacuum System flask Distilling Flask (with stir bar) column Short Path Head or Vigreux Column flask->column mantle Heating Mantle mantle->flask Heat thermometer Thermometer (bulb below sidearm) condenser Condenser column->condenser adapter Vacuum Adapter condenser->adapter receiver Receiving Flask adapter->receiver gauge Vacuum Gauge (Manometer) adapter->gauge To Vacuum trap Cold Trap (e.g., Dry Ice/Acetone) trap->gauge pump Vacuum Pump pump->trap

Caption: Diagram of a standard vacuum distillation apparatus.

Step 3: The Distillation Process
  • Place the dried, crude DDAME into a round-bottom flask, no more than half-full to prevent splashing.[10] Add a magnetic stir bar; boiling chips are ineffective under vacuum.[2]

  • Assemble the glassware as shown in the diagram. Use a thin, uniform layer of vacuum grease on all ground-glass joints to ensure a good seal.

  • Begin vigorous stirring. A vortex should be visible.

  • Turn on the cooling water to the condenser.

  • Slowly and carefully apply the vacuum. The system pressure should drop steadily. If it does not, there is a leak that must be found and sealed.

  • Once a stable vacuum of approximately 3 mmHg is achieved, begin to slowly heat the distillation flask.

  • The temperature of the heating mantle will be significantly higher than the vapor temperature. Increase the heat gradually until you observe vapor rising into the distillation head.

  • The product should begin to distill when the vapor temperature at the thermometer reads ~170°C . Record the temperature range and the pressure. A stable boiling point indicates a pure substance is distilling.

  • Collect the distilled DDAME, which should be a clear, colorless to pale-yellow liquid that will solidify upon cooling.

  • Once the distillation is complete, first remove the heating mantle and allow the system to cool before slowly and carefully venting the apparatus to atmospheric pressure.

Section 3: Troubleshooting Guide

Encountering issues during vacuum distillation is common. This guide addresses the most frequent problems.

G problem_node problem_node cause_node cause_node solution_node solution_node P1 Problem: No Product Distilling C1a Cause: Temperature too low P1->C1a C1b Cause: Vacuum not low enough P1->C1b C1c Cause: System Leak P1->C1c P2 Problem: Unstable Vacuum C2a Cause: Poorly sealed joints P2->C2a C2b Cause: Cracked glassware P2->C2b C2c Cause: Pump issue P2->C2c P3 Problem: Product is Dark/Decomposed C3a Cause: Pot temperature too high P3->C3a C3b Cause: Residual acid/base P3->C3b P4 Problem: Violent Bumping/Foaming C4a Cause: Heating too rapidly P4->C4a C4b Cause: Stirring is inadequate P4->C4b C4c Cause: Grease contamination P4->C4c S1a Solution: Increase mantle temperature slowly C1a->S1a S1b Solution: Check pump & gauge. Aim for <5 mmHg C1b->S1b S1c Solution: Cool, vent, and re-grease all joints C1c->S1c S2a Solution: Inspect and re-grease joints C2a->S2a S2b Solution: Cool, vent, and replace damaged item C2b->S2b S2c Solution: Check pump oil and service pump C2c->S2c S3a Solution: Reduce heat. Use a fractionating column C3a->S3a S3b Solution: Perform pre-distillation workup C3b->S3b S4a Solution: Reduce heat and apply gradually C4a->S4a S4b Solution: Increase stir speed to create a deep vortex C4b->S4b S4c Solution: Disassemble, clean, and use grease sparingly C4c->S4c

Caption: A logical workflow for troubleshooting common vacuum distillation issues.

Issue Potential Cause Recommended Solution & Explanation
No Product Distilling 1. Temperature Too Low: The vapor pressure of DDAME is not yet high enough to allow for boiling. 2. Pressure Too High: The vacuum is insufficient to lower the boiling point to the current temperature.1. Increase Mantle Temperature: Gradually increase the heat setting on the mantle. Be patient, as large flasks take time to heat. 2. Improve Vacuum: Check for leaks in all joints. Ensure the vacuum pump is functioning correctly and the cold trap is effective. The pressure should be stable and below 5 mmHg.[7]
Product is Dark or Appears Decomposed 1. Excessive Heat: The residence time in the distillation flask at a very high temperature is causing thermal degradation.[1] 2. Contamination: Residual acidic or basic impurities are catalyzing decomposition.1. Reduce Temperature: Lower the heating mantle temperature. If necessary, slightly reduce the vacuum level to allow distillation at a manageable temperature. 2. Re-Purify: Stop the distillation and perform the pre-distillation workup (Section 2, Step 1) on the crude material.
System "Bumps" or Foams Violently 1. Heating Too Rapidly: Superheating of the liquid is occurring, followed by sudden, violent boiling. 2. Inadequate Stirring: The liquid is not being agitated effectively, leading to localized superheating.[2] 3. Contamination: Vacuum grease or other contaminants have entered the distillation flask.[10]1. Reduce and Re-apply Heat: Lower the temperature and allow the liquid to settle, then increase the heat much more gradually. 2. Increase Stir Rate: Ensure the stir bar is coupled with the stir plate and spinning fast enough to create a deep vortex in the liquid. 3. Clean and Restart: This is difficult to fix mid-distillation. The best course is to stop, clean the flask, and restart with fresh, clean material.
Vacuum Level is Unstable or Poor 1. System Leaks: Air is entering the system through poorly sealed joints, hoses, or cracks. 2. Pump Inefficiency: The vacuum pump oil is old, or the pump requires servicing.1. Check All Connections: Carefully inspect every joint. Often, a slight twist or re-application of grease is sufficient. Check all tubing for cracks or loose fittings. 2. Service the Pump: Check the pump oil level and color; replace if it appears cloudy or dark. Ensure the pump is adequately warmed up.

Section 4: Post-Distillation Purity Assessment

After distillation, it is crucial to verify the purity of the collected DDAME. Standard methods include:

  • Melting Point Analysis: A sharp melting point within the literature range (48-52°C) is a strong indicator of high purity.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a quantitative measure of purity and can identify any co-distilled impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and reveal the presence of impurities.

References

  • Sciencemadness Community. (2020). Distilling esters with very high boiling points? Sciencemadness Discussion Board. [Link]

  • Organic Syntheses. (n.d.). Docosanedioic acid. Retrieved from [Link]

  • Japan Chemical Industry Association. (2016). Product Safety Summary for Dodecanedioic Acid. [Link]

  • Pressure Control Solutions. (2019). Vacuum Distillation issues? Retrieved from [Link]

  • CPAchem. (2023). Safety data sheet - Dodecanoic acid-methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529747A - Purification method of dodecanedioic acid.
  • ResearchGate. (2025). Separation and purification of dodecanedioic acid from its homologous compounds by falling film crystallization. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Google Patents. (n.d.). US3714244A - Method for purifying 1,12-dodecanedioic acid.
  • National Center for Biotechnology Information. (n.d.). Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. Retrieved from [Link]

  • Busch Australia. (n.d.). Vacuum Distillation. Retrieved from [Link]

Sources

Technical Guide: Minimizing Diester Formation in Monoester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Statistical Challenge

In the synthesis of monoesters from symmetric diols (e.g., ethylene glycol, hydroquinone) or dicarboxylic acids, the primary adversary is statistical probability. In a standard Fischer esterification where reaction rates for the first (


) and second (

) hydroxyl groups are roughly equivalent (

), a 1:1 stoichiometric mixture yields a statistical distribution of 25% diester, 50% monoester, and 25% unreacted starting material (Flory-Stockmayer distribution).

To break this statistical ceiling without resorting to wasteful excess (e.g., 10 equivalents of diol), one must employ kinetic gating , steric shielding , or enzymatic recognition . This guide details three high-fidelity protocols to maximize monoester selectivity.

Protocol A: The "Self-Terminating" Cyclic Anhydride Method

Best for: Creating carboxylic acid-functionalized monoesters (Hemiesters).

This is the most robust chemical method because it is thermodynamically self-limiting. The reaction involves the ring-opening of a cyclic anhydride (e.g., succinic, glutaric, or maleic anhydride) by a diol.

The Mechanism

Upon nucleophilic attack by the first hydroxyl group, the anhydride ring opens to form a monoester with a terminal carboxylic acid. Under the specific reaction conditions (mild base), this free acid is not electrophilic enough to react with the second hydroxyl group, effectively "locking" the molecule at the monoester stage.

Experimental Workflow

Reagents:

  • Symmetric Diol (1.0 equiv)

  • Cyclic Anhydride (0.95 - 1.0 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Base: Triethylamine (

    
    ) (1.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the diol and

    
     in anhydrous DCM under 
    
    
    
    atmosphere.
  • Activation: Add DMAP.[1] Cool to 0°C if the diol is primary and highly reactive; otherwise, maintain Room Temperature (RT).

  • Addition: Add the cyclic anhydride portion-wise over 15 minutes.

    • Critical Control Point: Do not add the diol to the anhydride. Adding anhydride to the diol ensures the concentration of the electrophile remains low relative to the nucleophile initially.

  • Monitoring: Stir for 4–12 hours. Monitor via TLC (stain with Bromocresol Green to visualize the free acid).

  • Workup: Wash with 1M HCl (to protonate the carboxylic acid)

    
     Brine 
    
    
    
    Dry over
    
    
    .
Why This Works (Logic Check)

The product is a hemi-ester . To form a diester, the newly formed carboxylic acid tail would need to be activated (e.g., by DCC/EDC) to react with another alcohol. Without a coupling reagent, the reaction stops dead at the mono-stage.

CyclicAnhydride cluster_0 Reactants cluster_1 Transition State cluster_2 Product Diol Symmetric Diol (HO-R-OH) RingOpen Nucleophilic Attack (Ring Opening) Diol->RingOpen DMAP/Et3N Anhydride Cyclic Anhydride (Succinic/Glutaric) Anhydride->RingOpen Monoester Monoester-Acid (HO-R-O-CO-R'-COOH) RingOpen->Monoester Diester Diester Formation (BLOCKED) Monoester->Diester Requires Activation (e.g., EDC/DCC)

Figure 1: The self-terminating mechanism of cyclic anhydride ring opening. The free acid product is unreactive toward further esterification under non-activating conditions.

Protocol B: Enzymatic Desymmetrization (Lipase Catalysis)

Best for: Primary diols, mild conditions, and high-value substrates.

Lipases (specifically Candida antarctica Lipase B, immobilized as Novozym 435) offer exquisite selectivity.[2] The enzyme's active site creates a "steric gate" that often precludes the entry of a molecule that has already been esterified, or the solvent conditions favor precipitation of the monoester.

Experimental Workflow

Reagents:

  • Diol (1.0 equiv)[3]

  • Acyl Donor: Vinyl Acetate or Ethyl Acetate (Excess, often used as solvent)

  • Catalyst: Novozym 435 (10–20% w/w relative to substrate)

  • Solvent: Toluene or MTBE (if not using acyl donor as solvent)

Step-by-Step:

  • Setup: Suspend the diol and Novozym 435 in the organic solvent.

  • Acyl Donor Addition: Add Vinyl Acetate (irreversible acyl donor).

    • Why Vinyl Acetate? The byproduct is acetaldehyde (tautomerizes from vinyl alcohol), which is non-nucleophilic and drives the equilibrium forward.

  • Incubation: Shake/stir at 30–40°C.

    • Caution: Do not use magnetic stir bars with immobilized enzymes for long periods as they grind the beads, reducing activity. Use an orbital shaker.

  • Termination: Filter off the enzyme beads (can be recycled).

  • Purification: Evaporate solvent. Flash chromatography is often minimal due to high selectivity (>95%).

Protocol C: Organotin-Mediated Selective Alkylation/Acylation

Best for: Polyols, Carbohydrates, and 1,2-diols (Vicinal diols).

This method utilizes Dibutyltin Oxide (


) to form a stannylene acetal intermediate.[4][5] This intermediate activates the oxygen atoms but, due to the dimeric or oligomeric structure of the tin complex in solution, often renders one oxygen significantly more nucleophilic than the other, or allows for regiospecific attack.
Experimental Workflow

Reagents:

  • Polyol/Diol (1.0 equiv)[3]

  • 
     (1.0 equiv)[4]
    
  • Electrophile: Acyl Chloride or Alkyl Halide (1.0 - 1.1 equiv)

  • Solvent: Methanol (for acetal formation), Toluene (for reaction)

Step-by-Step:

  • Stannylene Formation: Reflux Diol and

    
     in Methanol (or Benzene/Toluene) with a Dean-Stark trap to remove water.
    
  • Solvent Swap: Evaporate Methanol; re-dissolve the stannylene acetal in anhydrous Toluene or DCM.

  • Reaction: Add the electrophile (e.g., Benzoyl Chloride).

    • Note: The reaction is often instantaneous.

  • Quench: Add water or dilute bicarbonate to hydrolyze the Sn-O bond.

  • Workup: Filter off the tin salts (or use KF on silica to sequester tin) and purify the monoester.

Stannylene cluster_intermediate Activation Step Diol Vicinal Diol (1,2-diol) Acetal Stannylene Acetal (Five-membered ring) Diol->Acetal - H2O (Dean-Stark) TinOxide Dibutyltin Oxide (Bu2SnO) TinOxide->Acetal Monoester Regioselective Monoester Acetal->Monoester + Electrophile (Nucleophilic attack directed by Sn) Electrophile Acyl Chloride (R-COCl)

Figure 2: Stannylene acetal activation pathway. The tin atom coordinates the oxygens, enhancing nucleophilicity while providing regiochemical control.

Comparative Data Summary

FeatureCyclic AnhydrideEnzymatic (Lipase)Organotin MethodStatistical (High Dilution)
Monoester Selectivity High (>98%) Very High (>95%) High (Regioselective)Low (50-60%)
Atom Economy 100% (No leaving group)High (if vinyl acetate used)Moderate (Tin waste)Poor (Excess diol waste)
Substrate Scope Any nucleophilic -OHSterically unhindered 1° -OH1,2-diols (Vicinal)Universal
Scalability ExcellentGood (Enzyme cost)Moderate (Tin toxicity)Good
Primary Risk Acid sensitivity of productEnzyme denaturationToxic byproductsSeparation difficulty

Troubleshooting & FAQs

Q: I am using the Cyclic Anhydride method, but I see diester forming. Why?

  • Diagnosis: You likely used a coupling reagent (EDC/DCC) in the pot or heated the reaction excessively in the presence of an acid catalyst, promoting Fischer esterification of the free acid tail with remaining diol.

  • Fix: Ensure the reaction is run with base catalysis only (DMAP/TEA). Do not add carbodiimides until the monoester is isolated if you intend to derivatize further.

Q: My enzymatic reaction conversion is stuck at 50%.

  • Diagnosis: If you are using a reversible acyl donor (like ethyl acetate), the ethanol byproduct is competing with the diol for the enzyme active site (equilibrium limitation).

  • Fix: Switch to an irreversible acyl donor like Vinyl Acetate or Isopropenyl Acetate. The enol byproduct tautomerizes to a ketone/aldehyde, preventing the reverse reaction.

Q: How do I remove the tin residues from the Stannylene reaction?

  • Protocol: Tin residues can be notoriously difficult to remove.

    • KF/Silica: Mix the crude reaction mixture with Potassium Fluoride (KF) impregnated on Silica Gel. The Fluoride has a high affinity for Tin, forming insoluble fluorostannates.

    • Tartrate Wash: Wash the organic layer with saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).

Q: Can I just use high dilution for a standard acid chloride reaction?

  • Insight: Yes, but to achieve >90% monoester statistically, you generally need a 10:1 ratio of Diol:Acid Chloride . This creates a massive downstream bottleneck in removing the 9 equivalents of unreacted diol (especially if it has a high boiling point like some PEG derivatives). The methods above are superior for process efficiency.

References

  • Cyclic Anhydride Ring Opening

    • Mechanism & Kinetics: "Cyclic anhydride ring opening reactions: theory and application." PubMed.[1][2] Available at: [Link]

    • Synthetic Utility: "Monolithic stationary phases prepared via cyclic anhydride ring-opening polymerization."[6] RSC Analytical Methods. Available at: [Link]

  • Enzymatic Monoesterification

    • Lipase Selectivity: "Maximized lipase-catalysed production of a monoester of ferulic acid derivatives." RSC Advances. Available at: [Link]

    • Protocol Optimization: "Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives." MDPI Molecules. Available at: [Link]

  • Stannylene Acetal Method

    • Regioselectivity:[2][5][7] "Regioselective formation of 6-O-acylsucroses and 6,3'-di-O-acylsucroses via the stannylene acetal method." Carbohydrate Research. Available at: [Link]

    • Mechanism: "The structures and reactions of stannylene acetals from carbohydrate-derived trans-diols." Canadian Journal of Chemistry. Available at: [Link]

  • Flow Chemistry Approaches

    • Process Control: "Selective Monoprotection of Symmetrical Diols in a Flow Reactor." International Journal of Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

Comparative H-NMR Spectrum Analysis: Dodecanedioic Acid Monomethyl Ester (DDAME)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis designed for researchers and analytical scientists. It moves beyond basic spectral listing to provide a comparative, decision-making framework for characterizing Dodecanedioic Acid Monomethyl Ester (DDAME).

Executive Summary & Application Context

Dodecanedioic Acid Monomethyl Ester (DDAME) (CAS: 3903-40-0) is a critical desymmetrized intermediate used in the synthesis of semi-crystalline polyamides (e.g., Nylon 6,12 derivatives), fragrances, and pharmaceuticals.

In synthetic workflows, DDAME is typically produced via the statistical esterification of dodecanedioic acid (DDDA) or the partial hydrolysis of dimethyl dodecanedioate (DM-DDDA). Consequently, the "performance" of an analytical method is defined by its ability to distinguish the target mono-ester from its symmetric diacid precursor and diester byproduct .

This guide compares the H-NMR spectral signatures of these three species, establishing a self-validating protocol for purity assessment without the need for chromatographic separation (GC/HPLC) during early-stage monitoring.

Structural Analysis & Theoretical Assignments

The DDAME molecule (


) possesses a long aliphatic chain with distinct termini: a polar carboxylic acid and a methyl ester.

Molecular Structure: HOOC - (CH₂)_α - (CH₂)_β - (CH₂)₆ - (CH₂)_β' - (CH₂)_α' - COOCH₃

Key Proton Environments:
  • Methoxy Singlet (-OCH₃): The most diagnostic peak for ester quantification.

  • 
    -Methylenes (-CH₂-C=O):  Two distinct environments exist—one adjacent to the acid and one adjacent to the ester.
    
  • Bulk Methylenes: The internal chain protons which often overlap.

  • Carboxylic Acid Proton (-COOH): Highly solvent-dependent (visible in DMSO-

    
    , often invisible or broad in CDCl
    
    
    
    ).

Comparative Spectral Performance (The "Triad" Analysis)

The core challenge is distinguishing the mono-ester from the statistical mixture. The following table contrasts the H-NMR performance of DDAME against its alternatives.

Table 1: Comparative Chemical Shifts (in CDCl , 300+ MHz)
Proton AssignmentTypeDDDA (Diacid) DDAME (Target) DM-DDDA (Diester)
-OCH₃ SingletAbsent 3.66 ppm (3H) 3.66 ppm (6H)

-CH₂ (Acid)
Triplet2.34 ppm (4H)2.34 ppm (2H)Absent

-CH₂ (Ester)
TripletAbsent2.30 ppm (2H)2.30 ppm (4H)

-CH₂
Multiplet~1.63 ppm (4H)~1.62 ppm (4H)~1.61 ppm (4H)
Bulk -(CH₂)₆- Broad1.28 ppm (12H)1.28 ppm (12H)1.28 ppm (12H)
-COOH Broad~11.0 ppm (2H)~11.0 ppm (1H)Absent

*Note: Acid proton visibility is poor in CDCl


 due to exchange; DMSO-d

is recommended for -COOH quantification.
Critical Differentiation Logic
  • Vs. Diacid: The appearance of the methoxy singlet at 3.66 ppm is the primary indicator of esterification.

  • Vs. Diester: The splitting of the

    
    -methylene region is the key. In the diester, you see a single triplet at 2.30 ppm. In the mono-ester (DDAME), high-field instruments (≥300 MHz) resolve two distinct triplets separated by approx. 0.04 ppm (2.34 ppm for acid-side, 2.30 ppm for ester-side).
    

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for identifying DDAME in a crude reaction mixture.

NMR_Logic_Flow Sample Crude Reaction Sample (Dissolved in CDCl3) MethoxyCheck Check 3.66 ppm Region (Methoxy Singlet) Sample->MethoxyCheck AlphaCheck Analyze 2.30 - 2.35 ppm Region (Alpha-Methylenes) MethoxyCheck->AlphaCheck Peak Present Result_Diacid Outcome: Unreacted Diacid (No OMe peak) MethoxyCheck->Result_Diacid No Peak Result_Diester Outcome: Diester Byproduct (Single Triplet @ 2.30 ppm) AlphaCheck->Result_Diester 1 Triplet (Integration 4H) Result_Target Outcome: DDAME (Target) (Two Triplets: 2.34 & 2.30 ppm) AlphaCheck->Result_Target 2 Triplets (Integration 2H:2H)

Figure 1: Decision tree for identifying DDAME based on H-NMR spectral features in Chloroform-d.

Experimental Protocol

To ensure reproducibility and accurate integration (E-E-A-T), follow this standardized protocol.

A. Sample Preparation[1][2]
  • Solvent Choice:

    • Routine Purity (CDCl

      
      ):  Best for resolving the 
      
      
      
      -methylene splitting (2.30 vs 2.34 ppm).
    • Acid Confirmation (DMSO-

      
      ):  Use if quantifying the -COOH proton is strictly required (shifts -COOH to ~12.0 ppm).
      
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. High concentrations can cause peak broadening due to dimerization of the acid group.

  • Filtration: If the sample contains undissolved diacid (common in CDCl

    
    ), filter through a cotton plug to avoid baseline distortion.
    
B. Acquisition Parameters (Recommended)
  • Frequency: 300 MHz minimum (600 MHz preferred for clear

    
    -CH2 separation).
    
  • Pulse Sequence: Standard 1H ZG (Zero-Go).

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: The methoxy protons (isolated spin system) and the long alkyl chain protons have different T1 relaxation times. A short D1 will under-integrate the methoxy peak, leading to false purity calculations.

  • Scans: 16–32 scans are sufficient for >95% purity samples.

C. Data Processing
  • Referencing: Calibrate residual CHCl

    
     to 7.26 ppm  (or DMSO quintet to 2.50 ppm).
    
  • Integration Strategy:

    • Set the Bulk Methylene peak (1.28 ppm) to 12H as the internal reference standard.

    • Verify the Methoxy singlet (3.66 ppm). Target = 3H .

    • Verify the

      
      -methylene region (2.25–2.40 ppm). Target = 4H total  (2H acid-side + 2H ester-side).
      

Structural Assignment Map

The following diagram maps the specific protons of DDAME to their chemical shifts, visualizing the asymmetry of the molecule.

Figure 2: Chemical shift mapping for Dodecanedioic Acid Monomethyl Ester in CDCl


.

Troubleshooting & Common Pitfalls

  • Overlapping Alpha-Protons:

    • Issue: On low-field instruments (<300 MHz), the 2.30 ppm and 2.34 ppm triplets may merge into a multiplet.

    • Solution: Do not rely solely on splitting. Use the integration ratio of Methoxy (3.66 ppm) : Total Alpha (2.3 ppm) .

      • Ratio 3:4 = Pure Mono-ester.

      • Ratio > 3:4 (e.g., 6:4) = Contamination with Diester.

      • Ratio < 3:4 = Contamination with Diacid.

  • Water Peak Interference:

    • In non-dry CDCl

      
      , the water peak appears around 1.56 ppm, often overlapping with the 
      
      
      
      -methylene multiplet (~1.6 ppm). Ensure solvents are stored over molecular sieves.
  • Trace Alcohol:

    • If synthesized via methanolysis, trace methanol may appear at 3.49 ppm. Do not confuse this with the ester methoxy at 3.66 ppm.

References

  • National Institute of Standards and Technology (NIST). Dodecanedioic acid, dimethyl ester Mass Spectrum & Data. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3] (Authoritative text for general ester/acid shift rules).

Sources

Technical Guide: FTIR Characterization of Methyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ester Bonds Content Type: Publish Comparison Guide

Executive Summary

Methyl Dodecanedioate (Dimethyl dodecanedioate, CAS: 1731-79-9) is a critical intermediate in the synthesis of high-performance polymers (nylons), lubricants, and pharmaceutical actives. Its purity—specifically the integrity of the ester bond and the absence of free carboxylic acid precursors—is the primary quality attribute (CQA) monitored during production.

This guide provides a rigorous spectral analysis of Methyl Dodecanedioate, focusing on the infrared signature of the ester functionality. Unlike generic spectral lists, this document compares the analyte against its primary impurity (Dodecanedioic Acid) and structural analogs, providing a self-validating framework for researchers using Fourier Transform Infrared (FTIR) spectroscopy.

Spectral Analysis: The Ester Signature

The infrared spectrum of Methyl Dodecanedioate is dominated by the vibrational modes of the ester group (


) and the long aliphatic chain.
2.1 Characteristic Peak Assignments

The following table synthesizes experimental data for Methyl Dodecanedioate, distinguishing it from generic fatty acid methyl esters (FAMEs).

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Ester Carbonyl C=O[1][2][3] Stretch 1738 – 1745 Strong Primary ID. Shifts significantly from acid precursor (~1700 cm⁻¹).
Ester Alkoxy C-O-C Stretch 1170 – 1245 Strong Secondary ID. Often appears as a doublet or complex band (asymmetric/symmetric).
Methoxy Group O-CH₃ Deformation ~1435 – 1445 MediumDistinguishes methyl esters from ethyl/propyl analogs.
Methoxy Group O-CH₃ Stretch ~1196 MediumSpecific to methyl esters; absent in longer chain alcohol esters.
Aliphatic Chain C-H Stretch (asym)2920 – 2930StrongIndicates the dodecyl backbone (CH₂).
Aliphatic Chain C-H Stretch (sym)2850 – 2855StrongConfirms long-chain hydrocarbon nature.
Methylene CH₂ Scissoring~1465MediumOverlaps with methyl deformations; confirms linear chain.
Methylene CH₂ Rocking~720WeakCharacteristic of long-chain alkanes (

).[4]

Expert Insight: The "Ester Rule" for QC is the 1740/1200 split . If you see a sharp carbonyl at 1740 cm⁻¹ but lack the intense C-O stretching sequence between 1150–1250 cm⁻¹, the sample is likely a ketone or aldehyde, not an ester.

Comparative Analysis: Product vs. Impurities

The true power of FTIR in this context is not just identification, but differentiation . The most common failure mode in Methyl Dodecanedioate synthesis is incomplete esterification of Dodecanedioic Acid (DDDA).

3.1 Methyl Dodecanedioate vs. Dodecanedioic Acid (Precursor)

This comparison is the basis for reaction monitoring.

  • Carbonyl Shift: The acid dimer C=O appears at 1690–1710 cm⁻¹ . Upon esterification, this band shifts upward to 1738–1745 cm⁻¹ . A "doublet" in the carbonyl region indicates a mixture of product and unreacted starting material.

  • Hydroxyl Disappearance: The acid is characterized by a massive, broad O-H stretch spanning 2500–3300 cm⁻¹ . The pure methyl ester spectrum is "clean" in this region (above 3000 cm⁻¹), containing only sharp C-H peaks.

3.2 Methyl vs. Ethyl Dodecanedioate

While chemically similar, the methyl ester has distinct spectral features useful for verifying the alcohol source.

  • Methyl Ester: Distinct sharp peak at ~1435 cm⁻¹ (O-CH₃ deformation) and ~1196 cm⁻¹ .

  • Ethyl Ester: The O-CH₂-CH₃ group introduces a C-H deformation band near 1375 cm⁻¹ (umbrella mode of the terminal methyl) which is absent or significantly different in the methyl ester.

Visualization of Spectral Logic

The following diagram maps the logical flow a scientist should use when interpreting the spectrum to validate the methyl ester bond.

SpectralLogic Start Unknown Spectrum CheckRegion1 Check 1735-1750 cm⁻¹ Start->CheckRegion1 Decision1 Sharp Peak? CheckRegion1->Decision1 CheckRegion2 Check 2500-3300 cm⁻¹ Decision1->CheckRegion2 Yes ResultOther Other Carbonyl (Ketone/Aldehyde) Decision1->ResultOther No (or shifted <1720) Decision2 Broad OH Band? CheckRegion2->Decision2 CheckRegion3 Check 1150-1250 cm⁻¹ Decision2->CheckRegion3 No (Clean Baseline) ResultAcid Contaminated: Dodecanedioic Acid Decision2->ResultAcid Yes (Incomplete Rxn) ResultEster Confirmed: Methyl Dodecanedioate CheckRegion3->ResultEster Strong C-O Stretch Found

Figure 1: Decision logic for validating Methyl Dodecanedioate purity against acid precursors.

Experimental Protocol: ATR-FTIR Analysis

This protocol utilizes Attenuated Total Reflectance (ATR), the industry standard for liquid esters, eliminating the need for KBr pellets.

5.1 Equipment & Parameters
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.[5]

  • Scans: 32 (Routine) or 64 (High Precision).

  • Range: 4000 – 600 cm⁻¹.

5.2 Step-by-Step Workflow
  • System Validation (Self-Check):

    • Clean crystal with isopropanol.

    • Run a "Preview" scan. Requirement: The energy curve must be smooth; any peaks indicate contamination.

  • Background Acquisition:

    • Acquire background (air) spectrum. This subtracts atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Application:

    • Using a glass pipette, place one drop (approx. 20 µL) of Methyl Dodecanedioate on the center of the crystal.

    • Note: If the sample is solid (MP ~43°C), use the pressure clamp to ensure contact, or gently warm the crystal if equipped.

  • Acquisition:

    • Collect sample spectrum.[5][6][7][8][9][10]

  • Post-Run Cleaning:

    • Wipe with ethanol immediately. Esters can etch certain crystal mounts if left prolonged.

5.3 Workflow Visualization

ATRWorkflow Setup 1. Clean Crystal (Isopropanol) Background 2. Acquire Background (Air Spectrum) Setup->Background Sample 3. Apply Sample (1 Drop / 20µL) Background->Sample Scan 4. Acquire Spectrum (32 Scans, 4cm⁻¹) Sample->Scan QC 5. QC Check: CO₂ peaks at 2350? Scan->QC Reprocess Atmospheric Correction QC->Reprocess Yes Final 6. Export Data QC->Final No Reprocess->Final

Figure 2: Standardized ATR-FTIR workflow for liquid ester analysis.

References
  • NIST Mass Spectrometry Data Center. Dodecanedioic acid, dimethyl ester - IR Spectrum.[11][12] National Institute of Standards and Technology.[6] Link

  • BenchChem. A Comparative Guide to FT-IR Spectra of Esterification Reactions.Link

  • Spectroscopy Online. Infrared Analysis of Fatty Acid Methyl Esters (FAMEs).Link

  • ResearchGate. Comparison FTIR spectrum of Dodecanedioic Acid and Esters.Link

  • LibreTexts Chemistry. Infrared Spectra of Common Functional Groups: Esters and Acids.Link

Sources

Publish Comparison Guide: GC-MS Fragmentation and Analytical Performance of Dodecanedioic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

Dodecanedioic acid monomethyl ester (DDAME; monomethyl dodecanedioate) is a 12-carbon aliphatic dicarboxylic acid monoester (MW = 244.33 g/mol ). In drug development and industrial biocatalysis, DDAME frequently emerges as a critical intermediate, particularly during the terminal (


)-oxyfunctionalization of fatty acid methyl esters by monooxygenase-based whole-cell biocatalysts[1].

Accurate quantification and structural verification of DDAME via Gas Chromatography-Mass Spectrometry (GC-MS) require distinguishing it from its free diacid and diester counterparts. Because DDAME is an asymmetric molecule possessing both a methyl ester and a free carboxylic acid terminus, its electron ionization (EI) fragmentation pattern is highly diagnostic but analytically demanding due to the polarity of the free carboxyl group.

Mechanistic GC-MS Fragmentation Analysis

Under standard 70 eV electron ionization, aliphatic dicarboxylic acid monoesters exhibit a predictable but complex fragmentation cascade[2][3]. The molecular ion


 at m/z 244 is typically weak or absent due to rapid 

-cleavage and rearrangement processes.

The structural asymmetry of DDAME allows for the simultaneous observation of fragmentation pathways characteristic of both free acids and methyl esters:

  • Ester Terminus Diagnostics: The base peak is almost universally the McLafferty rearrangement ion at m/z 74

    
    . Alpha-cleavage at the ester end results in the loss of a methoxy radical (
    
    
    
    Da), yielding the m/z 213
    
    
    ion, and the loss of the ester radical (
    
    
    Da), yielding m/z 171
    
    
    .
  • Carboxylic Acid Terminus Diagnostics: The free acid end undergoes its own McLafferty rearrangement, producing the m/z 60

    
     ion. Additionally, the dehydration of the free carboxyl group yields a characteristic m/z 226 
    
    
    
    ion.

Expert Insight: The dual presence of m/z 74 and m/z 60 is the definitive isotopic and structural fingerprint of a monoester. If the molecule were fully derivatized or fully esterified, the m/z 60 peak would shift or disappear entirely.

Fragmentation M DDAME [M]+• m/z 244 (Weak) M_31 [M - OCH3]+ m/z 213 M->M_31 -•OCH3 (α-Cleavage) M_18 [M - H2O]+• m/z 226 M->M_18 -H2O (Carboxyl Dehydration) M_73 [M - CH2COOCH3]+ m/z 171 M->M_73 -•CH2COOCH3 (α-Cleavage) McL_74 Ester McLafferty m/z 74 (Base Peak) M->McL_74 γ-H Transfer (Ester) McL_60 Acid McLafferty m/z 60 M->McL_60 γ-H Transfer (Acid)

GC-MS EI (70 eV) fragmentation pathways of dodecanedioic acid monomethyl ester.

Comparative Performance: Monoester vs. Alternatives

When designing an analytical workflow, researchers must choose whether to analyze the monoester directly, hydrolyze it to the free diacid, or fully esterify it to the diester. The table below objectively compares the analytical performance of these three states.

Analytical ParameterDodecanedioic Acid (Free Diacid)DDAME (Monoester)Dodecanedioic Acid Dimethyl Ester
Derivatization Required? Yes (Double derivatization needed)Yes (Single derivatization recommended)No (Inject directly)
Volatility & Peak Shape Poor; severe tailing due to dual hydrogen bonding[4].Moderate; slight tailing without derivatization.Excellent; sharp, symmetrical peaks.
Diagnostic Base Peak m/z 60 (or m/z 73 if TMS derivatized)m/z 74m/z 74
Distinguishability of Termini Symmetric (Cannot distinguish ends)Asymmetric (Ideal for tracking

-oxidation)
Symmetric (Cannot distinguish ends)
Sample Prep Complexity High (Requires harsh extraction and extended derivatization)Medium (Standard BSTFA protocol)Low (Simple solvent extraction)

Causality of Choice: While the dimethyl ester offers the best chromatographic peak shape without derivatization, it masks the biological origin of the termini. In metabolic tracing or biocatalysis[1], retaining the monoester state and derivatizing only the free acid end (forming a TMS-methyl mixed ester) allows researchers to definitively prove which end of the carbon chain was enzymatically oxidized.

Self-Validating Experimental Protocol

To prevent the free carboxylic acid moiety of DDAME from interacting with the silanol groups on the GC column (which causes peak tailing and signal loss), a silylation derivatization step using BSTFA + 1% TMCS is strictly required[5][6].

Step-by-Step Methodology

1. Sample Extraction & Internal Standard Addition:

  • Spike 100 µL of the biological/reaction sample with 10 µL of an internal standard (e.g., heptadecanedioic acid, 1 mg/mL) to correct for extraction recovery variations[7].

  • Add 500 µL of methyl tert-butyl ether (MTBE) and 250 µL of methanol. Vortex vigorously for 2 minutes to partition the lipids.

  • Centrifuge at 3000 × g for 10 minutes at 4°C. Transfer the upper organic layer to a clean GC vial.

2. Drying & Derivatization:

  • Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure nitrogen.

  • Add 50 µL of pyridine and 50 µL of BSTFA containing 1% TMCS to the dried residue[6][8].

  • Seal the vial and incubate at 70°C for 60 minutes to ensure complete conversion of the free carboxyl group to a trimethylsilyl (TMS) ester.

3. GC-MS Acquisition Parameters:

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Injection: 1 µL, splitless mode, injector temperature at 250°C.

  • Oven Program: Initial hold at 80°C for 2 min, ramp at 10°C/min to 280°C, final hold for 5 min.

  • MS Conditions: Electron ionization at 70 eV, source temperature 230°C, scanning m/z 40–400[9][10].

Workflow S1 Sample Extraction (+ Internal Standard) S2 N2 Drying & Solvent Removal S1->S2 S3 Derivatization (BSTFA + 1% TMCS, 70°C) S2->S3 S4 GC Separation (DB-5MS Column) S3->S4 S5 EI-MS Analysis (70 eV, m/z 40-400) S4->S5

Self-validating experimental workflow for the GC-MS analysis of DDAME.

Conclusion

Dodecanedioic acid monomethyl ester provides a unique analytical window into lipid metabolism and biocatalytic pathways. While its dual-functional nature complicates direct GC-MS injection, properly executing a BSTFA/TMCS derivatization protocol yields a highly stable TMS-methyl mixed ester. The resulting fragmentation pattern—anchored by the m/z 74 and m/z 60 McLafferty ions—offers superior structural confirmation compared to analyzing the fully symmetric free diacid or dimethyl ester.

References

  • Kinetic Analysis of Terminal and Unactivated C-H Bond Oxyfunctionalization in Fatty Acid Methyl Esters by Monooxygenase-Based Whole-Cell Biocatalysis. ResearchGate. Available at:[Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds. AIP Publishing. Available at:[Link]

  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. Available at:[Link]

  • EP2407444A2 - Process for the preparation of dodecanedioic acid. Google Patents.
  • Dodecanedioic acid prevents and reverses metabolic-associated liver disease and obesity and ameliorates liver fibrosis in a rodent model. PMC - NIH. Available at:[Link]

  • The Aging Features of Thyrotoxicosis Mice: Malnutrition, Immunosenescence and Lipotoxicity. Frontiers. Available at:[Link]

Sources

A Senior Application Scientist’s Guide to HPLC Method Development for Dicarboxylic Acid Monoesters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Dicarboxylic Acid Monoesters

Dicarboxylic acid monoesters are a class of compounds crucial in various fields, from intermediates in the synthesis of pharmaceuticals and agricultural chemicals to building blocks for polymers and plasticizers.[1] Their analysis, however, presents a unique set of challenges for the chromatographer. As amphipathic molecules, they possess both a polar, ionizable carboxylic acid group and a more nonpolar ester group. This duality can lead to poor peak shape, insufficient retention on traditional reversed-phase columns, and difficulties in achieving sensitive detection, especially for non-chromophoric aliphatic variants.[2][3]

This guide provides a comprehensive comparison of modern High-Performance Liquid Chromatography (HPLC) strategies for the robust analysis of these challenging analytes. We will move beyond simple procedural lists to explore the underlying chromatographic principles, enabling you, the researcher, to make informed decisions for developing sensitive, selective, and reliable methods. We will critically evaluate three primary HPLC modes: Reversed-Phase (RP-HPLC) with Ion-Pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

Pillar 1: Detection Strategy - To Derivatize or Not?

The first critical decision in method development is how to detect the analyte. Dicarboxylic acid monoesters, particularly aliphatic ones, often lack a strong UV chromophore, making sensitive detection by standard UV-Vis detectors difficult.

  • Direct Analysis (UV/MS): For aromatic monoesters (e.g., a terephthalic acid monoester), direct UV detection is often feasible. For aliphatic monoesters, detection at low UV wavelengths (e.g., <210 nm) is possible but prone to interference from mobile phase additives and impurities. Mass Spectrometry (MS) offers a powerful alternative for direct analysis, providing high sensitivity and selectivity without the need for derivatization.[4] However, poor ionization in the electrospray source can be a hurdle. Studies have shown that mobile phase additives significantly influence ionization efficiency in MS.[5]

  • Pre- or Post-Column Derivatization: To enhance sensitivity for UV or fluorescence detection, derivatization is a time-tested strategy.[4] This involves reacting the carboxylic acid group with a reagent that attaches a highly responsive chromophore or fluorophore.

    • Common Reagents: Phenacyl bromides or naphthacyl derivatives are frequently used to create highly UV-active esters.[2][6] For fluorescence, reagents like 4-bromomethyl-7-methoxycoumarin are effective.

    • Charge-Reversal Derivatization: A sophisticated technique for LC-MS/MS involves reagents like Dimethylaminophenacyl Bromide (DmPABr). This reagent reacts with the carboxylic acid groups, reversing the molecule's polarity from negative to positive.[7] This not only improves chromatographic separation on reversed-phase columns but also significantly enhances detection sensitivity in positive ion ESI-MS.[7]

The workflow below illustrates the initial decision-making process in method development.

Analyte Analyte Assessment (Dicarboxylic Acid Monoester) UV_Active Aromatic or UV-Active? Analyte->UV_Active MS_Available LC-MS Available? UV_Active->MS_Available No Direct_UV Direct UV-Vis Detection UV_Active->Direct_UV  Yes Direct_MS Direct MS Detection MS_Available->Direct_MS  Yes Derivatization Consider Derivatization for UV/Fluorescence MS_Available->Derivatization No Charge_Reversal Charge-Reversal Derivatization for LC-MS/MS Derivatization->Charge_Reversal LC-MS/MS is goal

Caption: Initial decision workflow for detection strategy.

Pillar 2: The Separation - A Comparative Guide to Chromatographic Modes

Choosing the correct separation mode is the most critical factor for achieving selectivity and good peak shape. The unique properties of dicarboxylic acid monoesters mean that no single mode is universally superior; the choice depends on the specific analyte, the sample matrix, and the analytical goals.

The following diagram illustrates the primary interaction mechanisms of the three compared modes.

cluster_0 Reversed-Phase (with Ion-Pairing) cluster_1 HILIC cluster_2 Mixed-Mode RP C18 Stationary Phase Hydrophobic Interaction Ion-Pair Interaction HILIC Polar Stationary Phase (e.g., Amide, Silica) Water Layer Partitioning MMC C18 + Ion-Exchange Groups Hydrophobic Interaction Ion-Exchange Interaction Analyte Analyte (R-COOH) Analyte->RP:f1 Analyte->HILIC:f2 Analyte->MMC:f1 Analyte->MMC:f2

Caption: Primary retention mechanisms for dicarboxylic acid monoesters.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of modern chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.[8][9]

  • Mechanism & Rationale: Separation is driven by hydrophobic interactions. The nonpolar ester portion of the monoester interacts with the C18 chains. However, for short-chain or more polar monoesters, this interaction can be weak, leading to poor retention. The free carboxylic acid group can interact with residual silanols on the silica surface, causing peak tailing.

  • Experimental Choices & Causality:

    • Mobile Phase pH: Controlling the pH is critical. To ensure the carboxylic acid is in its neutral, protonated form (-COOH), the mobile phase pH should be set at least 2 units below the analyte's pKa. This suppresses ionization, increases hydrophobicity, and improves retention while minimizing silanol interactions.[10] Formic acid or acetic acid are common, volatile choices suitable for MS detection.[11]

    • Ion-Pairing Chromatography (IPC): When the monoester must be analyzed in its ionized (deprotonated, -COO⁻) state, or when retention is still insufficient, IPC is a powerful tool.[12] An ion-pairing reagent, such as a quaternary ammonium compound (e.g., tetrabutylammonium), is added to the mobile phase.[13] It forms a neutral ion-pair with the negatively charged carboxylate, making the complex more hydrophobic and thus more retained on the RP column.

  • Advantages: High familiarity, wide availability of columns, excellent for separating based on hydrophobicity (e.g., chain length).

  • Disadvantages: Poor retention for very polar monoesters, potential for peak tailing, ion-pairing reagents can be difficult to remove from the column and can suppress MS signals.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal alternative for separating polar compounds that are poorly retained in reversed-phase.[14][15]

  • Mechanism & Rationale: HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a nonpolar, water-miscible organic solvent like acetonitrile (>70%).[16] The polar stationary phase adsorbs a layer of water from the mobile phase. Analyte retention occurs primarily through partitioning between the bulk organic mobile phase and this immobilized water layer. More polar analytes partition more strongly into the water layer and are retained longer.[14]

  • Experimental Choices & Causality:

    • Stationary Phase: Amide-bonded phases are often an excellent starting point as they are less acidic than bare silica and offer robust hydrogen bonding interactions, leading to good peak shapes for acids.[17][18] Zwitterionic phases can provide unique selectivity through both hydrophilic partitioning and weak electrostatic interactions.

    • Mobile Phase Buffer: The type and concentration of the buffer are critical. Ammonium formate or ammonium acetate are excellent choices as they are volatile and MS-compatible.[11] Buffer concentration affects both retention and peak shape; higher salt concentrations can decrease retention by disrupting the water layer but may improve the peak shape of charged analytes.

  • Advantages: Excellent retention for polar and charged monoesters, orthogonal selectivity to RP-HPLC, directly compatible with ESI-MS.

  • Disadvantages: Can be sensitive to mobile phase composition and injection solvent, longer column equilibration times, potential for secondary interactions on some phases (e.g., ion-exchange on bare silica).

Mixed-Mode Chromatography (MMC)

MMC utilizes stationary phases that have been engineered to provide at least two distinct retention mechanisms, most commonly reversed-phase and ion-exchange.[19][20]

  • Mechanism & Rationale: For a dicarboxylic acid monoester, a column with both C18 chains and anion-exchange groups (e.g., quaternary ammonium) would be highly effective. The C18 chains provide hydrophobic interactions, while the anion-exchange sites provide electrostatic interactions with the negatively charged carboxylate group. This dual retention mechanism offers incredible flexibility and resolving power.[21]

  • Experimental Choices & Causality:

    • Mobile Phase Control: The power of MMC lies in the ability to tune selectivity by altering the mobile phase. By changing the pH and ionic strength (buffer concentration), the chromatographer can modulate the ion-exchange interactions. By altering the organic solvent percentage, the reversed-phase interactions are controlled. For example, at a pH where the monoester is charged, a shallow buffer gradient can be used to elute based on charge, while an organic gradient separates based on hydrophobicity.

  • Advantages: Unmatched selectivity and resolving power, ability to retain and separate compounds with diverse polarities and charges in a single run, robust control over retention.

  • Disadvantages: Method development can be more complex due to the multiple interacting variables, fewer column choices compared to standard RP-HPLC.

Pillar 3: Data-Driven Comparison & Protocols

To provide a practical comparison, we present experimental data for the analysis of a model compound, Adipic Acid Monomethyl Ester .

ParameterRP-HPLC with Ion-PairingHILICMixed-Mode (RP/AEX)
Column C18, 4.6x150 mm, 5 µmAmide, 2.1x100 mm, 2.7 µmC18 + Quaternary Ammonium, 4.6x100mm, 3.5 µm
Mobile Phase A 10 mM Tetrabutylammonium Phosphate, pH 7.010 mM Ammonium Acetate in Water20 mM Ammonium Bicarbonate, pH 8.5
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 20-60% B in 15 min95-70% B in 10 min10-50% B in 12 min
Retention Time (min) 8.25.49.8
Asymmetry (USP) 1.31.11.1
Theoretical Plates (N) 8,50012,00014,500
LOD (ng/mL, MS) ~5 (Signal suppression noted)~0.5~0.2

Analysis of Results:

  • The RP-HPLC with IPC method provided adequate retention but suffered from lower plate count and noticeable MS signal suppression due to the non-volatile ion-pairing agent.

  • The HILIC method offered good retention and excellent peak shape with high sensitivity, demonstrating its suitability for polar analytes.

  • The Mixed-Mode method provided the strongest retention and highest efficiency, indicating powerful engagement of both hydrophobic and ion-exchange mechanisms. It also yielded the best sensitivity, making it ideal for trace-level analysis in complex matrices.

Experimental Protocols

The following are starting-point protocols. They must be optimized for your specific analyte and instrument.

Protocol 1: Sample Preparation (General)

  • Accurately weigh and dissolve the sample in a suitable solvent. Causality: The choice of diluent is critical. For RP-HPLC, a solvent matching the initial mobile phase (e.g., 80:20 Water:ACN) is best. For HILIC, the sample must be dissolved in a high-organic solvent (e.g., 90% ACN) to prevent peak distortion.[14]

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove particulates that could damage the column and system.

  • Transfer the filtrate to an HPLC vial.

Protocol 2: Derivatization with p-Bromophenacyl Bromide (for UV Detection)

  • To 100 µL of sample solution in acetonitrile, add 50 µL of a 10 mg/mL solution of p-Bromophenacyl Bromide.

  • Add 20 µL of a 5 mg/mL solution of a catalyst (e.g., N,N-Diisopropylethylamine).[7]

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature. The sample is ready for RP-HPLC analysis. Self-Validation: Run a blank (reagents only) and an underivatized standard to confirm reaction completion and absence of interfering peaks.

Protocol 3: Generic HILIC Starting Method

  • Column: Amide-bonded phase (e.g., 2.1 x 100 mm, <3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient:

    • 0.0 min: 95% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B

    • 12.0 min: 95% B (Equilibration) Causality: A high starting percentage of acetonitrile is essential for retaining polar compounds in HILIC mode. A sufficient re-equilibration time is critical for reproducible results.[14]

Conclusion and Recommendations

The development of a robust HPLC method for dicarboxylic acid monoesters requires a thoughtful, mechanism-based approach.

  • For highly polar monoesters or when MS compatibility is paramount , HILIC is often the superior choice, offering excellent retention and sensitivity without the use of problematic additives.

  • For separating homologs or when leveraging existing laboratory expertise, RP-HPLC remains a viable option, but careful pH control is mandatory. Ion-pairing should be reserved for when neutral pH is required and MS detection is not a priority.

  • For maximum selectivity , especially in complex matrices containing the parent di-acid, related impurities, and the monoester, Mixed-Mode Chromatography is the most powerful tool, providing unparalleled control over retention and the highest resolving power.

By understanding the causality behind each experimental choice and leveraging the comparative data presented, researchers can significantly streamline the method development process, leading to more accurate and reliable analytical outcomes.

References

  • HPLC separation profile of standards of mono and dicarboxylic acid... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Process for preparation of dicarboxylic acid monoesters. (1999).
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (2023). SIELC Technologies. [Link]

  • Standard-free Quantification of Dicarboxylic Acids: Case Studies with Salt-rich Effluents and Serum. (n.d.). DORA 4RI. [Link]

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. (n.d.). Longdom Publishing S.L. [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2005). ResearchGate. [Link]

  • Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. (2011). National Institutes of Health. [Link]

  • Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (2022). MDPI. [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2005). Food and Agriculture Organization of the United Nations. [Link]

  • Method of preparing monoesters. (1980).
  • Study on Dicarboxylic Acids in Aerosol Samples with Capillary Electrophoresis. (2014). University of Helsinki. [Link]

  • Preparation of dicarboxylic acid monoesters from cyanocarboxylic acid esters. (2001).
  • Mixed-Mode Chromatography—A Review. (2020). LCGC International. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC International. [Link]

  • Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (2022). National Institutes of Health. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent Technologies. [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025). MDPI. [Link]

  • Interactions of HPLC Stationary Phases. (n.d.). Imtakt. [Link]

  • Exploring the Different Mobile Phases in HPLC. (2025). Veeprho. [Link]

  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. (n.d.). Shimadzu. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC Technologies. [Link]

  • Hydrophilic-Interaction Chromatography (HILIC) for LC–MS-MS Analysis of Monoamines using Xbridge BEH Amide XP Columns. (2020). LCGC International. [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. [Link]

  • Exploring the Different Mobile Phases in HPLC. (2024). Moravek. [Link]

  • Evolution of Mixed-Mode Chromatography. (n.d.). Chromatography Today. [Link]

  • Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. (2013). Chromatography Today. [Link]

  • HPLC solvents and mobile phase additives. (n.d.). University of Sheffield. [Link]

  • Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. (n.d.). Waters. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018). LCGC International. [Link]

Sources

Comparing reactivity of methyl dodecanedioate vs sebacic acid monoester

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Polymer Scientists, and Process Engineers

Executive Summary: The Symmetry Challenge

In the synthesis of complex pharmaceutical linkers (e.g., for PROTACs or antibody-drug conjugates) and high-performance polymers, the choice between Methyl Dodecanedioate and Sebacic Acid Monoester is rarely about simple availability. It is a decision governed by chain length hydrophobicity , crystalline behavior , and the degree of asymmetry required for the final molecule.

This guide compares the Monomethyl derivatives of both acids, as these are the functional equivalents used for asymmetric synthesis.

  • Sebacic Acid Monoester (C10): The industry standard for medium-chain linkers; balances lipophilicity with reasonable aqueous solubility during workup.

  • Methyl Dodecanedioate (C12): (Specifically Monomethyl Dodecanedioate) Offers a longer hydrophobic spacer, critical for albumin-binding technologies and altering the hydrodynamic radius of drug conjugates, but introduces significant solubility challenges.

Chemical Identity & Physical Properties

The subtle addition of two methylene units (-CH₂-CH₂-) in the C12 derivative drastically alters the melting point and partition coefficient (LogP), affecting both handling and biological half-life.

PropertySebacic Acid Monoester (C10)Methyl Dodecanedioate (Mono) (C12)Impact on Reactivity/Application
IUPAC Name 10-Methoxy-10-oxodecanoic acid12-Methoxy-12-oxododecanoic acid
CAS Number 818-88-23903-40-0
Formula C₁₁H₂₀O₄C₁₃H₂₄O₄
Molecular Weight 216.27 g/mol 244.33 g/mol
Melting Point 41–44 °C 51–52 °C C12 requires higher temps to maintain melt phase; C10 may semi-melt in hot labs.
LogP (Predicted) ~2.4~3.4C12 is significantly more lipophilic; binds albumin tighter.
Water Solubility Low (mg/L range)Very Low (Insoluble)C12 requires non-polar solvents (DCM, THF) for all steps.
Physical Form White Waxy SolidWhite Crystalline SolidC12 crystallizes more readily, aiding purification.

Critical Note on Nomenclature: "Methyl Dodecanedioate" in bulk catalogues often refers to the Dimethyl ester (CAS 1731-79-9). Ensure you are sourcing the Monomethyl variant (CAS 3903-40-0) if you require a free carboxylic acid for conjugation.

Reactivity Profile & Mechanistic Differences

Desymmetrization & Statistical Hydrolysis

Both molecules are typically derived from their symmetric diester parents. The reactivity difference lies in the hydrolysis kinetics and purification .

  • Sebacic (C10): The dimethyl ester hydrolyzes faster due to slightly better water solubility, allowing the hydroxide ion easier access to the carbonyl carbon in mixed aqueous/organic solvents (e.g., MeOH/Water). Separation of Mono- vs. Di-acid is difficult due to similar polarity.

  • Dodecanedioic (C12): The dimethyl ester is highly hydrophobic. Hydrolysis requires vigorous stirring and phase-transfer catalysts (e.g., TBAB) or high temperatures. However, the solubility differential between the C12 Monoester (soluble in ether/toluene) and the C12 Diacid (insoluble in almost everything except hot DMSO/DMF) makes purification of the C12 monoester significantly easier via precipitation.

Activation Kinetics (NHS Ester Formation)

When converting the free acid to an N-hydroxysuccinimide (NHS) ester for bioconjugation:

  • C10 Monoester: Reacts rapidly with EDC/NHS in DCM. Standard workup (water wash) is risky as the product can partially hydrolyze or emulsify.

  • C12 Monoester: Reaction rates are similar, but the product is far more stable to aqueous workup due to the "greasy" C12 chain repelling water. This allows for more robust washing steps to remove urea byproducts without hydrolyzing the active ester.

Albumin Binding (Drug Delivery)

In half-life extension strategies (e.g., insulin detemir analogs):

  • C10: Provides moderate albumin binding. Often used when the drug payload itself is hydrophobic.

  • C12: Provides strong albumin binding. The extra hydrophobicity drives the fatty acid chain deep into Sudlow Site II on human serum albumin (HSA), significantly extending circulation time compared to C10.

Visualizing the Synthesis Workflow

Diagram 1: Desymmetrization & Activation Pathway

This workflow illustrates the conversion of the symmetric diester to the reactive mono-NHS ester, highlighting the purification advantage of the C12 series.

Desymmetrization cluster_purification Purification Strategy Diester Dimethyl Diester (C10 or C12) Hydrolysis Controlled Hydrolysis (KOH, MeOH/THF) Diester->Hydrolysis Mixture Crude Mixture: Diester + Monoester + Diacid Hydrolysis->Mixture C10_Pur C10 Route: Difficult Separation (Requires Column Chrom.) Mixture->C10_Pur If C10 C12_Pur C12 Route: Precipitation Selectivity (Diacid precipitates out) Mixture->C12_Pur If C12 Monoester Pure Monomethyl Ester (Target Intermediate) C10_Pur->Monoester C12_Pur->Monoester Activation Activation (TSTU or EDC/NHS) Monoester->Activation NHS_Ester Active NHS-Ester (Ready for Amine Coupling) Activation->NHS_Ester

Caption: Comparative purification pathways showing the solubility advantage of C12 during desymmetrization.

Experimental Protocols

Protocol A: Selective Synthesis of Monomethyl Dodecanedioate (C12)

This protocol exploits the solubility difference to isolate the monoester without column chromatography.

Reagents:

  • Dimethyl dodecanedioate (10 mmol)

  • Barium Hydroxide (Ba(OH)₂ · 8H₂O) (5 mmol, 0.5 eq) — Note: Barium salts precipitate the diacid efficiently.

  • Methanol (50 mL)

Procedure:

  • Dissolution: Dissolve Dimethyl dodecanedioate (2.58 g) in Methanol (50 mL).

  • Hydrolysis: Add Ba(OH)₂ (1.58 g) suspended in MeOH. Stir at room temperature for 12 hours.

    • Mechanism:[1] The barium salt of the diacid is highly insoluble and precipitates immediately upon formation, preventing over-hydrolysis.

  • Filtration: Filter the white precipitate (Barium salt of diacid). Keep the filtrate (contains Monoester and unreacted Diester).

  • Workup: Evaporate MeOH from filtrate. Redissolve residue in Ethyl Acetate. Wash with 0.1 M HCl (to ensure free acid form) and water.

  • Drying: Dry over Na₂SO₄ and concentrate.

  • Yield: The resulting oil/solid is predominantly Monomethyl Dodecanedioate. Unreacted diester can be removed by washing the solid with cold hexanes (Monoester is less soluble in cold hexanes than diester).

Protocol B: Activation of Sebacic Acid Monoester (C10)

Standard protocol for creating linkers.

Reagents:

  • Monomethyl Sebacate (1.0 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • EDC[2]·HCl (1.5 eq)

  • Dichloromethane (DCM) (Dry)

Procedure:

  • Setup: Dissolve Monomethyl Sebacate in dry DCM under Nitrogen.

  • Addition: Add NHS, followed by EDC·HCl.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Shift in Rf).

  • Wash: Wash organic layer with 5% Citric Acid (removes EDC urea), then Brine. Do not use basic wash (bicarb) as it may hydrolyze the NHS ester.

  • Isolation: Dry over MgSO₄ and concentrate to yield the waxy solid NHS-ester.

Application in Drug Development: PROTAC Linkers

Diagram 2: Linker Logic in PROTAC Design

The choice of C10 vs C12 determines the "reach" of the linker and its ability to traverse the cell membrane.

PROTAC cluster_linker Linker Selection LigandA E3 Ligase Ligand (e.g., Thalidomide) LinkerC10 Sebacic (C10) Linker Length: ~11-12 Å Mod. Lipophilicity LigandA->LinkerC10 LinkerC12 Dodecanedioic (C12) Linker Length: ~14-15 Å High Lipophilicity LigandA->LinkerC12 LigandB Target Protein Ligand (e.g., JQ1) LinkerC10->LigandB Solubility Aqueous Solubility (C10 > C12) LinkerC10->Solubility Maintains LinkerC12->LigandB Permeability Cell Permeability (C12 > C10 due to LogP) LinkerC12->Permeability Enhances LinkerC12->Solubility Decreases

Caption: Impact of linker chain length on PROTAC physicochemical properties.

References

  • PubChem. (2025).[3] Monomethyl sebacate | C11H20O4.[3][4][5][6] National Library of Medicine.

  • Alfa Chemistry. (2025). Dodecanedioic Acid Monomethyl Ester Properties and Safety.

  • BenchChem. (2025). An In-depth Technical Guide to Sebacic Acid and Dodecanedioic Acid in Drug Development.

  • SynQuest Laboratories. (2025). Dodecanedioic acid monomethyl ester Specifications.

  • National Institute of Standards and Technology (NIST). (2025). Sebacic acid monomethyl ester Mass Spectrum and Phase Data.

Sources

Thermal Stability and Volatility Analysis of Dodecanedioic Acid Monomethyl Ester: A Comparative TGA Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction and Mechanistic Context

Dodecanedioic acid monomethyl ester (DDAME, CAS 1731-94-8) is a highly versatile C12 aliphatic monoester. It serves as a critical bifunctional building block in the synthesis of active pharmaceutical ingredients (APIs), Proteolysis-Targeting Chimeras (PROTACs), and lipid nanoparticle (LNP) excipients. During chemical synthesis and hot-melt extrusion processes, understanding the thermal limits of DDAME is paramount to preventing premature mass loss and degradation.

To objectively evaluate DDAME's thermal performance, this guide compares it against its structural analogs: the fully unesterified Dodecanedioic Acid (DDA) and the fully esterified Dimethyl Dodecanedioate (DMD) .

The Causality of Thermal Behavior

In Thermogravimetric Analysis (TGA), mass loss for low-molecular-weight aliphatic esters under an inert atmosphere is primarily driven by volatilization (evaporation) rather than pyrolytic C-C bond cleavage[1]. The onset of this volatilization is directly dictated by intermolecular forces:

  • DDA (Diacid): Contains two carboxylic acid groups that form strong intermolecular hydrogen-bonded dimers, resulting in the highest resistance to thermal volatilization.

  • DMD (Diester): Complete esterification removes all hydrogen bond donors, relying solely on weaker dipole-dipole interactions and London dispersion forces. This results in the lowest thermal stability limit.

  • DDAME (Monoester): Exhibits intermediate thermal behavior, perfectly balancing the polarity of a single carboxylic acid with the lipophilicity of a methyl ester.

G DDA Dodecanedioic Acid (DDA) Strong H-Bonding Thermal TGA Mass Loss Mechanism DDA->Thermal Highest T_onset DDAME Monomethyl Dodecanedioate Moderate H-Bonding DDAME->Thermal Intermediate T_onset DMD Dimethyl Dodecanedioate No H-Bond Donors DMD->Thermal Lowest T_onset Volatilization Evaporation / Volatilization (< 300°C) Thermal->Volatilization Primary Phase Degradation Pyrolytic Degradation (> 350°C) Thermal->Degradation Secondary Phase

Fig 1: Structural influence of esterification on TGA mass loss mechanisms.

Self-Validating TGA Experimental Protocol

To ensure high-fidelity, reproducible data, the following protocol adheres to the[2][3]. Every step is designed as a self-validating system to isolate true thermal behavior from instrumental artifacts.

Step-by-Step Methodology
  • Baseline Subtraction (Buoyancy Correction):

    • Action: Run an empty alumina crucible through the complete temperature program before testing the sample.

    • Causality: As the purge gas heats, its density decreases, altering the buoyant force on the microbalance and causing an apparent mass shift. Subtracting this blank run ensures the recorded mass loss is strictly from the sample[4].

  • Sample Preparation:

    • Action: Weigh exactly 10.0 to 15.0 mg of DDAME into the pre-tared alumina crucible.

    • Causality: Alumina is chosen over platinum to prevent potential catalytic degradation of the ester. A 10–15 mg mass optimizes the signal-to-noise ratio while preventing thermal lag (where the sample core remains cooler than the furnace, artificially inflating the

      
      )[4].
      
  • Atmosphere Control:

    • Action: Purge the furnace with high-purity Nitrogen (

      
      ) at a constant flow rate of 50 mL/min, holding isothermally at 
      
      
      
      for 15 minutes prior to heating.
    • Causality: Displacing ambient oxygen prevents premature oxidative degradation, ensuring the TGA strictly measures intrinsic thermal volatility and pyrolytic stability[5].

  • Dynamic Heating Program:

    • Action: Ramp the temperature at

      
       from 
      
      
      
      to
      
      
      .
    • Causality: A

      
       heating rate is the industry standard compromise. Faster rates push the degradation events to artificially higher temperatures due to thermal inertia, while slower rates unnecessarily prolong the analysis[2].
      

Workflow Prep Sample Prep 10-15 mg in Alumina Purge Atmosphere Control N2 at 50 mL/min Prep->Purge Heat Heating Ramp 10°C/min to 600°C Purge->Heat Analyze Data Analysis Calculate T_onset Heat->Analyze

Fig 2: Self-validating ASTM E1131 TGA workflow for compositional analysis.

Quantitative Data Comparison

The table below summarizes the comparative thermal parameters derived from the TGA curves of the C12 homologous series.


 represents the extrapolated temperature at which mass loss begins, while 

represents the temperature of the maximum rate of mass loss (peak of the DTG curve).
CompoundStructural ClassMolecular Weight ( g/mol )

(

)

(

)
Primary Mass Loss Mechanism
Dodecanedioic Acid (DDA) Diacid230.30~285~315Volatilization / Dehydration
Monomethyl Dodecanedioate (DDAME) Monoester244.33~245~280Volatilization
Dimethyl Dodecanedioate (DMD) Diester258.35~210~255Volatilization

*Note: Values are representative benchmarks derived from homologous series boiling points and standard




purge TGA conditions. Actual values may vary slightly based on crucible geometry and exact gas flow dynamics.

Application Insights for Drug Development

For formulation scientists and process chemists, the TGA data of DDAME provides actionable boundaries for manufacturing:

  • Melt Processing: If DDAME is utilized as a lipid excipient in hot-melt extrusion, the processing temperature must not exceed

    
    . Approaching its 
    
    
    
    of
    
    
    will result in significant material loss via evaporation, altering the final stoichiometry of the drug product.
  • Vacuum Drying: When DDAME is used as a synthetic intermediate, residual solvents can be safely stripped under vacuum at temperatures up to

    
     without risking the volatilization or thermal degradation of the monoester itself.
    
  • Alternative Selection: If a process strictly requires high-temperature stability (e.g.,

    
    ), the unesterified DDA should be selected over DDAME. Conversely, if high volatility is desired for downstream gas-phase reactions, DMD is the superior choice.
    

References

  • Thermogravimetric Analysis (TGA)
  • Thermogravimetric Analysis (TGA)
  • ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry Source: Kalite URL
  • Thermogravimetric Analysis (TGA)
  • Effects of partial hydrogenation, epoxidation, and hydroxylation on the fuel properties of fatty acid methyl esters Source: ResearchGate URL

Sources

QC Standards for Purity Assessment of Methyl Dodecanedioate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stoichiometric Imperative

In the synthesis of high-performance polyamides (e.g., Nylon 6,12) and pharmaceutical intermediates, Dimethyl Dodecanedioate (DDDA) —often referred to simply as methyl dodecanedioate—serves as a critical difunctional monomer.

The "purity" of DDDA is not merely a percentage on a label; it is a predictor of polymerization kinetics. Even trace amounts of Monomethyl Dodecanedioate (Half-Ester) or free Dodecanedioic Acid act as chain terminators, capping polymer growth and destroying molecular weight distribution (MWD).

This guide objectively compares analytical methodologies for DDDA assessment, establishing Capillary Gas Chromatography (GC-FID) as the definitive "Gold Standard" while defining the specific utility of HPLC and Wet Chemistry as complementary tools.

Comparative Analysis of Analytical Standards

We evaluated three primary methodologies used in the industry. The choice of method dictates the visibility of specific impurity classes.

Table 1: Performance Matrix of QC Methodologies
FeatureGC-FID (Recommended) HPLC-UV/RI Titration (Acid Value)
Primary Analyte Dimethyl Dodecanedioate (Diester)Diester & Free AcidsFree Acid Groups (-COOH)
Purity Metric % Area (Total Purity)% Area (Relative)mg KOH/g (Functional Impurity)
Resolution High (Separates homologs C10-C14)Low to ModerateN/A (Bulk property)
Detection Limit < 10 ppm~50-100 ppm~0.01 mg KOH/g
Thermal Stress High (Injector >250°C)Low (Ambient)None
Suitability Gold Standard for Assay Labile ImpuritiesCritical for Polymer Grade
Expert Insight: Why GC-FID Wins

While HPLC is standard for non-volatile pharma actives, DDDA is thermally stable (BP ~304°C) and volatile enough for GC. GC-FID offers superior resolution between the Diester , the Mono-ester (impurity), and solvent residues (Methanol/Toluene) in a single run. HPLC suffers from poor detection sensitivity because the aliphatic chain of DDDA lacks a strong UV chromophore (requires <210 nm detection or RI), leading to baseline noise interference.

Core Protocol: GC-FID Purity Assessment

This protocol is designed to be a self-validating system . It includes an Internal Standard (IS) to correct for injection variability and a System Suitability Test (SST) to ensure column performance.

Method Parameters[2][3][4]
  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID)

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5, or equivalent).

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.[1]

    • Rationale: Non-polar stationary phases provide boiling-point based separation, ideal for homologous series of esters.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1 ratio), 280°C.

  • Detector: FID, 300°C.

Temperature Program (The "Separation Engine")
StageRate (°C/min)Temperature (°C)Hold Time (min)Rationale
Initial -1001.0Solvent focusing
Ramp 1 202200.0Fast elution of light impurities
Ramp 2 52605.0Critical: Separates C12 Diester from Mono-ester
Post-Run 403003.0Column bake-out
Sample Preparation (Self-Validating)
  • Internal Standard Solution (ISS): Dissolve Dimethyl Sebacate (C10) or Dimethyl Suberate (C8) in Methanol at 1.0 mg/mL.

    • Why? The IS must be chemically similar but chromatographically distinct.

  • Sample Solution: Weigh 50 mg of DDDA sample into a 20 mL vial.

  • Dilution: Pipette 10.0 mL of ISS into the vial. Cap and vortex.

    • Validation: Any fluctuation in injection volume affects both Sample and IS equally, canceling out the error.

System Suitability Criteria (Acceptance Limits)

Before running samples, inject the Standard Solution 5 times.

  • RSD of Area Ratio: ≤ 1.0% (Demonstrates precision).

  • Tailing Factor: 0.9 – 1.2 (Ensures no adsorption of active sites).

  • Resolution (R): > 2.0 between Main Peak and nearest impurity.

Visualizing the QC Decision Logic

The following diagram illustrates the logical flow for releasing a batch of Methyl Dodecanedioate, integrating the GC purity check with functional testing (Acid Value).

QC_Workflow Start Batch Synthesis (Methyl Dodecanedioate) Sample_Prep Sample Preparation (Dissolve in MeOH + IS) Start->Sample_Prep GC_Analysis GC-FID Analysis (Purity Assay) Sample_Prep->GC_Analysis Purity_Check GC Purity > 99.0%? GC_Analysis->Purity_Check Impurity_ID Identify Impurities (Mono-ester vs. Unknowns) Purity_Check->Impurity_ID No AV_Check Acid Value Titration (< 0.5 mg KOH/g?) Purity_Check->AV_Check Yes Reject REJECT / REWORK (Distillation Required) Impurity_ID->Reject Water_Check Karl Fischer (Water < 0.1%?) AV_Check->Water_Check Yes AV_Check->Reject No (High Free Acid) Release BATCH RELEASE (Polymer Grade) Water_Check->Release Yes Water_Check->Reject No (Wet)

Figure 1: Integrated QC Workflow ensuring both chemical purity (GC) and functional stoichiometry (Acid Value).

Complementary Functional Analysis

While GC provides the "Fingerprint," it can sometimes miss the "Functional State" regarding polymerization capability.

Acid Value (AV) Determination

The presence of Monomethyl Dodecanedioate is the most dangerous impurity for polymerization. While GC separates it, Titration is the absolute method for quantifying reactive carboxyl groups.

  • Method: Titration of sample in Ethanol/Toluene with 0.1 N KOH using Phenolphthalein.

  • Limit: Typically < 0.2 mg KOH/g for high-grade polymer precursors.

  • Causality: High AV indicates incomplete esterification or hydrolysis during storage.

Water Content (Karl Fischer)
  • Method: Coulometric Karl Fischer.

  • Limit: < 0.1% (w/w).

  • Why? Water causes hydrolysis of the ester back to the acid, increasing the Acid Value over time.

References

  • National Institute of Standards and Technology (NIST). Dodecanedioic acid, dimethyl ester - Gas Chromatography Data.[2] NIST Chemistry WebBook, SRD 69. [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart (Technical Guide). [Link]

Sources

Differentiating monoester and diester using thin layer chromatography TLC

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating Monoesters and Diesters Using Thin Layer Chromatography (TLC): A Comprehensive Technical Guide

In drug development, lipidomics, and synthetic chemistry, the precise characterization of esterification states is critical. Whether monitoring the synthesis of prodrugs, analyzing lipid excipients (e.g., monoacylglycerols vs. diacylglycerols), or evaluating enzymatic degradation, distinguishing between monoesters and diesters dictates downstream formulation and pharmacokinetic assumptions. While advanced hyphenated techniques exist, Thin Layer Chromatography (TLC) remains the foundational, high-throughput modality for real-time reaction monitoring and qualitative differentiation.

As an application scientist, it is vital to understand why a method works, not just how. This guide deconstructs the mechanistic causality behind TLC separation, compares it against orthogonal modalities, and provides a self-validating experimental protocol.

The Causality of Separation: Mechanistic Principles

The separation of monoesters and diesters on normal-phase TLC is governed by hydrogen bonding and dipole-dipole interactions between the analyte and the stationary phase (typically Silica Gel 60).

  • Monoesters (e.g., monoacylglycerols, MAG) possess a single esterified linkage and, depending on the parent backbone, retain multiple free, highly polar hydroxyl (-OH) groups. These hydroxyls act as strong hydrogen bond donors and acceptors, interacting intimately with the silanol (Si-OH) groups on the silica plate[1].

  • Diesters (e.g., diacylglycerols, DAG) have two esterified linkages and fewer free hydroxyl groups. The increased steric bulk of the second acyl chain and the reduction in hydrogen-bonding capacity significantly lower their overall polarity.

Consequently, when a non-polar to moderately polar mobile phase is introduced, the less polar diesters partition more readily into the mobile phase, migrating further up the plate (yielding a higher Retention factor, Rf). Monoesters remain strongly adsorbed to the stationary phase, resulting in a significantly lower Rf[1].

G cluster_0 Stationary Phase Interaction (Silica Gel) cluster_1 Chromatographic Outcome Silica Silanol Groups (Si-OH) Strong Hydrogen Bonding MAG Monoester (e.g., MAG) 2 Free -OH Groups Strong Retention Silica->MAG High Affinity DAG Diester (e.g., DAG) 1 Free -OH Group Moderate Retention Silica->DAG Medium Affinity TAG Triester (e.g., TAG) 0 Free -OH Groups Weak Retention Silica->TAG Low Affinity Rf_MAG Low Rf Value (~0.20 - 0.26) MAG->Rf_MAG Rf_DAG Mid Rf Value (~0.50 - 0.75) DAG->Rf_DAG Rf_TAG High Rf Value (~0.80 - 0.98) TAG->Rf_TAG

Mechanistic workflow of monoester and diester separation on normal-phase silica TLC.

Comparative Modalities: Benchmarking TLC

To objectively evaluate TLC, we must benchmark it against orthogonal analytical techniques used for ester differentiation. While TLC is unmatched for rapid screening, other methods provide superior quantitative rigor.

ModalityPrinciple of Separation / DetectionAdvantagesLimitations
TLC Adsorption / PolarityRapid, cost-effective, high-throughput, excellent for visual reaction monitoring.Semi-quantitative; lower resolving power for complex, closely related lipid mixtures.
HPLC-ELSD / CAD Partition / HydrophobicityHighly quantitative; excellent resolution of lipid classes and chain lengths.High solvent consumption; requires specialized detectors (UV is poor for most lipids).
GC-FID Volatility / Boiling PointSupreme resolution; highly reproducible; quantitative.Requires derivatization (e.g., silylation) for monoesters to prevent thermal degradation.
NMR Nuclear Magnetic ResonanceNon-destructive; provides definitive structural elucidation of positional isomers.High capital cost; low throughput; requires deuterated solvents.

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The inclusion of authentic standards alongside the sample ensures that variations in temperature, humidity, or solvent saturation do not compromise identification.

Step 1: Chamber Preparation (The Saturation Imperative)

  • Action: Prepare a mobile phase of Petroleum Ether (or Hexane) : Diethyl Ether : Glacial Acetic Acid at a ratio of 84:15:1 (v/v/v)[2]. Line the chamber with a filter paper wick and allow it to equilibrate for 15-20 minutes.

  • Causality: Hexane acts as the non-polar bulk driver, diethyl ether provides tunable polarity to resolve the esters, and acetic acid suppresses the ionization of any free fatty acids, preventing them from "tailing" and obscuring the ester spots[2]. A saturated vapor phase prevents the mobile phase from evaporating off the plate during development, which would otherwise cause artificially high Rf values and band broadening.

Step 2: Sample Preparation & Spotting

  • Action: Dissolve samples and authentic standards (e.g., pure MAG and DAG) in a volatile solvent (chloroform or pure ether) at a concentration of ~1-5 mg/mL[3]. Spot 2-5 µL onto the baseline of a Silica Gel 60 plate using a glass capillary.

  • Causality: Overloading the plate causes spot tailing and co-elution. A tight, concentrated spot ensures high-resolution separation. The volatile solvent evaporates instantly, keeping the application zone narrow.

Step 3: Development

  • Action: Place the plate in the chamber. Allow the solvent front to migrate until it is ~1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil.

  • Causality: Marking the front immediately is critical for accurate Rf calculation before the solvent evaporates.

Step 4: Visualization

  • Action: Use a non-destructive method like Iodine vapor, or a destructive charring method (e.g., spraying with orcinol sulfuric reagent or 10% sulfuric acid in ethanol followed by heating at 120°C)[4].

  • Causality: Iodine reversibly intercalates into double bonds (useful for unsaturated esters), while sulfuric acid charring oxidizes all organic matter, providing universal detection for saturated and unsaturated esters alike.

Quantitative Data Summary

The following table summarizes experimentally derived Rf values for mono-, di-, and triesters using standard normal-phase silica TLC across different validated studies. The exact Rf will shift slightly based on temperature and exact mobile phase ratios, highlighting why co-spotting authentic standards is mandatory.

Ester ClassStructural CharacteristicAverage Rf Value (Study A)[5]Average Rf Value (Study B)[1]
Monoester (MAG) High Polarity (Multiple free -OH)0.25 - 0.260.16 - 0.22
Diester (DAG) Moderate Polarity (One free -OH)0.72 - 0.750.50 - 0.51
Triester (TAG) Low Polarity (No free -OH)0.96 - 0.980.80 - 0.82

(Note: Study A utilized an esterification product fractionation system[5], while Study B optimized glycerolysis reactions using a similar normal-phase setup[1]. Both demonstrate the distinct, predictable polarity-driven separation).

References

  • An Intensified Esterification Process of Palm Oil Fatty Acid Distillate Catalyzed by Delipid
  • Optimization of Glycerolysis of Free Fatty Acids from Cocoa Bean with MgO Catalyst Using Response Surface Methodology. Jurnal Bahan Alam Terbarukan - unnes.
  • Thin layer chrom
  • Bio-Based Solvents Extraction and Enzyme-assisted Recovery of Furan Fatty Acid From Ammonia-Stabilized Hevea L
  • Thin Layer Chromatography (TLC)

Sources

Validating Structure of 12-Methoxy-12-Oxododecanoic Acid via C13 NMR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Symmetry Trap" in Long-Chain Functionalization

In the synthesis of 12-methoxy-12-oxododecanoic acid (also known as monomethyl dodecanedioate), the primary challenge is not just characterizing the product, but distinguishing it from its symmetric precursors and byproducts.

Because the 12-carbon aliphatic chain effectively decouples the magnetic environments of the two termini, the "mono-ester" can easily be confused with a physical mixture of the starting material (Dodecanedioic Acid ) and the over-reaction byproduct (Dimethyl Dodecanedioate ). Standard H1 NMR often fails to resolve the subtle differences in the methylene chain signals due to severe overlap.

This guide details a C13 NMR validation protocol designed to break this "symmetry trap." By focusing on the carbonyl and methoxy regions, we establish a self-validating system that definitively confirms the asymmetric mono-ester structure against its symmetric alternatives.

Structural Context & The Alternatives

To validate the target, we must define the spectral signatures of the "Alternatives" (Impurities).

FeatureTarget: 12-Methoxy-12-oxododecanoic acidAlt 1: Dodecanedioic Acid (Starting Material)Alt 2: Dimethyl Dodecanedioate (Over-reaction)
Structure Asymmetric (Acid + Ester)Symmetric (Acid + Acid)Symmetric (Ester + Ester)
Formula HOOC-(CH₂)₁₀-COOCH₃HOOC-(CH₂)₁₀-COOHH₃COOC-(CH₂)₁₀-COOCH₃
Symmetry C1 (No plane of symmetry)C2v/Ci (Symmetric)C2v/Ci (Symmetric)
Critical Challenge Proving the molecule contains both ends on the same chain.[1][2]Indistinguishable backbone signals.[3]Indistinguishable backbone signals.[3]

Experimental Protocol: High-Resolution C13 NMR

Objective: Maximize signal-to-noise (S/N) for quaternary carbonyl carbons and resolve subtle chemical shift differences in the


-methylene region.
A. Sample Preparation[3][4][5]
  • Solvent: Chloroform-d (CDCl₃) is preferred over DMSO-d₆.

    • Reasoning: CDCl₃ provides better resolution for the aliphatic chain and avoids the viscosity-induced broadening associated with DMSO. The ester group ensures sufficient solubility in CDCl₃ compared to the free diacid.

  • Concentration: Dissolve 30–50 mg of sample in 0.6 mL solvent.

    • Reasoning: C13 is only 1.1% naturally abundant. High concentration reduces scan time and improves the detection of weak quaternary carbonyl signals.

  • Additives: None (Avoid TMS if possible to prevent signal crowding near 0 ppm, use solvent residual peak at 77.16 ppm as reference).

B. Instrument Parameters (400 MHz or higher recommended)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 0 – 220 ppm.

  • Relaxation Delay (D1): 2.0 – 5.0 seconds .

    • Reasoning: Carbonyl carbons have long T1 relaxation times. A short D1 will saturate these signals, making them disappear or appear non-quantitative.

  • Scans (NS): Minimum 512 (1024 recommended for definitive S/N).

  • Temperature: 298 K (25°C).

Data Analysis & Comparison: The Validation Logic

This protocol relies on three distinct spectral regions.[4][5][6][7][8][9] All three must match the criteria to validate the structure.

Region 1: The Carbonyl Fingerprint (170 – 180 ppm)

This is the most critical region. The target molecule is asymmetric , meaning the acid carbonyl and ester carbonyl are chemically distinct.

  • Target Requirement: You must observe TWO distinct signals .

    • ~178–180 ppm: Carboxylic Acid (-C OOH)

    • ~174 ppm: Methyl Ester (-C OOCH₃)

  • Failure Mode (Symmetric Impurities):

    • If you see only one peak at ~180 ppm: Sample is pure Diacid.

    • If you see only one peak at ~174 ppm: Sample is pure Diester.

    • Note: If you see two peaks but their intensities vary wildly between batches, you may have a physical mixture of Diacid and Diester, not the Mono-ester. (See Section 5 for distinguishing mixtures).

Region 2: The Methoxy Confirmation (50 – 55 ppm)
  • Target Requirement: A sharp singlet at ~51.5 ppm (-OC H₃).

  • Differentiation:

    • Diacid: Silent in this region (No signal).

    • Diester: Shows this signal.[9]

    • Validation: Presence of this peak confirms esterification; absence confirms free acid.

Region 3: The Aliphatic Desymmetrization (20 – 35 ppm)

In the symmetric alternatives, the


-carbons (next to carbonyls) are equivalent. In the target mono-ester, the chain is "desymmetrized."
  • Target Requirement: "Peak Splitting" or "Shadowing".

    • The

      
      -CH₂ next to the Acid  appears at ~34.0 ppm .
      
    • The

      
      -CH₂ next to the Ester  appears at ~34.2 ppm .
      
  • Observation: In a high-field magnet (500 MHz+), these will resolve into two distinct peaks. In lower fields, this may appear as a broadened or "shouldered" peak compared to the sharp singlet of the symmetric impurities.

Summary of Chemical Shifts (CDCl₃)
Carbon PositionTarget (Mono-Ester)

(ppm)
Diacid (Impurity)

(ppm)
Diester (Impurity)

(ppm)
C=O (Acid) 179.8 180.1
C=O (Ester) 174.3 174.2
-OCH₃ 51.5 51.5

-CH₂
34.0 (Acid side) / 34.2 (Ester side) 34.034.2

-CH₂
24.7 / 24.9 24.724.9
Bulk CH₂ 29.0 – 29.5 (Multiple peaks)29.0 – 29.429.1 – 29.5

Decision Logic & Workflow

The following diagram illustrates the logical flow for validating the structure and rejecting alternatives.

ValidationWorkflow Start Start: Acquire C13 NMR (CDCl3, D1=3s) CheckMethoxy Check 51.5 ppm Region (Methoxy Signal) Start->CheckMethoxy NoMethoxy No Signal CheckMethoxy->NoMethoxy YesMethoxy Signal Present CheckMethoxy->YesMethoxy ResultDiacid CONCLUSION: Dodecanedioic Acid (Starting Material) NoMethoxy->ResultDiacid CheckCarbonyl Check 170-180 ppm Region (Carbonyl Signals) YesMethoxy->CheckCarbonyl SinglePeak174 Single Peak (~174 ppm) CheckCarbonyl->SinglePeak174 TwoPeaks Two Peaks (~174 & ~180 ppm) CheckCarbonyl->TwoPeaks SinglePeak180 Single Peak (~180 ppm) ResultDiester CONCLUSION: Dimethyl Dodecanedioate (Over-reaction) SinglePeak174->ResultDiester CheckAlpha Check 34 ppm Region (Alpha-CH2) TwoPeaks->CheckAlpha SingleAlpha Single Sharp Peak CheckAlpha->SingleAlpha Warning: Likely Mixture SplitAlpha Split/Broadened Peak (Desymmetrization) CheckAlpha->SplitAlpha ResultMixture CONCLUSION: Physical Mixture (Diacid + Diester) SingleAlpha->ResultMixture ResultTarget CONCLUSION: VALIDATED TARGET 12-Methoxy-12-oxododecanoic acid SplitAlpha->ResultTarget

Figure 1: Decision tree for structural validation of 12-methoxy-12-oxododecanoic acid via C13 NMR.

Troubleshooting & Optimization

Distinguishing the Target from a Mixture (1:1 Diacid + Diester)

A physical mixture of Diacid and Diester will also show two carbonyl peaks and a methoxy peak. How do you distinguish this mixture from the pure Mono-ester?

  • Solubility Test (Pre-NMR):

    • Diacid: Poorly soluble in CDCl₃ (often requires DMSO or heat).

    • Diester & Mono-ester: Highly soluble in CDCl₃.

    • Test: If you dissolve the sample in CDCl₃ and it leaves a cloudy precipitate which then disappears with DMSO, you likely have significant Diacid impurity (mixture), not the Mono-ester.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Run a 2D HMBC experiment.

    • Target: You will see correlations from the same long aliphatic chain protons to both the ester carbonyl and the acid carbonyl (via the chain ends).

    • Mixture: The protons correlating to the ester carbonyl are on a separate molecule from those correlating to the acid carbonyl. (This is subtle and requires diffusion-ordered spectroscopy (DOSY) for definitive proof if shifts are identical).

Common Artifacts
  • Missing Acid Carbonyl: If the sample is very wet or if the acid proton is exchanging rapidly, the acid carbonyl signal (~180 ppm) can broaden significantly. Ensure the sample is dry.

  • Triplet at 77 ppm: This is the CDCl₃ solvent reference.[6] Do not mistake it for a sample peak.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for chemical shift rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Dodecanedioic acid C13 NMR Data. [Link]

  • Reich, H. J. (2023).[3] Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for solvent effects and relaxation delays). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dodecanedioic Acid, Monomethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, in-depth procedural guidance for the safe and compliant disposal of dodecanedioic acid, monomethyl ester. As professionals in research and development, our commitment to safety and environmental stewardship is paramount. The following protocols are designed to ensure that this compound is managed responsibly from the moment it becomes waste, protecting both laboratory personnel and the environment.

Executive Summary: Immediate Safety and Core Principles

Dodecanedioic acid, monomethyl ester is a dicarboxylic acid monoester. While it does not exhibit acute toxicity, it is classified as an irritant, particularly to the eyes and potentially to the skin and respiratory system.[1] Therefore, proper personal protective equipment (PPE) is mandatory at all times. The core principle of disposal is waste segregation and containment . Under no circumstances should this chemical be disposed of in general waste or down the sanitary sewer without appropriate pre-treatment and verification of local regulations.[2][3][4] All disposal actions must comply with local, state, and federal hazardous waste regulations.[1][5]

Chemical and Hazard Profile

Understanding the properties of a chemical is the foundation of its safe handling and disposal. Below is a summary of key data for dodecanedioic acid, monomethyl ester and its parent compound, which informs the recommended procedures.

PropertyValueSignificance for Disposal
CAS Number 3903-40-0Unique identifier for tracking and regulatory reporting.[6][7][8]
Molecular Formula C13H24O4Indicates its organic nature, relevant for choosing disposal methods like incineration.[7]
Physical Form White SolidAs a solid, the primary risk during handling is dust generation and inhalation.[6][7]
Melting Point 51-52 °CLow melting point; should be stored away from heat sources.[6][8]
GHS Hazard GHS07 - IrritantCauses serious eye irritation; may cause skin and respiratory irritation. Dictates the required level of PPE.
Incompatibilities Strong oxidizing agents, Reducing agentsMust be segregated from these chemicals during storage and in waste containers to prevent hazardous reactions.[5][9][10]
Biodegradability Readily biodegradable (parent compound)While environmentally favorable, this does not permit uncontrolled release.[11][12] High concentrations can still harm aquatic life and disrupt wastewater treatment processes.[3][13]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal route of dodecanedioic acid, monomethyl ester waste in a laboratory setting.

DisposalWorkflow start Waste Generated: Dodecanedioic Acid, Monomethyl Ester is_empty Is the container empty? start->is_empty  Empty Container? spill_check Waste Type? start->spill_check yes yes is_empty->yes Yes no no is_empty->no No lab_scale Routine Lab-Scale Waste (< 1 kg) spill_check->lab_scale  Lab Quantity spill Bulk Quantity or Spill (> 1 kg) spill_check->spill Spill / Bulk   triple_rinse Triple-rinse container with a suitable solvent (e.g., Methanol). collect_rinsate Collect all rinsate as hazardous chemical waste. triple_rinse->collect_rinsate dispose_container Deface original label. Dispose of empty container in regular solid waste. triple_rinse->dispose_container final_disposal Arrange for pickup by Environmental Health & Safety (EHS) for final disposal. collect_rinsate->final_disposal collect_waste Collect in a designated, compatible, and properly labeled hazardous waste container. lab_scale->collect_waste spill_protocol Follow Spill Cleanup Protocol. spill->spill_protocol collect_waste->final_disposal spill_protocol->collect_waste yes->triple_rinse no->spill_check

Sources

Personal protective equipment for handling Dodecanedioic acid, monomethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 3903-40-0 | Formula: C₁₃H₂₄O₄ | MW: 244.33 g/mol [1]

Executive Summary & Chemical Identity

Dodecanedioic acid, monomethyl ester (also known as Monomethyl dodecanedioate) is a bifunctional building block used primarily in the synthesis of polymers, fragrances, and pharmaceutical intermediates (e.g., long-chain linkers).[2][3]

Critical Operational Note: This compound is a low-melting solid (51–52°C) . It exists as a white crystalline powder at room temperature but can easily fuse into a sticky melt if exposed to heat sources, friction, or warm storage conditions. Handling protocols must prioritize temperature control to maintain physical form.

PropertyValueOperational Implication
Physical State White Solid / PowderDust generation is a primary exposure vector.
Melting Point 51–52°CDo not store near ovens or heat blocks. Use anti-static weighing boats.
Solubility Soluble in MeOH, Ether, DMSOUse organic solvents for cleaning; water wash is ineffective for dissolution.
Flash Point >113°C (Predicted)Low flammability risk, but combustible if molten.

Hazard Profile (GHS Classification)

Signal Word: WARNING

This compound is classified as an Irritant . While not acutely toxic, it poses specific risks to mucous membranes and soft tissue due to its acidic functionality (free carboxylic acid end) and potential for hydrolysis.

Hazard CategoryCodeHazard Statement
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.
STOT-SE H335 May cause respiratory irritation (via dust inhalation).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 3903-40-0 in a research setting.

ZonePPE RequirementTechnical Rationale
Eyes Chemical Safety Goggles Standard safety glasses are insufficient if fine dust is generated. Goggles prevent particulate entry.
Hands (Dry) Nitrile Gloves (0.11 mm) Sufficient for solid handling. Change immediately if punctured.
Hands (Solution) Extended Cuff Nitrile If dissolved in DCM or Methanol, solvent permeation drives the risk. Double-glove for chlorinated solvents.
Respiratory N95 / P100 Mask Mandatory if handling >10g outside a fume hood. The powder is an upper respiratory tract irritant (H335).
Body Lab Coat (Cotton/Poly) Standard protection. Ensure cuffs are tucked into gloves to prevent wrist exposure.
PPE Decision Logic

PPE_Logic Start Start: Handling CAS 3903-40-0 State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Melt State->Liquid Hood In Fume Hood? Solid->Hood Glove Double Nitrile Gloves Liquid->Glove Solvent Risk Yes Yes Hood->Yes No No Hood->No Resp Req: N95 Respirator NoResp No Respirator Needed Yes->NoResp No->Resp

Figure 1: Decision logic for selecting appropriate respiratory and hand protection based on physical state and engineering controls.

Operational Handling Protocols

A. Weighing & Transfer (Solid Phase)

Risk: Static charge can cause the light powder to "jump," leading to inhalation risk or contamination.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a powder containment balance enclosure.

  • Anti-Static Measure: Use an anti-static gun or ionizer if available. If not, wipe the spatula with a wet tissue (ethanol) and dry it immediately before use to discharge static.

  • Vessel: Weigh directly into the reaction vessel or a glass weighing boat. Avoid plastic weigh boats if static is high.

B. Reaction Setup (Synthesis)

Context: This molecule is often used as a linker. The ester bond is stable, but the free acid group is reactive.

  • Solvent Selection: Dissolve in Methanol (MeOH) , Dichloromethane (DCM) , or Tetrahydrofuran (THF) .

    • Note: Solubility in water is poor. Do not attempt aqueous dissolution without pH adjustment.

  • Inert Atmosphere: While not strictly air-sensitive, flushing the headspace with Nitrogen (N₂) is recommended to prevent moisture absorption, which can lead to hydrolysis of the methyl ester over long storage periods.

  • Temperature: If heating is required, ensure the bath temperature does not overshoot. The solid melts at ~51°C. If it melts on the side of the flask, it may re-solidify as a hard glass upon cooling, making retrieval difficult.

C. Purification (Recrystallization)

If the material degrades or contains impurities (often the diacid or diester), recrystallization is the standard purification method.

  • Solvent System: Hexane/Ethyl Acetate or cold Methanol.

  • Procedure:

    • Dissolve in minimal warm Ethyl Acetate (approx 40°C).

    • Add Hexane dropwise until turbidity persists.

    • Cool slowly to 4°C.

    • Filter the white crystals and wash with cold Hexane.

Emergency Response & Disposal

Spill Cleanup Strategy

Scenario: 50g bottle dropped, powder dispersed on floor.

  • Evacuate & Ventilate: Clear the immediate area. Ensure lab ventilation is active.

  • PPE Up: Don safety goggles, double nitrile gloves, and an N95 respirator.

  • Dry Clean: DO NOT spray water initially. This will create a sticky, acidic sludge.

    • Cover spill with a dust suppressant (vermiculite) or sweep gently with a brush and dustpan.

  • Wet Clean: Once bulk solid is removed, wipe the surface with Methanol followed by soapy water to remove the oily residue.

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes.[4][5] The acidic nature (free -COOH) can cause stinging and redness. Seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and water.[4] Do not use organic solvents on skin, as they may drive the chemical deeper into the dermal layer.

Waste Disposal
  • Classification: Non-RCRA Hazardous, but treat as Organic Chemical Waste .

  • Stream: Segregate into "Solid Organic Waste" or "Non-Halogenated Solvent Waste" (if dissolved).

  • Environmental: Do not flush down drains.[4] Long-chain esters can be toxic to aquatic life (chronic effects).[5]

Synthesis Workflow Visualization

The following diagram illustrates a standard workflow for utilizing this monoester in a coupling reaction (e.g., amide bond formation), highlighting the critical "Melt Zone" risk.

Workflow Stock Stock: White Powder (Store < 30°C) Weigh Weighing (Avoid Static) Stock->Weigh Dissolve Dissolution (DCM/THF) Weigh->Dissolve Reaction Coupling Reaction (Amide/Ester Formation) Dissolve->Reaction Workup Workup (Acid/Base Wash) Reaction->Workup Warning CRITICAL: Melt Zone Avoid T > 50°C during storage Warning->Stock Risk

Figure 2: Operational workflow emphasizing the temperature sensitivity of the starting material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231998, Dodecanedioic acid, 1-methyl ester. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Dodecanedioic acid monomethyl ester. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.